molecular formula C11H10N2O3 B078584 Mequindox CAS No. 13297-17-1

Mequindox

Numéro de catalogue: B078584
Numéro CAS: 13297-17-1
Poids moléculaire: 218.21 g/mol
Clé InChI: CUJMCPPBTUATEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mequindox is a synthetic quinoxaline-1,4-dioxide derivative with significant research interest due to its potent antibacterial and growth-promoting properties. Primarily studied in the context of veterinary microbiology and animal science, its primary mechanism of action is the inhibition of bacterial DNA synthesis. Research indicates that this compound exerts its bactericidal effects by generating reactive oxygen species that cause DNA strand breaks and by interfering with the activity of DNA gyrase, a critical enzyme for bacterial DNA replication. This dual-action mechanism makes it a valuable compound for investigating bacterial resistance and developing novel antimicrobial strategies. Its application in research extends to studies on zoonotic pathogens, pharmacokinetics, and metabolic pathways, providing crucial insights into the compound's efficacy and safety profile. Researchers utilize this compound as a reference standard in analytical chemistry and as a tool compound in microbiological assays to explore the broader class of quinoxaline antibiotics. All studies must be conducted in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJMCPPBTUATEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328049
Record name 2-Acetyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13297-17-1
Record name Mequindox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13297-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mequindox's Mechanism of Action on Bacterial DNA Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mequindox, a quinoxaline (B1680401) 1,4-di-N-oxide (QdNO) derivative, exerts its antibacterial effects primarily through the induction of oxidative stress, leading to significant DNA damage and the subsequent activation of the bacterial SOS response system. This mechanism disrupts DNA synthesis and ultimately results in bacterial cell death. While direct inhibition of DNA gyrase or topoisomerase IV has not been definitively established for this compound itself, the downstream consequences of oxidative damage to DNA are the core of its bactericidal activity. This guide provides a detailed overview of this mechanism, compiling available data and outlining the experimental protocols used to elucidate its action.

Core Mechanism: Oxidative DNA Damage

The primary mechanism of action for this compound against bacteria is the generation of reactive oxygen species (ROS).[1][2] This leads to a state of oxidative stress within the bacterial cell, causing widespread damage to macromolecules, with DNA being a principal target.[3][4] The N-oxide groups on the quinoxaline ring are crucial for this activity.[2][3]

Generation of Reactive Oxygen Species (ROS)

This compound is bioreduced within the bacterial cell, a process that generates unstable radical intermediates.[2] These intermediates react with molecular oxygen to produce ROS, including superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH).[2][3] This process is a key initial step in the cascade of events leading to cell death.

DNA Damage

The generated ROS directly attack the bacterial chromosome, causing various forms of DNA damage.[3] This includes single- and double-strand breaks, as well as oxidation of nucleotide bases.[5] The accumulation of this damage is a critical trigger for the subsequent cellular responses.

Cellular Response to this compound-Induced Damage

Induction of the SOS Response

The extensive DNA damage caused by this compound triggers the bacterial SOS response, a global defense mechanism to repair DNA.[2] The SOS response involves the derepression of a suite of genes involved in DNA repair and cell cycle control.[6] Key proteins in this pathway include RecA and LexA. The sustained activation of the SOS response, due to overwhelming DNA damage, can ultimately lead to apoptosis-like death in bacteria.

Potential for Direct Enzymatic Inhibition (Hypothesized)

While the primary mechanism is oxidative damage, the structural similarity of quinoxalines to quinolone antibiotics, which are known inhibitors of DNA gyrase and topoisomerase IV, suggests a potential for direct enzymatic interaction. However, current literature does not provide conclusive evidence or quantitative data (e.g., IC50 values) for direct inhibition of these enzymes by this compound.

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage Pathway

Mequindox_Pathway This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Bioreduction Bioreduction BacterialCell->Bioreduction RadicalIntermediates Radical Intermediates Bioreduction->RadicalIntermediates ROS Reactive Oxygen Species (ROS) RadicalIntermediates->ROS DNAdamage DNA Damage (Strand Breaks, Base Oxidation) ROS->DNAdamage SOS SOS Response Activation DNAdamage->SOS CellDeath Bacterial Cell Death SOS->CellDeath

Caption: this compound action cascade.

Experimental Workflow for Assessing this compound's Effect

Experimental_Workflow Start Start: Bacterial Culture MequindoxTreatment Treat with this compound Start->MequindoxTreatment ROS_Assay ROS Detection Assay (e.g., DCFH-DA) MequindoxTreatment->ROS_Assay DNA_Damage_Assay DNA Damage Quantification (e.g., Comet Assay) MequindoxTreatment->DNA_Damage_Assay SOS_Assay SOS Response Measurement (e.g., Reporter Gene Assay) MequindoxTreatment->SOS_Assay DataAnalysis Data Analysis and Mechanism Elucidation ROS_Assay->DataAnalysis DNA_Damage_Assay->DataAnalysis SOS_Assay->DataAnalysis

Caption: Workflow for this compound analysis.

Quantitative Data

ParameterCompoundBacterial StrainObservationReference
Mechanism This compoundVariousInduces cellular DNA damage via generation of ROS.[1]
Mechanism QdNOs (general)E. coliInduce SOS response and oxidative stress.[2]
DNA Damage Cyadox, OlaquindoxC. perfringens, B. hyodysenteriaeIncrease in 8-OHdG, degradation of chromosomal DNA.[3]
Cellular Effect QdNOs (general)E. coliInhibition of DNA synthesis.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound and related compounds.

Quantification of Reactive Oxygen Species (ROS)

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.

Materials:

  • Bacterial culture (e.g., E. coli)

  • This compound solution of known concentration

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader or flow cytometer

Procedure:

  • Grow bacterial cells to the mid-logarithmic phase.

  • Harvest cells by centrifugation and wash twice with PBS.

  • Resuspend the bacterial pellet in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5).

  • Load the cells with DCFH-DA to a final concentration of 10 µM and incubate in the dark for 30 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Resuspend the cells in PBS and treat with various concentrations of this compound.

  • Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

  • An untreated control and a positive control (e.g., H₂O₂) should be included.

Assessment of DNA Damage (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Bacterial culture treated with this compound

  • Low melting point agarose (B213101)

  • Normal melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat bacterial cells with this compound as described above.

  • Harvest and resuspend a small number of cells in low melting point agarose.

  • Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.

  • Lyse the cells by immersing the slides in lysis solution.

  • Unwind the DNA by placing the slides in an alkaline electrophoresis buffer.

  • Perform electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralize and stain the DNA with a fluorescent dye.

  • Visualize and quantify the comet tails using fluorescence microscopy and specialized software. The length and intensity of the tail are proportional to the amount of DNA damage.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This is a general protocol for assessing the inhibition of DNA gyrase. Specific optimization for this compound would be required.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed circular plasmid DNA (substrate)

  • ATP

  • Assay buffer (containing Mg²⁺, K⁺, and other cofactors)

  • This compound solution at various concentrations

  • Stop solution/loading dye

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium (B1194527) bromide)

Procedure:

  • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and ATP.

  • Add varying concentrations of this compound to the reaction tubes. A known DNA gyrase inhibitor (e.g., novobiocin (B609625) or ciprofloxacin) should be used as a positive control.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel and visualize the DNA bands. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Conclusion

The antibacterial action of this compound is a multi-step process initiated by the generation of reactive oxygen species, leading to extensive oxidative DNA damage. This damage overwhelms the bacterial DNA repair systems, including the SOS response, ultimately causing cell death. While the direct targets within the DNA synthesis machinery remain to be fully elucidated, the profound genotoxic effects are the cornerstone of its bactericidal properties. Further research focusing on potential direct interactions with enzymes like DNA gyrase and topoisomerase IV could provide a more complete picture of its mechanism and pave the way for the development of more potent quinoxaline-based antibiotics.

References

Mequindox: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequindox (MEQ) is a synthetic quinoxaline (B1680401) 1,4-di-N-oxide derivative with established antibacterial properties. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, detailing its efficacy against a range of pathogenic bacteria. The document summarizes available quantitative data on its minimum inhibitory concentrations (MICs), outlines the standardized experimental protocols for determining its antibacterial activity, and elucidates its mechanism of action through a detailed signaling pathway. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound is a member of the quinoxaline-di-N-oxide (QdNOs) class of synthetic antibacterial agents.[1] Historically, it has been utilized in veterinary medicine as a feed additive to prevent and control bacterial infections in livestock.[2] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, particularly anaerobes, has made it an effective agent in this context.[1][2] However, concerns regarding its potential genotoxicity and carcinogenicity have led to restrictions on its use in some regions.[3] Understanding the precise antibacterial spectrum and the underlying molecular mechanisms of this compound is crucial for evaluating its therapeutic potential and risks.

Antibacterial Spectrum of this compound

This compound exhibits potent in vitro activity against a variety of pathogenic bacteria. Its efficacy is most pronounced against anaerobic and certain Gram-negative and Gram-positive species. The antibacterial spectrum is quantitatively defined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Quantitative Antibacterial Activity
Bacterial SpeciesStrainMIC (µg/mL)Reference
Gram-Positive Bacteria
Staphylococcus aureus-Mentioned as effective[1]
Gram-Negative Bacteria
Escherichia coli-Mentioned as effective; Resistance breakpoint ≥ 64[1]
Pasteurella sp.-Mentioned as effective[1]
Salmonella sp.-Mentioned as effective[1]
Mycobacteria
Mycobacterium tuberculosisH37Rv4 - 8[4][5]
Mycobacterium bovis-4 - 8[4][5]
Spirochetes
Treponema sp.-Mentioned as effective[1]
Mycoplasma
Mycoplasma gallisepticum-Additive effect with tetracycline[4][5]

Note: The term "Mentioned as effective" indicates that the source confirms this compound's activity against the specified bacterium but does not provide a specific MIC value. The resistance breakpoint for E. coli suggests that isolates with an MIC of 64 µg/mL or higher are considered to have increased resistance.

Experimental Protocols

The determination of the antibacterial spectrum of this compound is primarily achieved through standardized antimicrobial susceptibility testing methods. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standardized procedure for determining the MIC of this compound against a panel of bacterial isolates.

3.1.1. Materials

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland densitometer

3.1.2. Methodology

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration. Subsequent dilutions are made in CAMHB.

  • Preparation of Microtiter Plates: Serial two-fold dilutions of this compound are prepared in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well is typically 50 µL or 100 µL. A growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB) are included on each plate.

  • Inoculum Preparation: From a fresh (18-24 hour) agar (B569324) plate, 3-5 isolated colonies of the test bacterium are selected and suspended in sterile saline or broth. The turbidity of the suspension is adjusted to match that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate (except the sterility control) is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This is observed as the first well in the dilution series that appears clear.

G cluster_prep Preparation cluster_proc Procedure Stock Solution Stock Solution Microtiter Plates Microtiter Plates Stock Solution->Microtiter Plates Serial Dilutions Inoculation Inoculation Microtiter Plates->Inoculation Inoculum Inoculum Inoculum->Inoculation Incubation Incubation Inoculation->Incubation 16-20h at 35°C Result Interpretation Result Interpretation Incubation->Result Interpretation Read MIC

Experimental workflow for MIC determination.

Mechanism of Antibacterial Action

The antibacterial activity of this compound, like other quinoxaline 1,4-di-N-oxides, is attributed to its ability to induce oxidative stress within bacterial cells. This process involves the bioreductive activation of the this compound molecule.

Under anaerobic or hypoxic conditions, which are often found in bacterial environments, the N-oxide groups of this compound are reduced by bacterial reductases. This reduction process generates highly reactive oxygen species (ROS), including superoxide (B77818) anions and hydroxyl radicals.[6] These ROS are potent oxidizing agents that can cause widespread damage to critical cellular components.

The primary target of this ROS-induced damage is the bacterial DNA.[6] Oxidative damage to DNA includes strand breaks and base modifications, which can disrupt DNA replication and transcription. This extensive DNA damage triggers the bacterial SOS response, a global response to DNA damage that includes the upregulation of DNA repair mechanisms. However, when the damage is too severe to be repaired, the SOS response can lead to cell cycle arrest and ultimately, bacterial cell death.

G This compound This compound BacterialReductases Bacterial Reductases This compound->BacterialReductases Reduction of N-oxide groups ROS Reactive Oxygen Species (ROS) (Superoxide, Hydroxyl Radicals) BacterialReductases->ROS Generates DNA Bacterial DNA ROS->DNA Attacks DamagedDNA Oxidative DNA Damage (Strand Breaks, Base Modifications) ROS->DamagedDNA Causes SOS SOS Response DamagedDNA->SOS Triggers CellDeath Cell Cycle Arrest & Bacterial Cell Death SOS->CellDeath Leads to (if damage is severe)

Signaling pathway of this compound's antibacterial action.

Resistance Mechanisms

Bacterial resistance to this compound has been observed, particularly in Escherichia coli. One of the primary mechanisms of resistance involves the acquisition of the oqxAB gene operon. This operon encodes an efflux pump that actively transports this compound out of the bacterial cell, thereby reducing its intracellular concentration and mitigating its toxic effects.

Conclusion

This compound is a potent antibacterial agent with a broad spectrum of activity, particularly against anaerobic bacteria and certain Gram-positive and Gram-negative pathogens. Its mechanism of action, involving the generation of reactive oxygen species and subsequent oxidative DNA damage, provides a clear rationale for its bactericidal effects. While its use has been curtailed due to toxicity concerns, a thorough understanding of its antibacterial properties remains essential for the scientific community. The standardized protocols for susceptibility testing and the elucidation of its molecular pathways are critical for the ongoing evaluation of quinoxaline derivatives as potential therapeutic agents. Further research to establish a more comprehensive MIC database against a wider range of clinical isolates would be invaluable for a complete assessment of this compound's antibacterial spectrum.

References

The Synthesis of Mequindox: A Technical Guide to Pathways and Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequindox, a quinoxaline-1,4-dioxide derivative, is a synthetic antimicrobial agent with a history of use in veterinary medicine. Understanding its synthesis is crucial for the development of novel analogs, the establishment of impurity profiles, and the overall advancement of quinoxaline-based drug discovery. This technical guide provides a detailed overview of the core synthesis pathway for this compound, focusing on the chemical precursors and the reaction mechanism. While specific industrial synthesis protocols are often proprietary, this document outlines the most chemically sound and widely accepted synthetic route based on established organic chemistry principles for this class of compounds.

Introduction to this compound

This compound, with the chemical name 3-methyl-2-acetyl-quinoxaline-1,4-dioxide, belongs to the quinoxaline-di-N-oxide class of compounds. These compounds are known for their antibacterial properties, which are believed to stem from their ability to inhibit bacterial DNA synthesis through the generation of reactive oxygen species under anaerobic conditions. The quinoxaline (B1680401) ring system is a common scaffold in medicinal chemistry, and the N-oxide functionalities are key to the biological activity of this compound.

The Core Synthesis Pathway: The Beirut Reaction

The primary and most efficient method for the synthesis of quinoxaline-1,4-dioxides, including this compound, is the Beirut Reaction . This reaction, first described by Haddadin and Issidorides, involves the condensation of a benzofuroxan (B160326) (also known as a benzofurazan-N-oxide) with a β-dicarbonyl compound or other active methylene (B1212753) compounds.[1]

The general mechanism of the Beirut Reaction is a base-catalyzed cycloaddition-condensation reaction. The base deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the benzofuroxan. A subsequent cyclization and dehydration lead to the formation of the quinoxaline-1,4-dioxide ring system.

G General Mechanism of the Beirut Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzofuroxan Benzofuroxan Adduct Adduct Benzofuroxan->Adduct Nucleophilic Attack Active_Methylene_Compound Active Methylene Compound (e.g., β-dicarbonyl) Enolate Enolate Active_Methylene_Compound->Enolate Base Enolate->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Cyclization Quinoxaline_1_4_dioxide Quinoxaline-1,4-dioxide Cyclized_Intermediate->Quinoxaline_1_4_dioxide - H2O

Figure 1. General workflow of the Beirut Reaction for the synthesis of quinoxaline-1,4-dioxides.

Synthesis of this compound: Precursors and a Plausible Protocol

Based on the structure of this compound (3-methyl-2-acetyl-quinoxaline-1,4-dioxide), the logical chemical precursors for its synthesis via the Beirut Reaction are benzofuroxan and acetylacetone (also known as 2,4-pentanedione).

Chemical Precursors
Precursor NameChemical StructureRole in Synthesis
BenzofuroxanC₆H₄N₂O₂Provides the benzene (B151609) and N-oxide portions of the quinoxaline ring.
AcetylacetoneCH₃COCH₂COCH₃Provides the acetyl and methyl groups at the 2 and 3 positions of the quinoxaline ring.
Proposed Experimental Protocol

While a specific, publicly available, step-by-step protocol for the industrial synthesis of this compound is not readily found, a plausible laboratory-scale synthesis can be extrapolated from general procedures for the Beirut reaction.

Reaction: Benzofuroxan + Acetylacetone → 3-methyl-2-acetyl-quinoxaline-1,4-dioxide (this compound)

Reagents and Conditions (Hypothetical):

  • Reactants: Benzofuroxan (1 equivalent), Acetylacetone (1.1 equivalents)

  • Base: A mild base such as triethylamine, piperidine, or potassium carbonate is typically used to catalyze the reaction.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a protic solvent like ethanol (B145695) is commonly employed.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating to facilitate the reaction.

  • Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.

  • Work-up: The reaction mixture is typically poured into water to precipitate the product, which is then collected by filtration, washed, and purified by recrystallization.

Detailed Steps (Illustrative):

  • To a stirred solution of benzofuroxan in the chosen solvent, add acetylacetone.

  • Slowly add the base catalyst to the reaction mixture.

  • Continue stirring at the designated temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a large volume of cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then a small amount of a cold, non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualization of the this compound Synthesis Pathway

Mequindox_Synthesis Specific Synthesis Pathway for this compound cluster_reactants Chemical Precursors cluster_reaction Reaction Conditions cluster_product Final Product Benzofuroxan Benzofuroxan This compound This compound (3-methyl-2-acetyl- quinoxaline-1,4-dioxide) Benzofuroxan->this compound Acetylacetone Acetylacetone Acetylacetone->this compound Conditions Base Catalyst Solvent Temperature Conditions->this compound

Figure 2. Plausible synthesis pathway for this compound from its chemical precursors.

Quantitative Data

Due to the lack of a specific published synthesis protocol, quantitative data such as reaction yield and purity for the synthesis of this compound can only be estimated based on similar reactions reported in the literature. For analogous Beirut reactions, yields can range from moderate to high, typically between 60% and 90%, depending on the optimization of reaction conditions.

ParameterTypical Range (Estimated)Notes
Yield 60-90%Highly dependent on the choice of base, solvent, temperature, and purification method.
Purity >98%Achievable through standard purification techniques such as recrystallization or column chromatography.

Conclusion

The synthesis of this compound is rooted in the well-established Beirut Reaction, a versatile method for the preparation of quinoxaline-1,4-dioxides. The key chemical precursors are benzofuroxan and acetylacetone. While the precise industrial manufacturing conditions are not publicly disclosed, the fundamental chemistry allows for the design of a robust and efficient synthesis. This guide provides a foundational understanding for researchers and professionals working with this compound and related compounds, enabling further exploration into the synthesis of novel derivatives and the development of analytical standards. Further research into optimizing the reaction conditions could lead to even more efficient and sustainable synthetic routes.

References

A Comprehensive Technical Guide on the Physicochemical Properties and Stability of Mequindox Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties and stability profile of Mequindox powder. This compound (MEQ) is a synthetic quinoxaline-1,4-dioxide compound utilized as a broad-spectrum antibacterial agent, particularly in veterinary medicine.[1][2] A thorough understanding of its properties is critical for formulation development, quality control, and ensuring its safe and effective application.

Physicochemical Properties

This compound is a crystalline powder whose physical and chemical characteristics are foundational to its behavior in formulations and biological systems.

Chemical Identification
PropertyValueReference
Chemical Name 1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone[3]
Synonyms 2-Acetyl-3-methylquinoxalinedium-1,4-diolate, 3-Methyl-2-acetyl-N-1,4-dioxyquioxaline[4][5]
CAS Number 16915-79-0, 13297-17-1[4][6]
Molecular Formula C₁₁H₁₀N₂O₃[3][4][6]
Molecular Weight 218.21 g/mol [3][4][6]
Physical and Chemical Characteristics

The key physicochemical data for this compound powder are summarized in the table below. These parameters influence its dissolution, absorption, and formulation strategies.

PropertyValueNotes
Melting Point 142 - 158 °CRange reflects data from multiple sources, which may vary based on purity and analytical method.[4][6][7][8]
Boiling Point 544.22 °CThis is a predicted value.[4][8]
Solubility - DMSO: 100 mg/mL (with sonication)[9]- Slightly Soluble: Dichloromethane, Methanol (with heating)[7]- Formulations: ≥ 2.5 mg/mL in various solvent systems (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[9]This compound is sparingly soluble in many common solvents, often requiring co-solvents or heat to aid dissolution.[7][9]
Polymorphism No specific polymorphic forms are detailed in the reviewed literature. However, polymorphism is a common characteristic of pharmaceutical powders and can significantly impact properties like solubility and stability.[10][11] Further characterization using techniques like XRD and DSC is recommended for specific batches.
Particle Size Data on particle size distribution is not readily available in the public literature. This property is critical for dissolution rates and bioavailability and should be determined experimentally for any formulation development.

Stability of this compound Powder

The stability of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Degradation can lead to loss of potency and the formation of potentially toxic impurities. The stability of this compound is influenced by several environmental factors.

Influence of Temperature

Elevated temperatures can accelerate the degradation of pharmaceutical compounds by increasing the rate of chemical reactions, as described by the Arrhenius equation.[12] While specific kinetic studies on this compound powder are not widely published, it is standard practice to store it in controlled temperature environments. One study confirmed that this compound mixed in animal feed was stable for up to two weeks at room temperature, as verified by HPLC analysis.[13] However, for long-term storage, cool conditions are advisable to minimize thermal degradation.[12][14][15]

Influence of Humidity

Moisture can act as a reactant in hydrolysis and can also facilitate degradative interactions between the API and excipients.[16][17] High humidity can lead to the absorption of water by the powder, potentially causing physical changes like caking and altering chemical stability.[18][19][20] Therefore, this compound powder should be stored in well-sealed containers with protection from high humidity.

Photostability

Many pharmaceutical compounds are susceptible to degradation upon exposure to light, particularly UV radiation.[21] This can lead to the formation of photodegradation products, which may reduce efficacy or introduce toxicity. Standard photostability testing, as outlined in ICH guideline Q1B, involves exposing the substance to a light source under controlled conditions and analyzing for any changes.[22][23][24] Such testing is necessary to determine if this compound requires light-resistant packaging.

G This compound This compound Powder Stability Temp Temperature This compound->Temp Humidity Humidity / Moisture This compound->Humidity Light Light (UV/Visible) This compound->Light pH pH (in solution) This compound->pH Degradation Chemical Degradation (Loss of Potency, Impurity Formation) Temp->Degradation Humidity->Degradation Light->Degradation pH->Degradation

Caption: Factors influencing the chemical stability of this compound.

Degradation Pathways and Metabolites

The toxicity and biological activity of this compound are closely linked to its metabolism and degradation.[25] The primary degradation pathway involves the reduction of the two N-oxide groups. This process can occur both chemically and metabolically in vivo.

Key metabolites and degradation products identified in various studies include:

  • 1-desoxythis compound (1-DMEQ): Resulting from the reduction of one N-oxide group.[26][27]

  • 1,4-bisdesoxythis compound (BDMEQ): Resulting from the reduction of both N-oxide groups.[26][27]

  • Hydroxylated and Carboxylated Metabolites: Further metabolic transformations can occur, leading to a variety of other related compounds.[2][28]

These metabolites are crucial for risk assessment, as they may possess their own toxicological profiles.[13] Studies have shown that this compound and its metabolites can exhibit genotoxicity.[13][29][30][31]

G MEQ This compound (MEQ) DMEQ1 1-desoxythis compound (1-DMEQ) MEQ->DMEQ1 Reduction Other Other Metabolites (Hydroxylation, Carboxylation) MEQ->Other Other Pathways BDMEQ 1,4-bisdesoxythis compound (BDMEQ) DMEQ1->BDMEQ Reduction G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extract Extraction (e.g., Acidified Acetonitrile) Purify Purification (Solid-Phase Extraction) Extract->Purify Concentrate Evaporation & Reconstitution Purify->Concentrate UPLC UPLC Separation (C18 Column, Gradient Elution) Concentrate->UPLC MSMS MS/MS Detection (ESI+, MRM Mode) UPLC->MSMS Quantify Quantification (Calibration Curve) MSMS->Quantify

References

In Vitro Susceptibility of Brachyspira hyodysenteriae to Quinoxaline 1,4-di-N-oxides: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mequindox and Brachyspira hyodysenteriae

Brachyspira hyodysenteriae is a Gram-negative, anaerobic spirochete responsible for swine dysentery, a disease of significant economic impact in the global pig industry. Characterized by mucohemorrhagic diarrhea, the infection leads to production losses, increased mortality, and substantial costs associated with treatment and control measures.

This compound is a member of the quinoxaline (B1680401) 1,4-di-N-oxides (QdNOs) class of synthetic antibacterial agents. These compounds, including the related drugs Carbadox and Olaquindox, have been utilized as feed additives in livestock for disease prevention and growth promotion.[1] Their efficacy, particularly against anaerobic bacteria, has made them a subject of interest in veterinary medicine.

Mechanism of Action of Quinoxaline 1,4-di-N-oxides against B. hyodysenteriae

The antibacterial activity of QdNOs is dependent on their bioreduction within the bacterial cell, a process that is particularly efficient under anaerobic conditions. The mechanism of action against B. hyodysenteriae involves a cascade of events initiated by the reduction of the N-oxide groups on the quinoxaline ring.[1]

This metabolic activation leads to the generation of reactive oxygen species (ROS) and hydroxyl radicals. The resulting oxidative stress inflicts damage on multiple cellular components, leading to bacterial cell death. Key effects include:

  • DNA Damage: The generated ROS cause oxidative damage to bacterial DNA, resulting in strand breaks and degradation. This interferes with DNA replication and other vital cellular processes.[1]

  • Cell Wall and Membrane Disruption: QdNOs compromise the integrity of the bacterial cell wall and membrane. This leads to the leakage of intracellular contents and ultimately results in cell lysis.[1]

The multi-targeted nature of this mechanism, centered on inducing oxidative stress, is distinct from many other antibiotic classes and may be effective against bacteria that have developed resistance to other drugs.

G cluster_extracellular Extracellular cluster_cell Brachyspira hyodysenteriae Cell cluster_targets Cellular Targets cluster_damage Cellular Damage This compound This compound (Quinoxaline 1,4-di-N-oxide) Mequindox_in This compound This compound->Mequindox_in Uptake Reduced_Metabolites Reduced Metabolites Mequindox_in->Reduced_Metabolites Anaerobic Bioreduction ROS Reactive Oxygen Species (ROS) Reduced_Metabolites->ROS Generates DNA DNA ROS->DNA Attacks CellWall Cell Wall ROS->CellWall Attacks CellMembrane Cell Membrane ROS->CellMembrane Attacks DNA_Damage DNA Strand Breaks & Degradation DNA->DNA_Damage Leads to Wall_Damage Cell Wall Damage CellWall->Wall_Damage Leads to Membrane_Damage Cell Membrane Damage CellMembrane->Membrane_Damage Leads to Cell_Death Cell Death DNA_Damage->Cell_Death Wall_Damage->Cell_Death Membrane_Damage->Cell_Death

Proposed mechanism of action for this compound in B. hyodysenteriae.

Quantitative Susceptibility Data

While specific Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) data for this compound against B. hyodysenteriae are not available in the reviewed literature, data for the related quinoxaline compounds Cyadox and Olaquindox provide valuable insight into the potential efficacy of this drug class.

CompoundStrainMIC (µg/mL)Reference
CyadoxB. hyodysenteriae B2040.031[1]
OlaquindoxB. hyodysenteriae B2040.0625[1]

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of B. hyodysenteriae are crucial for accurate assessment of antimicrobial efficacy. The following protocols are based on established methodologies for this fastidious organism.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents against Brachyspira species.

4.1.1. Materials

  • Brachyspira hyodysenteriae isolate(s)

  • Brain Heart Infusion (BHI) broth

  • Fetal Bovine Serum (FBS)

  • Antimicrobial agent (e.g., this compound) stock solution

  • 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic chamber or jars with gas-generating sachets)

  • Spectrophotometer or McFarland standards

  • Rotary shaker

4.1.2. Procedure

  • Media Preparation: Prepare BHI broth supplemented with 10% (v/v) FBS (BHIS).

  • Inoculum Preparation:

    • Culture B. hyodysenteriae on appropriate agar (B569324) plates under anaerobic conditions.

    • Harvest colonies from a fresh culture and suspend in BHIS broth.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the suspension in BHIS to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Antimicrobial Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in BHIS broth directly in the 96-well microtiter plates.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubation:

    • Cover the plates and place them in an anaerobic environment.

    • Incubate at 37°C for 48-72 hours with gentle agitation (e.g., 80 rpm on a rotary shaker).

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

G A Prepare BHIS Media (BHI + 10% FBS) C Perform Serial Dilutions of this compound in Microtiter Plate A->C B Prepare this compound Stock Solution B->C F Inoculate Microtiter Plate Wells C->F D Culture B. hyodysenteriae (Anaerobic, 37°C) E Prepare Inoculum (Adjust to 0.5 McFarland) D->E E->F G Incubate Anaerobically (37°C, 48-72h, with shaking) F->G H Read MIC (Lowest concentration with no growth) G->H

Workflow for Broth Microdilution MIC Determination.
Agar Dilution Method for MIC Determination

The agar dilution method is an alternative standard procedure for susceptibility testing of anaerobic bacteria.

4.2.1. Materials

  • Brachyspira hyodysenteriae isolate(s)

  • Trypticase Soy Agar (TSA) or other suitable agar base

  • Defibrinated blood (e.g., sheep or bovine)

  • Antimicrobial agent (e.g., this compound) stock solution

  • Petri dishes

  • Anaerobic incubation system

4.2.2. Procedure

  • Media Preparation:

    • Prepare molten agar base and cool to 48-50°C.

    • Add defibrinated blood to a final concentration of 5-7%.

  • Antimicrobial Plate Preparation:

    • Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations.

    • Mix well and pour into petri dishes.

    • Prepare a control plate with no antimicrobial.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in a suitable broth (e.g., BHIS) adjusted to a 0.5 McFarland standard.

  • Inoculation:

    • Spot-inoculate a small volume (e.g., 10 µL) of the bacterial suspension onto the surface of the agar plates, starting with the control plate and then plates with increasing antimicrobial concentrations.

  • Incubation:

    • Allow the inoculum spots to dry.

    • Incubate the plates in an inverted position in an anaerobic environment at 37°C for 3-5 days.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth on the agar surface.

G A Prepare Blood Agar Plates with Serial Dilutions of this compound D Spot-Inoculate Agar Plates A->D B Culture B. hyodysenteriae (Anaerobic, 37°C) C Prepare Inoculum (Adjust to 0.5 McFarland) B->C C->D E Incubate Anaerobically (37°C, 3-5 days) D->E F Read MIC (Lowest concentration with no growth) E->F

Workflow for Agar Dilution MIC Determination.

Conclusion and Future Directions

The available evidence on related quinoxaline 1,4-di-N-oxide compounds suggests that this compound likely possesses significant in vitro activity against Brachyspira hyodysenteriae. The proposed mechanism of action, involving the generation of reactive oxygen species and subsequent damage to multiple cellular targets, provides a strong rationale for its efficacy against this anaerobic pathogen.

However, a notable gap exists in the scientific literature regarding specific in vitro susceptibility data (MIC and MPC values) for this compound against B. hyodysenteriae. Future research should focus on generating this crucial data to:

  • Establish the precise potency of this compound against a diverse panel of B. hyodysenteriae field isolates.

  • Determine epidemiological cutoff values to distinguish wild-type from resistant populations.

  • Investigate the potential for resistance development and the underlying genetic mechanisms.

Such studies are essential for the informed and responsible use of this compound in the control and treatment of swine dysentery and will provide valuable data for drug development professionals and veterinary practitioners.

References

Navigating the Path of Mequindox in Swine: A Technical Guide to its Pharmacokinetics and Tissue Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of Mequindox, a quinoxaline-N,N-dioxide antimicrobial agent, in pigs. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for ensuring food safety, establishing appropriate withdrawal periods, and optimizing its therapeutic use in veterinary medicine. This document synthesizes key research findings, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing complex processes to facilitate a deeper understanding of this compound's behavior in swine.

Pharmacokinetic Profile of this compound and its Marker Residue

This compound undergoes extensive and rapid metabolism in pigs, to the extent that the parent drug is often undetectable in tissues shortly after administration.[1] Consequently, the focus of pharmacokinetic and residue depletion studies has shifted to its major and more persistent metabolites. The primary marker residue for this compound in swine is 1,4-bisdesoxythis compound (M1) .[1]

The following tables summarize the key pharmacokinetic parameters and tissue residue depletion of M1 following oral and intramuscular administration of this compound in pigs.

Table 1: Tissue Residue Depletion of 1,4-bisdesoxythis compound (M1) in Pigs Following Repeated Oral Gavage of this compound

Dosage Regimen: 10 mg/kg body weight, twice daily for 3 consecutive days.

Time Post-AdministrationLiver (µg/kg)Kidney (µg/kg)Muscle (µg/kg)Fat (µg/kg)Plasma (µg/L)
7 days 104.3 ± 25.469.8 ± 15.725.1 ± 6.318.9 ± 5.115.6 ± 4.2
9 days 68.7 ± 18.945.2 ± 11.315.8 ± 4.711.2 ± 3.59.8 ± 3.1
11 days 42.1 ± 12.528.9 ± 8.79.7 ± 3.16.8 ± 2.25.7 ± 1.9
14 days 20.5 ± 7.814.6 ± 5.25.1 ± 1.83.5 ± 1.32.9 ± 1.1

Data compiled from Zeng et al., 2017.[2]

Table 2: Tissue Residue Depletion of 1,4-bisdesoxythis compound (M1) in Pigs Following Repeated Intramuscular Injection of this compound

Dosage Regimen: 5 mg/kg body weight, twice daily for 3 consecutive days.

Time Post-AdministrationLiver (µg/kg)Kidney (µg/kg)Muscle (µg/kg)Fat (µg/kg)Plasma (µg/L)
7 days 125.6 ± 30.185.4 ± 20.330.2 ± 7.822.4 ± 6.218.9 ± 5.3
9 days 82.3 ± 22.756.1 ± 15.819.7 ± 5.914.3 ± 4.512.1 ± 3.8
11 days 51.8 ± 15.935.7 ± 10.212.5 ± 4.18.9 ± 2.97.5 ± 2.4
14 days 28.9 ± 9.819.8 ± 6.76.9 ± 2.54.8 ± 1.74.1 ± 1.5

Data compiled from Zeng et al., 2017.[2]

These data highlight that the liver and kidney are the primary target tissues for M1 residue accumulation and persistence.[1] A physiologically based pharmacokinetic (PBPK) model predicted that the time for M1 concentrations in the liver to fall below the limit of detection (5 µg/kg) for the 99th percentile of the pig population is 32 days for oral administration and 34 days for intramuscular administration.[2]

Experimental Protocols

A thorough understanding of the methodologies employed in generating pharmacokinetic and tissue distribution data is essential for data interpretation and replication. The following sections detail the key experimental protocols.

Animal Dosing and Sample Collection

The experimental workflow for a typical this compound pharmacokinetic and tissue distribution study in pigs is outlined below.

experimental_workflow A Animal Acclimatization (Drug-free diet) B Grouping of Animals (e.g., Oral vs. IM, different time points) A->B Randomization C This compound Administration (Oral Gavage or Intramuscular Injection) B->C Dosing Regimen D Scheduled Euthanasia and Necropsy C->D At predetermined time points E Tissue and Plasma Collection (Liver, Kidney, Muscle, Fat, Blood) D->E Immediate collection F Sample Storage (-20°C or below) E->F Preservation G Sample Analysis F->G For analysis analytical_workflow A Homogenization of Tissue Sample B Extraction with Acidified Acetonitrile A->B Addition of solvent C Centrifugation B->C Separation of solids D Solid-Phase Extraction (SPE) Cleanup (e.g., Oasis MAX cartridge) C->D Purification of supernatant E Elution and Evaporation D->E Analyte recovery F Reconstitution in Mobile Phase E->F Preparation for injection G UPLC-MS/MS Analysis F->G Injection H Data Acquisition and Quantification G->H Detection and measurement metabolic_pathway MEQ This compound (3-methyl-2-quinoxalinacetyl-1,4-dioxide) M4 3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide (M4) MEQ->M4 Reduction Other Other Metabolites MEQ->Other Other biotransformations M1 1,4-bisdesoxythis compound (M1 - Marker Residue) M4->M1 Reduction

References

The Bactericidal Efficacy of Mequindox: An In-depth Analysis of the Role of Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mequindox, a quinoxaline (B1680401) 1,4-di-N-oxide derivative, is a synthetic antimicrobial agent that has seen widespread use in veterinary medicine. Its efficacy as a bactericidal agent is intrinsically linked to its ability to induce a state of severe oxidative stress within bacterial cells. This technical guide provides a comprehensive overview of the pivotal role of reactive oxygen species (ROS) in the bactericidal mechanism of this compound. We will delve into the molecular pathways initiated by this compound, the subsequent generation of ROS, and the resultant damage to critical cellular macromolecules, ultimately leading to bacterial cell death. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the complex biological processes involved, offering a valuable resource for researchers in antimicrobial drug development and discovery.

Introduction

The escalating crisis of antimicrobial resistance necessitates a deeper understanding of the mechanisms of action of existing and novel antibacterial compounds. This compound, belonging to the quinoxaline di-N-oxide (QdNO) class of drugs, represents a potent, albeit controversial, antibacterial agent. While its efficacy is well-documented, concerns regarding its genotoxicity have led to restrictions on its use. A thorough understanding of its mode of action is crucial for the development of safer and more effective analogs.

It is now well-established that a primary mechanism underpinning the bactericidal activity of this compound is the generation of reactive oxygen species (ROS). These highly reactive chemical species, including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are byproducts of normal aerobic metabolism. However, when produced in excessive amounts, they can overwhelm the bacterial cell's antioxidant defense systems, leading to widespread damage to DNA, proteins, and lipids, a condition known as oxidative stress. This compound has been shown to be a potent inducer of this lethal cascade. This guide will explore the intricate details of this process.

Mechanism of Action: A Cascade of Oxidative Damage

The bactericidal activity of this compound is not a single event but rather a cascade that begins with the metabolic activation of the drug and culminates in catastrophic cellular damage mediated by ROS.

Induction of Reactive Oxygen Species

This compound itself is a pro-drug that is metabolically reduced within the bacterial cell. This process is believed to involve bacterial nitroreductases. The reduction of the N-oxide groups on the quinoxaline ring is a key step that leads to the formation of unstable intermediates. These intermediates can then react with molecular oxygen in a redox cycling process, generating a surge of superoxide anions (O₂⁻). The superoxide anion is then rapidly converted to hydrogen peroxide (H₂O₂) and, through the Fenton reaction in the presence of free iron, the highly damaging hydroxyl radical (•OH).

Biochemical assays have confirmed the induction of ROS in bacteria treated with QdNOs, and the bactericidal effects can be attenuated by the presence of free radical scavengers, underscoring the central role of oxidative stress in their mechanism of action[1].

Macromolecular Damage

The overproduction of ROS wreaks havoc on the essential components of the bacterial cell:

  • DNA Damage: The hydroxyl radical is a potent DNA-damaging agent, causing single- and double-strand breaks, base modifications (such as the formation of 8-oxo-7,8-dihydroguanine), and DNA-protein crosslinks. This extensive DNA damage triggers the bacterial SOS response, a global DNA damage repair system[2][3][4]. However, when the damage is too severe, the repair mechanisms are overwhelmed, leading to mutations and ultimately, cell death. Studies have shown that this compound treatment leads to significant DNA damage in a dose-dependent manner.

  • Protein Damage: ROS can oxidize amino acid side chains, leading to the formation of protein carbonyls, cross-linking, and fragmentation. This oxidative damage can inactivate essential enzymes and disrupt cellular processes.

  • Lipid Peroxidation: The polyunsaturated fatty acids in bacterial cell membranes are particularly susceptible to attack by ROS. This process, known as lipid peroxidation, disrupts membrane integrity, leading to increased permeability, loss of essential ions and metabolites, and eventual cell lysis.

Quantitative Analysis of this compound's Bactericidal Activity

The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize available data on the MIC of this compound against common bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli

E. coli StrainResistance ProfileMIC (µg/mL)Reference
Various animal isolates (n=1123)Susceptible (oqxAB negative)≤ 32[2]
Various animal isolates (n=341)Resistant (oqxAB positive)≥ 64[2]

Note: The presence of the oqxAB efflux pump is a major determinant of this compound resistance in E. coli.

Key Signaling Pathways and Cellular Responses

The introduction of this compound and the subsequent surge in ROS trigger a complex network of cellular stress responses in bacteria.

The SOS Response

As a direct consequence of this compound-induced DNA damage, the bacterial SOS response is activated[1]. This is a complex regulon controlled by the LexA repressor and the RecA protein. In the presence of single-stranded DNA, which is generated as a result of DNA damage, RecA becomes activated and mediates the autocleavage of LexA. This leads to the derepression of a multitude of genes involved in DNA repair and damage tolerance.

SOS_Response This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces DNA_Damage DNA Damage (Strand Breaks) ROS->DNA_Damage Causes ssDNA Single-Stranded DNA (ssDNA) DNA_Damage->ssDNA Generates Cell_Death Cell Death DNA_Damage->Cell_Death Leads to (if severe) RecA RecA ssDNA->RecA Binds to RecA_active RecA* RecA->RecA_active Activates LexA LexA (Repressor) RecA_active->LexA Mediates Cleavage SOS_genes SOS Genes (DNA Repair) RecA_active->SOS_genes De-represses LexA->SOS_genes Represses SOS_genes->DNA_Damage Repairs

This compound-induced SOS response pathway.
Oxidative Stress Regulons: OxyR and SoxRS

Bacteria possess sophisticated regulatory systems to sense and respond to oxidative stress. The two primary regulons in E. coli and other gram-negative bacteria are OxyR and SoxRS.

  • OxyR: This transcription factor is directly activated by hydrogen peroxide. Upon oxidation, OxyR undergoes a conformational change that allows it to activate the expression of genes encoding for enzymes that detoxify H₂O₂, such as catalase (KatG) and alkyl hydroperoxide reductase (AhpCF).

  • SoxRS: This two-component system responds to superoxide-generating compounds. The sensor protein, SoxR, contains a [2Fe-2S] cluster that is oxidized in the presence of superoxide anions. This activates SoxR to induce the expression of the SoxS protein, which in turn activates a battery of genes involved in mitigating superoxide stress, including superoxide dismutase (SodA).

The activation of these pathways represents the bacterium's attempt to counteract the toxic effects of this compound-induced ROS. However, the high levels of ROS generated by this compound can overwhelm these protective mechanisms.

Oxidative_Stress_Response cluster_this compound This compound Action cluster_SoxRS SoxRS Regulon cluster_OxyR OxyR Regulon This compound This compound Superoxide Superoxide (O₂⁻) This compound->Superoxide Generates H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Converted to SoxR SoxR Superoxide->SoxR Activates OxyR OxyR H2O2->OxyR Activates SoxS SoxS SoxR->SoxS Induces SoxS_genes SoxS-regulated genes (e.g., sodA) SoxS->SoxS_genes Activates SoxS_genes->Superoxide Detoxifies OxyR_genes OxyR-regulated genes (e.g., katG, ahpCF) OxyR->OxyR_genes Activates OxyR_genes->H2O2 Detoxifies

Bacterial oxidative stress response to this compound.

Experimental Protocols

This section provides an overview of the key experimental protocols used to investigate the role of ROS in this compound's bactericidal activity.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Protocol:

  • Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow start Start prep_this compound Prepare serial dilutions of this compound in a 96-well plate start->prep_this compound prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read results and determine MIC incubate->read_results end End read_results->end

Workflow for MIC determination by broth microdilution.
Quantification of Intracellular ROS

Fluorescent probes are commonly used to detect and quantify intracellular ROS levels. 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a widely used probe.

Protocol:

  • Grow bacterial cells to the mid-logarithmic phase.

  • Treat the bacterial cells with different concentrations of this compound for a specified time. Include an untreated control.

  • Wash the cells and resuspend them in a suitable buffer (e.g., phosphate-buffered saline).

  • Load the cells with DCFH-DA (typically 10-20 µM) and incubate in the dark at 37°C for 30-60 minutes.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~525 nm).

  • Normalize the fluorescence intensity to the cell density (e.g., optical density at 600 nm).

Assessment of DNA Damage (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Protocol:

  • Treat bacterial cells with this compound.

  • Embed the bacterial cells in a low-melting-point agarose (B213101) on a microscope slide.

  • Lyse the cells with a detergent solution to remove membranes and proteins, leaving the DNA as a nucleoid.

  • Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualize the comets using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.

Conclusion

The bactericidal activity of this compound is unequivocally linked to its ability to induce a massive and overwhelming state of oxidative stress in bacterial cells. Through a process of metabolic activation, this compound triggers a cascade of reactive oxygen species generation, leading to extensive and irreparable damage to DNA, proteins, and lipids. While bacteria possess sophisticated defense mechanisms against oxidative stress, such as the SOS response and the OxyR and SoxRS regulons, the potent ROS-generating capacity of this compound surpasses these protective measures.

A thorough understanding of the intricate interplay between this compound, ROS generation, and bacterial cellular responses is paramount for the future development of quinoxaline-based antimicrobials. By elucidating these mechanisms, researchers can work towards designing novel compounds with enhanced bactericidal efficacy and improved safety profiles, thereby contributing to the ongoing battle against antimicrobial resistance. This guide provides a foundational resource for professionals in the field to further explore and exploit the potent antibacterial properties of this class of compounds.

References

The Historical Development of Mequindox: A Veterinary Therapeutic In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequindox, a synthetic quinoxaline-1,4-dioxide derivative, has a notable history as a broad-spectrum antibacterial agent in veterinary medicine. Developed by the Lanzhou Institute of Animal Husbandry and Veterinary Drugs at the Chinese Academy of Agricultural Sciences, it has been utilized for the prevention and treatment of bacterial infections in livestock and aquaculture, particularly in China.[1][2] Its efficacy against a range of Gram-positive and Gram-negative bacteria has made it a significant tool in animal health management.[1][2] However, concerns regarding its toxicological profile, including genotoxicity and carcinogenicity, have led to increased scrutiny and regulatory control.[1][3] This technical guide provides a comprehensive overview of the historical development, chemical properties, mechanism of action, pharmacokinetics, and toxicological data of this compound, intended to inform researchers, scientists, and drug development professionals.

Introduction: A Historical Perspective

This compound ([3-methyl-2-acetyl] quinoxaline-1,4-dioxide) belongs to the quinoxaline-di-N-oxides (QdNOs) class of synthetic antibacterial agents.[1][2] This class of compounds, which also includes carbadox (B606473) and olaquindox, has been recognized for its potent antimicrobial and growth-promoting properties in animal husbandry.[1][4] this compound was developed in China and has been widely used there to manage clinical infections caused by bacteria such as Treponema, Pasteurella, E. coli, Staphylococcus aureus, and Salmonella sp. in food-producing animals.[1][2] Its application extends to both livestock, including swine and poultry, and aquaculture.[5] While effective, the use of this compound and other QdNOs has been tempered by findings of potential adverse health effects, prompting regulatory actions in various regions.[4]

Chemical Properties and Synthesis

This compound is a crystalline substance with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol .[6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number16915-79-0[7]
Molecular FormulaC₁₁H₁₀N₂O₃[6]
Molecular Weight218.21 g/mol [6]
IUPAC Name1-(3-methyl-1,4-dioxidoquinoxalin-2-yl)ethan-1-one[6]
Melting Point154 °C[8]
AppearanceYellow crystalline powder
Synthesis

Mechanism of Antibacterial Action

The antibacterial activity of this compound, like other quinoxaline-di-N-oxides, is multifaceted and primarily involves the generation of reactive oxygen species (ROS) and subsequent DNA damage within the bacterial cell.

Induction of Oxidative Stress and SOS Response

Under anaerobic or hypoxic conditions present in the gut of animals, the N-oxide groups of this compound can be reduced by bacterial reductases. This process generates unstable radical intermediates and reactive oxygen species (ROS). The accumulation of ROS leads to oxidative stress, causing damage to cellular components, including DNA, proteins, and lipids.

This DNA damage triggers the bacterial SOS response, a complex regulatory network aimed at repairing DNA and ensuring cell survival. Key proteins in this pathway include RecA and LexA.

SOS_Response This compound This compound BacterialReductases Bacterial Reductases This compound->BacterialReductases Reduction ROS Reactive Oxygen Species (ROS) BacterialReductases->ROS DNADamage DNA Damage (Single-Strand Breaks) ROS->DNADamage RecA RecA Activation DNADamage->RecA LexA LexA Autocleavage RecA->LexA SOSGenes SOS Gene Expression LexA->SOSGenes Derepression CellCycleArrest Cell Cycle Arrest SOSGenes->CellCycleArrest Apoptosis Bacterial Apoptosis SOSGenes->Apoptosis

This compound-induced SOS response pathway.
Inhibition of DNA Synthesis

The DNA damage caused by this compound-induced oxidative stress directly interferes with DNA replication and transcription, leading to the inhibition of bacterial growth and, ultimately, cell death.[2]

Antibacterial Spectrum

This compound exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria that are pathogenic in veterinary species.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Selected Veterinary Pathogens

Bacterial SpeciesStrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coliAnimal Isolates1 - >128864
Salmonella enterica2 - 64
Staphylococcus aureus4 - 32
Clostridium perfringensCVCC11251[9]
Brachyspira hyodysenteriaeB2040.031[9]

Note: Specific MIC₅₀ and MIC₉₀ values for this compound against a wide range of veterinary pathogens are not consistently reported in publicly available literature. The provided ranges are indicative based on available data for this compound and related quinoxalines.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been studied in several animal species, revealing rapid absorption and extensive metabolism.

Table 3: Comparative Pharmacokinetic Parameters of this compound in Different Animal Species (Oral Administration)

ParameterSwine (10 mg/kg)Chickens (20 mg/kg)Rats (10 mg/kg)Reference
This compound
Tₘₐₓ (h)-0.32 ± 0.12-[10]
Cₘₐₓ (µg/mL)-0.36 ± 0.13-[10]
AUC (µg·h/mL)-0.25 ± 0.102.81 ± 0.04[10][11]
t₁/₂ (h)-0.49 ± 0.233.21 ± 0.40[10][11]
Bioavailability (%)-16.637.16[10][11]
Metabolite M1 (1,4-bisdesoxythis compound)
Tₘₐₓ (h)-6.67 ± 1.03-[10]
Cₘₐₓ (µg/mL)-5.99 ± 1.16-[10]
AUC (µg·h/mL)4.36 ± 3.5486.39 ± 16.014.36 ± 3.54[10][11]
t₁/₂ (h)-5.22 ± 0.353.66 ± 1.06[10][11]

This compound undergoes extensive metabolism in animals, with the parent drug often being undetectable in tissues.[12] The primary metabolic pathways include N-oxide reduction, carbonyl reduction, and hydroxylation. A number of metabolites have been identified, with 1,4-bisdesoxythis compound (M1) being a major and marker residue in several species.[12]

Table 4: Major Metabolites of this compound Identified in Swine, Chickens, and Rats

Metabolite IDChemical NameFound in
M13-Methyl-2-acetyl quinoxalineSwine, Chickens, Rats
M43-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxideSwine, Chickens, Rats
M53-methyl-2-(1-hydroxyethyl) quinoxalineRats
M63-methyl-2-(1-hydroxyethyl) quinoxaline-1,4-dioxideSwine, Chickens, Rats
M73-hydroxymethyl-2-ethanol quinoxaline-1,4-dioxideSwine
M83-methyl-2-(1-hydroxyethyl) quinoxaline-N1-monoxideChickens

Bacterial Resistance

The emergence of bacterial resistance to this compound is a significant concern. The primary mechanism of acquired resistance involves the active efflux of the drug from the bacterial cell, mediated by efflux pumps.

OqxAB Efflux Pump

The OqxAB efflux pump, a member of the resistance-nodulation-division (RND) family, has been identified as a key determinant of resistance to this compound and other quinoxalines. The genes encoding this pump, oqxA and oqxB, are often located on mobile genetic elements such as plasmids, facilitating their horizontal transfer between bacteria.

OqxAB_Resistance cluster_cell Bacterial Cell Mequindox_in This compound OqxAB OqxAB Efflux Pump Mequindox_in->OqxAB Target Intracellular Target (e.g., DNA) Mequindox_in->Target Blocked Mequindox_out This compound OqxAB->Mequindox_out Efflux

Mechanism of this compound resistance via the OqxAB efflux pump.

Overexpression of the OqxAB pump reduces the intracellular concentration of this compound, preventing it from reaching its target and thereby conferring resistance.

Toxicology

The toxicological profile of this compound is a significant factor in its regulatory assessment. Studies have indicated potential for genotoxicity, carcinogenicity, and reproductive toxicity.

Table 5: Summary of Toxicological Data for this compound

Toxicity EndpointSpeciesKey FindingsReference
Acute Oral LD₅₀Rat550 mg/kg body weight[13]
Subchronic Toxicity (90 days)RatReduction in body weight; hepatic and adrenal histological changes at 275 mg/kg in diet.[13]
GenotoxicityIn vitro & In vivoPositive in Ames test, chromosome aberration test, and micronucleus test.[3]
Carcinogenicity (1.5 years)MouseIncreased incidence of mammary fibroadenoma, breast cancer, and other tumors.[1]
Reproductive Toxicity (2 generations)RatMaternal, embryo, and reproductive toxicities at 110 and 275 mg/kg in diet. NOAEL for reproduction toxicity was 25 mg/kg in diet.[3]
Mechanism of Toxicity

The toxicity of this compound is believed to be linked to its mechanism of action. The generation of ROS and oxidative stress not only affects bacteria but can also damage host cells. Chronic exposure can lead to DNA damage, apoptosis, and has been associated with the activation of signaling pathways such as MAPK and Nrf2/Keap1, which are involved in cellular stress responses.

Experimental Protocols

Detailed experimental protocols for the assessment of this compound are based on internationally recognized guidelines.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The MIC of this compound is determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol Outline:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity (equivalent to a 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum SerialDilution Perform Serial Dilutions in 96-well plate PrepStock->SerialDilution Inoculate Inoculate Plate SerialDilution->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate (16-20h, 35-37°C) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

References

The Intricate Dance of Structure and Activity: A Technical Guide to Quinoxaline-di-N-oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline-di-N-oxide derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their unique chemical architecture, characterized by a fused benzene (B151609) and pyrazine (B50134) ring with two N-oxide moieties, imparts a rich pharmacophore that has been extensively explored for therapeutic potential. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, detailing their synthesis, biological evaluation, and mechanisms of action across various therapeutic areas, including antibacterial, anticancer, antitubercular, and antiprotozoal applications.

Core Structure and Biological Significance

The quinoxaline (B1680401) ring system is a bioisostere of other important aromatic structures like quinoline (B57606) and naphthalene. The addition of the two N-oxide groups is crucial for the biological activity of many derivatives, often enhancing their potency.[1] The loss of these N-oxide groups generally leads to a decrease or complete loss of antibacterial activity.[2] These N-oxide moieties can be bioreductively activated under hypoxic conditions, a characteristic feature of solid tumors and certain bacterial infections, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[1]

Synthesis of Quinoxaline-di-N-oxide Derivatives

The primary and most common method for synthesizing quinoxaline-1,4-dioxides is the Beirut reaction. This reaction involves the condensation of a benzofuroxan (B160326) (a cyclic N-oxide) with a β-dicarbonyl compound or its enamine equivalent in the presence of a base. The reaction mechanism involves the nucleophilic attack of the enolate or enamine on the benzofuroxan ring, followed by cyclization and dehydration to yield the quinoxaline-1,4-dioxide core.

A general synthetic workflow is depicted below:

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Benzofuroxan Benzofuroxan Reaction Beirut Reaction Benzofuroxan->Reaction beta_dicarbonyl β-Dicarbonyl Compound (or enamine) beta_dicarbonyl->Reaction Base Base (e.g., TEA, Morpholine) Base->Reaction Solvent Solvent (e.g., DMF, Ethanol) Solvent->Reaction Quinoxaline Quinoxaline-1,4-dioxide Derivative Reaction->Quinoxaline

Caption: General workflow for the synthesis of quinoxaline-1,4-dioxide derivatives via the Beirut reaction.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoxaline-di-N-oxide derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. The following sections summarize the key SAR findings for different therapeutic areas.

Antibacterial Activity

The antibacterial properties of these derivatives have been extensively studied. Key SAR observations include:

  • Positions 2 and 3: The presence of a methyl group at the 3-position is favorable for antibacterial activity.[2] Substituents at the 2-position also significantly influence activity, with the following order of enhancement being observed for quinoxaline-2-carboxylate derivatives: benzyl (B1604629) > ethyl > 2-methoxyethyl > allyl > tert-butyl.[2]

  • Positions 6 and 7: Electron-withdrawing groups, such as a chlorine atom, at the 6- or 7-position generally enhance antibacterial activity, while electron-donating groups like methyl reduce it.[2] For instance, 6,7-dichloro and 6,7-difluoro derivatives are potent cytotoxins.[3][4] However, for some series, substituents at these positions do not significantly affect antibacterial activity but do influence cytotoxicity.[2]

  • N-Oxide Groups: As previously mentioned, the two N-oxide groups are generally essential for antibacterial activity.[1][2]

Table 1: Antibacterial Activity of Selected Quinoxaline-di-N-oxide Derivatives

Compound IDR2 SubstituentR3 SubstituentR6/R7 SubstituentsTarget OrganismMIC (µg/mL)Reference
1 -S-Ph-CH3HM. avium paratuberculosis0.39 - 0.78[4]
2 -S-(3,4-di-OCH3-Ph)-CH36,7-di-FM. avium paratuberculosis1[4]
CYA -CONHCH2CH2OH-CH3HC. perfringens1[1]
OLA -CONHCH2CH2OH-CH3HB. hyodysenteriae0.0625[1]
Anticancer Activity

Quinoxaline-di-N-oxides exhibit significant anticancer activity, particularly under hypoxic conditions found in solid tumors.

  • Hypoxia-Selective Cytotoxicity: The N-oxide groups can be reduced in hypoxic environments, leading to the formation of cytotoxic radicals. Electron-withdrawing substituents at the 6- and/or 7-positions increase the reduction potential, making the compound more readily reduced and thus more potent as a hypoxic cytotoxin.[3][4]

  • Position 3: Replacement of a 3-amino group with a substituted aryl ring has been shown to increase hypoxic anti-tumor activity.[5] A 3-chloro substituent on this phenyl ring is favorable for hypoxic cytotoxicity.[5]

  • Position 7: Methyl or methoxy (B1213986) substituents at the 7-position can improve hypoxic selectivity.[5]

The mechanism of anticancer action for some derivatives involves the inhibition of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor in tumor survival and angiogenesis.[3][4]

Hypoxia Tumor Hypoxia HIF_alpha HIF-1α Accumulation Hypoxia->HIF_alpha stabilizes QdNO Quinoxaline-di-N-oxide (e.g., DCQ, TX-402) QdNO->HIF_alpha inhibits Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HIF_alpha->Gene_Expression promotes Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Metabolism Glycolytic Metabolism Gene_Expression->Metabolism Tumor_Survival Tumor Survival and Proliferation Angiogenesis->Tumor_Survival Metabolism->Tumor_Survival

Caption: Simplified signaling pathway showing the inhibition of HIF-1α by quinoxaline-di-N-oxide derivatives.

Table 2: Anticancer Activity of Selected Quinoxaline-di-N-oxide Derivatives

Compound ID3-Substituent7-SubstituentCancer Cell LineIC50 (µM) (Hypoxia)Reference
9h 3-chlorophenyl-CH3SMMC-77210.76[5]
9h 3-chlorophenyl-CH3K5620.92[5]
TX-402 -NH2HSMMC-77212.01[5]
TPZ (Reference)SMMC-77213.03[5]
Antitubercular Activity

Quinoxaline-di-N-oxides have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.

  • N-Oxide Groups: The 1,4-di-N-oxide moiety is important for enhancing antimycobacterial activity.[3]

  • Positions 2 and 3: The presence of a trifluoromethyl group at the 3-position appears to be important for activity.[6] Various aliphatic and aromatic ketones, as well as esters at the 2-position, have yielded highly active compounds.[6]

  • Position 7: The presence of a chloro, methyl, or methoxy group at the 7-position can reduce the MIC values.[2]

Table 3: Antitubercular Activity of Selected Quinoxaline-di-N-oxide Derivatives

| Compound ID | 2-Substituent | 3-Substituent | 7-Substituent (Ester) | Target Strain | MIC (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | T-148 | Aromatic Ketone | -CF3 | n-butyl | M. tuberculosis H37Rv | 0.53 |[6] | | T-149 | Aromatic Ketone | -CF3 | n-butyl | M. tuberculosis H37Rv | 0.57 |[6] | | T-163 | Aromatic Ketone | -CF3 | isobutyl | M. tuberculosis H37Rv | 0.53 |[6] | | T-164 | Aromatic Ketone | -CF3 | isobutyl | M. tuberculosis H37Rv | 0.55 |[6] | | Isoniazid | (Reference) | | | M. tuberculosis H37Rv | 2.92 |[6] |

Antiprotozoal Activity

These compounds have also demonstrated promising activity against various protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Plasmodium falciparum (a causative agent of malaria).

  • Antitrypanosomal Activity: Some derivatives act as inhibitors of trypanothione (B104310) reductase (TR), an essential enzyme in the parasite's antioxidant defense system.[7] A carbonyl and a trifluoromethyl group at the 2- and 3-positions, respectively, along with an isopropyl carboxylate at the 7-position, have been identified as key features for a lead compound.[7]

  • Antimalarial Activity: For 3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, non-substitution at positions 6 and 7 of the quinoxaline ring and a hydrogen or chloro substituent on the para position of the phenyl group at position 3 resulted in the best activity.[4] The replacement of the 3-phenyl group with a 3-(2'-furyl) group has been shown to improve antimalarial potency.[8]

Trypanothione_disulfide Trypanothione Disulfide (TS2) TR Trypanothione Reductase (TR) Trypanothione_disulfide->TR NADPH NADPH NADPH->TR Dihydrotrypanothione Dihydrotrypanothione [T(SH)2] TR->Dihydrotrypanothione reduces QdNO_inhibitor Quinoxaline-di-N-oxide Inhibitor (e.g., T-085) QdNO_inhibitor->TR inhibits Detoxification Detoxification of Reactive Oxygen Species Dihydrotrypanothione->Detoxification enables Parasite_Survival Parasite Survival Detoxification->Parasite_Survival

Caption: Mechanism of action for trypanocidal quinoxaline-di-N-oxide derivatives via inhibition of Trypanothione Reductase.

Table 4: Antiprotozoal Activity of Selected Quinoxaline-di-N-oxide Derivatives

Compound ID3-Substituent6/7-SubstituentsTarget OrganismIC50 (µM)Reference
Derivative 1 2'-furylHP. falciparum (3D7)0.63[8]
T-085 -CF37-isopropyl carboxylateT. cruzi (NINOA)59.9[7]

Experimental Protocols

The evaluation of the biological activity of quinoxaline-di-N-oxide derivatives involves a range of standardized in vitro assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxaline-di-N-oxide derivatives for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Quinoxaline Derivative (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Remove_Medium->Add_Solubilizer Measure_Absorbance Measure Absorbance Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the MTT assay to determine the in vitro anticancer activity of quinoxaline-di-N-oxide derivatives.

In Vitro Antibacterial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

  • Serial Dilutions: The quinoxaline-di-N-oxide derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time, atmosphere) for bacterial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

The quinoxaline-di-N-oxide scaffold represents a highly valuable platform for the development of new therapeutic agents. The extensive research into their SAR has provided a clear roadmap for the rational design of potent and selective inhibitors for a range of diseases. The key to their activity often lies in the presence of the N-oxide groups and the strategic placement of various substituents on the quinoxaline ring. Future research will likely focus on optimizing the pharmacokinetic and toxicological profiles of these promising compounds to translate their potent in vitro activity into clinical success.

References

Mequindox's Assault on Bacterial Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequindox, a quinoxaline-1,4-dioxide (QdNO) derivative, is a potent antibacterial agent, particularly effective against anaerobic bacteria.[1] Its mechanism of action is not one of direct, competitive inhibition of a specific metabolic enzyme. Instead, this compound functions as a bioreductive prodrug. Under anaerobic conditions, it is metabolically activated by bacterial enzymes to generate reactive oxygen species (ROS) and other radical intermediates.[1][2] This onslaught of oxidative stress leads to widespread cellular damage, with the primary target being bacterial DNA.[3][4][5] The resulting DNA damage inhibits crucial processes like DNA synthesis, ultimately leading to bacterial cell death.[4] This guide provides a detailed exploration of the enzymatic activation of this compound, its impact on bacterial metabolic integrity, and the downstream consequences for the bacterial cell.

The Core Mechanism: Bioreductive Activation and Oxidative Stress

The selective toxicity of this compound and other QdNOs against anaerobic and facultative anaerobic bacteria stems from its mechanism of activation. In oxygen-rich environments, the reduced radical intermediates of this compound are rapidly re-oxidized back to the parent compound, rendering them harmless.[1] However, in the low-oxygen environment of anaerobic bacteria, these reactive intermediates accumulate and exert their cytotoxic effects.[1]

Bacterial reductase enzymes are crucial for the activation of this compound. One of the key enzymes identified in the activation of QdNOs is xanthine (B1682287) oxidase .[1][2] Studies have shown that inhibition of xanthine oxidase can suppress the antibacterial activity of these compounds.[1] Other bacterial enzymes, such as NADPH nitroreductases, are also known to activate similar nitroaromatic compounds and may play a role in this compound's mechanism.[6]

The metabolic activation of this compound leads to a cascade of events, primarily the production of ROS, including superoxide (B77818) radicals and hydroxyl radicals.[1] These highly reactive molecules indiscriminately attack cellular macromolecules.

G This compound This compound (Prodrug) Activation Bioreductive Activation (Anaerobic Conditions) This compound->Activation Radicals This compound Radical Intermediates Activation->Radicals Enzymes Bacterial Reductases (e.g., Xanthine Oxidase) Enzymes->Activation ROS Reactive Oxygen Species (ROS) (O2•−, •OH) Radicals->ROS DNA Bacterial DNA ROS->DNA Damage Oxidative DNA Damage (Strand Breaks) DNA->Damage Inhibition Inhibition of DNA Synthesis & Replication Damage->Inhibition Death Bacterial Cell Death Inhibition->Death

Figure 1: Proposed mechanism of this compound antibacterial action.

The Primary Target: DNA Damage and its Consequences

The primary molecular target of the ROS generated by activated this compound is bacterial DNA.[3][4][5] The oxidative stress induces significant DNA damage, including single and double-strand breaks.[7][8] This damage triggers the bacterial SOS response, a cellular mechanism to repair DNA.[2] However, the extensive damage caused by this compound often overwhelms these repair systems.

The integrity of the bacterial genome is paramount for survival. Damage to DNA directly inhibits its replication and transcription, halting cell division and protein synthesis.[4] This cessation of essential cellular processes is the ultimate cause of the bactericidal effect of this compound.

Downstream Effects on Bacterial Metabolism and Cellular Integrity

While this compound does not directly inhibit a specific metabolic enzyme, the widespread oxidative damage it causes has profound downstream consequences for bacterial metabolism and cellular structure.

  • Metabolic Disruption: In vivo studies in mice have shown that this compound exposure can lead to a suppression of glycolysis and a stimulation of fatty acid oxidation.[9] While this reflects the host's metabolic response, it underscores the potential for this compound and its generated ROS to cause significant disruption to bacterial energy metabolism and biosynthetic pathways. The integrity of enzymes and metabolic intermediates is compromised by the oxidative environment, leading to a systemic failure of metabolic processes.

  • Cell Wall and Membrane Damage: The antibacterial action of QdNOs is also associated with damage to the bacterial cell wall and membrane.[1] The ROS can peroxidize lipids in the cell membrane, leading to a loss of integrity and leakage of intracellular components.[10] This contributes to the overall cytotoxic effect.

Quantitative Data Summary

While specific enzyme inhibition constants (Ki, IC50) are not applicable to this compound's primary mechanism, its antibacterial potency can be quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the effects of this compound and related QdNOs.

CompoundBacterial SpeciesEffect MeasuredResultReference
Cyadox (CYA)Clostridium perfringensIntracellular ROSSignificant dose-related increase[1]
Olaquindox (OLA)Clostridium perfringensIntracellular ROSSignificant dose-related increase[1]
Cyadox (CYA)Brachyspira hyodysenteriaeIntracellular ROSSignificant dose-related increase[1]
Olaquindox (OLA)Brachyspira hyodysenteriaeIntracellular ROSSignificant dose-related increase[1]
This compoundHuman, pig, and chicken cellsDNA Damage (γ-H2AX)Significant increase[3]
This compoundEscherichia coliSOS ResponseInduced[2]
Cyadox (CYA)Clostridium perfringensCell Wall Damage (ALP assay)Dose-dependent increase[1]
Olaquindox (OLA)Clostridium perfringensCell Wall Damage (ALP assay)Dose-dependent increase[1]
Cyadox (CYA)Clostridium perfringensMembrane Permeability (A260 leakage)Dose-dependent increase[10]
Olaquindox (OLA)Clostridium perfringensMembrane Permeability (A260 leakage)Dose-dependent increase[10]

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) or CellROX Green, which fluoresces upon oxidation by ROS.

Materials:

  • Bacterial culture in logarithmic growth phase.

  • This compound solution of desired concentrations.

  • Phosphate-buffered saline (PBS).

  • DCFH-DA or CellROX Green stock solution (e.g., 5 mM in DMSO).

  • 96-well microplate (black, clear bottom).

  • Fluorescence microplate reader.

Procedure:

  • Bacterial Preparation: Grow bacteria to mid-log phase. Harvest by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.5).

  • Drug Treatment: Aliquot the bacterial suspension into the wells of a 96-well plate. Add this compound to achieve the desired final concentrations. Include a no-drug control.

  • Probe Loading: Add the fluorescent probe to each well to a final concentration of 5-10 µM.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) under anaerobic conditions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~525 nm emission for DCF).[5]

  • Data Analysis: Express the results as a fold-change in fluorescence relative to the untreated control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Grow Bacteria (Mid-log phase) B Harvest & Wash (PBS) A->B C Resuspend in PBS (Adjust OD) B->C D Aliquot Bacteria to 96-well Plate C->D E Add this compound (Test Concentrations) D->E F Add Fluorescent Probe (e.g., DCFH-DA) E->F G Incubate Anaerobically (37°C, 30-60 min) F->G H Measure Fluorescence (Plate Reader) G->H I Calculate Fold-Change vs. Control H->I

Figure 2: Experimental workflow for measuring intracellular ROS.
Assessment of DNA Damage

A common method to assess DNA double-strand breaks in eukaryotic cells is the detection of phosphorylated histone H2AX (γ-H2AX).[3][7] While bacteria lack histones, analogous methods for quantifying DNA strand breaks include:

  • Quantitative PCR (qPCR): Damage to DNA can inhibit the amplification of long DNA fragments more than short fragments. By comparing the amplification efficiency of different-sized amplicons, the extent of DNA damage can be inferred.[11]

  • Comet Assay (Single Cell Gel Electrophoresis): This technique allows for the visualization of DNA damage in individual cells. Damaged DNA fragments migrate further in an electric field, creating a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

  • Quantification of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG): 8-OHdG is a common marker of oxidative DNA damage. Its levels can be quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

Conclusion

The antibacterial efficacy of this compound is not rooted in the inhibition of a single bacterial enzyme within a specific metabolic pathway. Instead, it acts as a prodrug, undergoing bioreductive activation by bacterial reductases under anaerobic conditions. This activation unleashes a torrent of reactive oxygen species, causing widespread oxidative stress. The primary casualty of this oxidative assault is the bacterial genome, which suffers extensive damage, leading to the inhibition of DNA synthesis and ultimately, cell death. This multi-pronged attack on cellular integrity, initiated by metabolic activation, makes this compound a potent weapon against anaerobic bacterial pathogens. Understanding this mechanism is crucial for the development of new bioreductive drugs and for strategies to overcome potential resistance.

References

Understanding the Genetic Basis of Mequindox Resistance in Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequindox, a quinoxaline-1,4-dioxide derivative, has been utilized as an antibacterial agent in veterinary medicine. However, the emergence of resistance in Escherichia coli poses a significant challenge. This technical guide provides an in-depth exploration of the genetic determinants and molecular mechanisms underlying this compound resistance in E. coli. The primary resistance mechanism is the acquisition and overexpression of the oqxAB operon, encoding a Resistance-Nodulation-Division (RND) family efflux pump. This guide details the regulatory pathways governing oqxAB expression, the role of mobile genetic elements in its dissemination, and secondary resistance mechanisms involving mutations in DNA repair pathways and alterations in cellular metabolism. Comprehensive experimental protocols for studying this compound resistance are provided, alongside structured quantitative data and visual diagrams of key pathways to facilitate a deeper understanding for researchers in microbiology and drug development.

Introduction: The Challenge of this compound Resistance

This compound exerts its antibacterial effect by inducing DNA damage and oxidative stress within the bacterial cell[1][2]. Specifically, its mechanism of action involves the generation of reactive oxygen species (ROS), which leads to DNA strand breaks and the subsequent induction of the SOS DNA repair system[1][3][4]. While effective, the extensive use of this compound has driven the selection of resistant E. coli strains, primarily through mechanisms that prevent the drug from reaching its intracellular target.

Primary Genetic Determinant: The oqxAB Efflux Pump

The most significant and widespread mechanism of this compound resistance in E. coli is the presence and overexpression of the oqxAB operon[5][6]. This operon encodes the OqxAB multidrug efflux pump, a member of the RND superfamily[5].

  • oqxA encodes the periplasmic membrane fusion protein.

  • oqxB encodes the inner membrane transporter protein[5].

Together with an outer membrane protein, typically TolC in E. coli, the OqxAB pump forms a tripartite complex that actively extrudes this compound and other antimicrobial agents from the cell, thereby reducing their intracellular concentration to sub-inhibitory levels[7]. The oqxAB operon is often located on mobile genetic elements, such as plasmids and transposons (e.g., Tn6010 flanked by IS26 elements), facilitating its horizontal transfer among bacteria[6][8][9].

Regulation of oqxAB Expression

The expression of the oqxAB operon is tightly controlled by transcriptional regulators. In Klebsiella pneumoniae, which is thought to be the origin of the plasmid-mediated oqxAB, the expression is regulated by the activator RarA and the repressor OqxR [9]. While the regulation in E. coli is still being fully elucidated, it is understood that global transcriptional activators such as MarA , SoxS , and Rob can upregulate the expression of various efflux pumps and may play a role in the expression of oqxAB[10][11][12][13]. These regulators are part of a complex stress-response network that allows E. coli to adapt to various environmental insults, including antibiotic exposure.

oqxAB_Regulation cluster_stress Cellular Stressors cluster_regulators Global Regulators Antibiotics Antibiotics MarA MarA Antibiotics->MarA Oxidative Stress Oxidative Stress SoxS SoxS Oxidative Stress->SoxS oqxAB oqxAB operon MarA->oqxAB activates SoxS->oqxAB activates Rob Rob Rob->oqxAB activates OqxAB_pump OqxAB-TolC Efflux Pump oqxAB->OqxAB_pump expresses Mequindox_out This compound (extracellular) Mequindox_in This compound (intracellular) Mequindox_in->Mequindox_out efflux OqxAB_pump

Figure 1. Regulation of the oqxAB efflux pump in E. coli.

Secondary Resistance Mechanisms

While the oqxAB operon is the primary driver of this compound resistance, other genetic alterations can contribute to a resistant phenotype.

Mutations in DNA Repair Pathways

Given that this compound's mode of action involves DNA damage, it is not surprising that alterations in DNA repair pathways can influence susceptibility. The drug induces the SOS response, a global response to DNA damage that involves the upregulation of numerous genes involved in DNA repair and mutagenesis[3][4][14][15]. Strains with mutations in key DNA repair genes may exhibit altered susceptibility to this compound. For instance, defects in double-strand break repair pathways have been shown to re-sensitize resistant E. coli to various bactericidal antibiotics[16].

Mequindox_Action This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces DNA_damage DNA Double-Strand Breaks ROS->DNA_damage causes SOS_response SOS Response DNA_damage->SOS_response triggers Apoptosis Cell Death DNA_damage->Apoptosis Cell_cycle_arrest Cell Cycle Arrest SOS_response->Cell_cycle_arrest DNA_repair DNA Repair SOS_response->DNA_repair

Figure 2. Mechanism of this compound-induced DNA damage and SOS response.
Alterations in Cellular Metabolism

Studies have indicated a link between the tricarboxylic acid (TCA) cycle and antibiotic resistance[17][18]. Alterations in metabolic flux, particularly within the TCA cycle, can impact the cellular redox state and the production of ROS, which are central to the action of this compound. While direct links between specific TCA cycle mutations and this compound resistance are still under investigation, it represents a plausible secondary resistance mechanism.

Quantitative Data on this compound Resistance

The minimum inhibitory concentration (MIC) is a key quantitative measure of antibiotic resistance. The presence of the oqxAB operon significantly increases the MIC of this compound for E. coli.

Genotype This compound MIC Range (µg/mL) Olaquindox MIC Range (µg/mL) Reference
oqxAB-negative E. coli≤ 328[5][6][8][19]
oqxAB-positive E. coli≥ 64> 128[5][6][8][19]
E. coli transconjugant with oqxAB plasmid16- to 64-fold increase16- to 64-fold increase[8]

Experimental Protocols for Investigating this compound Resistance

A systematic approach is crucial for elucidating the mechanisms of this compound resistance.

Experimental_Workflow start Isolate E. coli from relevant source mic Determine this compound MIC (Broth Microdilution) start->mic pcr Screen for oqxAB and other resistance genes (PCR) mic->pcr Resistant isolates (MIC ≥ 64 µg/mL) wgs Perform Whole-Genome Sequencing (WGS) on resistant isolates pcr->wgs oqxAB-negative resistant isolates qrt_pcr Quantify oqxAB expression (qRT-PCR) pcr->qrt_pcr oqxAB-positive isolates functional_analysis Functional Analysis (Gene knockout/overexpression) wgs->functional_analysis Identify novel mutations qrt_pcr->functional_analysis Confirm overexpression end Characterize resistance mechanism functional_analysis->end

Figure 3. Experimental workflow for investigating this compound resistance.
Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard for determining the MIC of this compound against E. coli, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • This compound stock solution (e.g., 1280 µg/mL)

  • E. coli isolate, cultured overnight

  • E. coli ATCC 25922 (quality control strain)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in MHB across the wells of a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Prepare Inoculum: From an overnight culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

PCR for Detection of oqxAB

Materials:

  • DNA extraction kit

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Primers for oqxA and oqxB (sequences to be obtained from relevant literature, e.g., Kim et al., 2009[19])

  • Thermocycler

  • Agarose (B213101) gel and electrophoresis equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from the E. coli isolate.

  • PCR Amplification: Set up a PCR reaction with the extracted DNA, primers, Taq polymerase, and dNTPs. Use a thermocycling program with appropriate annealing temperatures for the chosen primers.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to visualize the amplicons. The presence of bands of the expected size for oqxA and oqxB indicates the presence of the genes.

Quantitative Real-Time PCR (qRT-PCR) for oqxAB Expression

Materials:

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • SYBR Green or TaqMan-based qRT-PCR master mix

  • Primers for oqxA, oqxB, and a housekeeping gene (e.g., rpoB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and DNase Treatment: Extract total RNA from E. coli cultures grown to mid-log phase and treat with DNase I to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

  • Data Analysis: Calculate the relative expression of oqxA and oqxB in resistant isolates compared to a susceptible control strain using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Whole-Genome Sequencing (WGS)

WGS is a powerful tool for identifying novel resistance mutations in oqxAB-negative resistant strains.

Procedure:

  • DNA Extraction and Library Preparation: Extract high-quality genomic DNA and prepare a sequencing library according to the manufacturer's protocol (e.g., Illumina).

  • Sequencing: Sequence the library on a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Assemble the genome de novo or map reads to a reference E. coli genome.

    • Annotate the genome to identify genes.

    • Perform comparative genomics against susceptible strains to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in genes potentially involved in resistance (e.g., DNA repair genes, metabolic pathway genes, other efflux pump regulators).

Conclusion and Future Directions

This compound resistance in E. coli is a multifaceted issue predominantly driven by the oqxAB efflux pump. However, the contribution of other genetic factors highlights the adaptability of this important pathogen. A comprehensive understanding of these resistance mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the development of effective strategies to combat the spread of resistance. Future research should focus on:

  • Elucidating the complete regulatory network of oqxAB in E. coli.

  • Identifying novel, non-oqxAB-mediated resistance mechanisms through large-scale genomic surveillance.

  • Developing efflux pump inhibitors as a potential adjuvant therapy to restore the efficacy of this compound and other affected antimicrobials.

By continuing to unravel the genetic basis of this compound resistance, the scientific community can work towards preserving the utility of this and other valuable antibacterial agents.

References

Mequindox in Poultry Health: A Technical Examination of a Quinoxaline Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequindox, a quinoxaline-N,N-dioxide derivative, has been utilized in veterinary medicine, particularly in the poultry industry, for the control of bacterial diseases. As a synthetic antimicrobial agent, its primary application is in the management of bacterial enteritis. This technical guide provides an in-depth exploration of the existing exploratory studies on this compound, focusing on its efficacy, mechanism of action, pharmacokinetics, and relevant experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel veterinary drugs and poultry health management strategies.

Pharmacokinetics and Metabolism in Poultry

Understanding the pharmacokinetic profile of this compound is crucial for determining appropriate dosage regimens and ensuring its safe and effective use in poultry. Studies have revealed that this compound is rapidly absorbed and extensively metabolized in chickens.

Following oral administration, this compound is quickly absorbed, although its bioavailability is relatively low, suggesting a significant first-pass metabolism. The drug is widely distributed in the body, with the highest concentrations found in the liver and kidney. The parent this compound is rapidly cleared from the plasma, while its metabolites have a much longer half-life.

Table 1: Key Pharmacokinetic Parameters of this compound in Chickens [1]

ParameterRoute of AdministrationThis compoundMajor Metabolite (M1)
Dosage Intravenous (IV)10 mg/kg b.w.-
Intramuscular (IM)10 mg/kg b.w.-
Oral (PO)20 mg/kg b.w.-
Cmax (µg/mL) IM3.04 ± 1.323.81 ± 0.92
PO0.36 ± 0.135.99 ± 1.16
Tmax (h) IM0.08 ± 0.020.66 ± 0.19
PO0.32 ± 0.126.67 ± 1.03
AUC (µg·h/mL) IV0.71 ± 0.1537.24 ± 7.98
IM0.67 ± 0.2136.40 ± 9.16
PO0.25 ± 0.1086.39 ± 16.01
t½ (h) IV0.15 ± 0.065.36 ± 0.86
IM0.21 ± 0.095.39 ± 0.52
PO0.49 ± 0.235.22 ± 0.35
Bioavailability (%) IM89.4-
PO16.6-

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

Metabolism studies have identified several metabolites of this compound, with 3-methyl-2-acetyl quinoxaline (B1680401) (M1) being a major and persistent metabolite in chicken tissues. In fact, no parent this compound is typically detected in the tissues of chickens, making M1 a potential marker residue for monitoring.[2] The primary route of excretion is via the urine and feces.[2]

Mechanism of Action

The antibacterial activity of this compound stems from its ability to inhibit bacterial DNA synthesis.[3][4] This action is primarily achieved through the induction of oxidative stress and subsequent DNA damage, which triggers the bacterial SOS response system.

Oxidative Stress Induction

This compound, like other quinoxaline-di-N-oxides, is believed to undergo bioreduction within bacterial cells, leading to the generation of reactive oxygen species (ROS).[5] These ROS, including superoxide (B77818) anions and hydroxyl radicals, can cause widespread damage to cellular components, most notably DNA.

DNA Damage and the SOS Response

The DNA damage inflicted by ROS activates the bacterial SOS response, a complex regulatory network aimed at repairing DNA and promoting cell survival. Key proteins in this pathway include RecA and LexA. Under normal conditions, the LexA repressor binds to the operator regions of SOS genes, inhibiting their transcription. When DNA damage occurs, RecA is activated and facilitates the autocatalytic cleavage of LexA. This inactivation of LexA leads to the derepression of numerous SOS genes, which encode proteins involved in DNA repair, such as those for nucleotide excision repair and translesion synthesis.

Mequindox_Mechanism cluster_bacterium Bacterial Cell cluster_sos SOS Response This compound This compound Bioreduction Bioreduction This compound->Bioreduction ROS Reactive Oxygen Species (ROS) Bioreduction->ROS DNA Bacterial DNA ROS->DNA Oxidative Damage Damaged_DNA Damaged DNA RecA RecA Damaged_DNA->RecA Activates Cell_Death Bacterial Cell Death Damaged_DNA->Cell_Death If severe LexA LexA (Repressor) RecA->LexA Induces Cleavage SOS_Genes SOS Genes (DNA Repair) LexA->SOS_Genes Represses DNA_Repair DNA Repair SOS_Genes->DNA_Repair Expression DNA_Repair->Damaged_DNA Repairs

Figure 1: Proposed mechanism of this compound antibacterial action.

In Vitro Efficacy

Table 2: Illustrative MIC Distribution for Select Antimicrobials Against Poultry Pathogens

OrganismAntimicrobialMIC50 (µg/mL)MIC90 (µg/mL)Reference
Clostridium perfringensBacitracin>64>64[6]
Lincomycin0.54[6]
Penicillin0.120.5[6]
Salmonella EnteritidisAmpicillin416[7]
Ciprofloxacin0.030.12[7]
Tetracycline1664[7]

In Vivo Efficacy in Poultry Disease Models

While specific, large-scale clinical trial data on the efficacy of this compound for treating Salmonella and Clostridium perfringens infections in poultry, with endpoints such as mortality rate and feed conversion ratio (FCR), are limited in publicly accessible literature, the general use of this compound for bacterial enteritis suggests a perceived efficacy in field conditions.

Experimental challenge models are crucial for evaluating the efficacy of antimicrobial agents. Below are generalized protocols for inducing such infections in broilers for research purposes.

Experimental Protocols

1. Antimicrobial Susceptibility Testing (Broth Microdilution for Anaerobes like Clostridium perfringens)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic poultry pathogens.

  • Methodology:

    • Bacterial Strain: Use a reference strain (e.g., C. perfringens ATCC 13124) and clinical isolates from poultry.

    • Media: Prepare supplemented Brucella broth or other suitable anaerobic broth.

    • Inoculum Preparation: Grow the bacteria in an anaerobic environment (e.g., anaerobic chamber or GasPak system) to achieve a standardized inoculum density (e.g., 1 x 10^5 CFU/mL in the final well).

    • Drug Dilution: Prepare a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.

    • Incubation: Inoculate the plates and incubate under anaerobic conditions at 37°C for 24-48 hours.

    • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

AST_Workflow start Start strain Prepare Bacterial Inoculum start->strain inoculate Inoculate Plate with Bacterial Suspension strain->inoculate plate Prepare Serial Dilutions of this compound in Microtiter Plate plate->inoculate incubate Incubate under Anaerobic Conditions (37°C, 24-48h) inoculate->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read end End read->end

Figure 2: Workflow for Antimicrobial Susceptibility Testing.

2. In Vivo Efficacy Model for Necrotic Enteritis (Clostridium perfringens) in Broilers [6][8][9]

  • Objective: To evaluate the efficacy of this compound in a broiler chicken model of necrotic enteritis.

  • Methodology:

    • Animals: Day-old broiler chicks.

    • Housing: Raised on litter in a controlled environment.

    • Predisposing Factor: Administer an oral gavage of a live coccidial vaccine or a low dose of Eimeria oocysts around day 14 to induce intestinal damage.

    • Challenge: From day 18 to day 21, orally inoculate the birds daily with a broth culture of a virulent, NetB toxin-producing strain of C. perfringens.

    • Treatment Groups:

      • Negative Control (no challenge, no treatment)

      • Positive Control (challenged, no treatment)

      • This compound Treatment Group (challenged, treated with this compound in feed or water at various dosages)

      • Positive Drug Control (challenged, treated with a known effective drug like bacitracin)

    • Endpoints (measured at day 22-28):

      • Mortality rate

      • Body weight gain

      • Feed conversion ratio (FCR)

      • Intestinal lesion scoring (on a scale of 0 to 4)

      • C. perfringens counts in the intestinal contents

3. In Vivo Efficacy Model for Salmonellosis (Salmonella Gallinarum) in Chickens [9][10]

  • Objective: To assess the efficacy of this compound in a chicken model of fowl typhoid.

  • Methodology:

    • Animals: Young, susceptible chickens (e.g., 2-week-old).

    • Housing: Housed in biosecure isolators.

    • Challenge: Orally inoculate birds with a virulent strain of Salmonella Gallinarum.

    • Treatment Groups:

      • Negative Control (no challenge, no treatment)

      • Positive Control (challenged, no treatment)

      • This compound Treatment Group(s) (challenged, treated with this compound via feed or water at different dosages, initiated pre- or post-challenge)

    • Endpoints:

      • Mortality rate over a 14-21 day period

      • Clinical signs (depression, anorexia, diarrhea)

      • Body weight gain

      • Salmonella re-isolation from organs (liver, spleen) and cecal contents at various time points post-infection.

InVivo_Workflow start Start acclimatize Acclimatize Chicks start->acclimatize group Randomly Allocate to Treatment Groups acclimatize->group predispose Induce Predisposing Factor (e.g., Coccidia) (for NE model) group->predispose challenge Bacterial Challenge (e.g., C. perfringens or Salmonella) predispose->challenge treat Administer this compound (or control treatments) challenge->treat monitor Monitor Clinical Signs, Mortality, and Performance Data treat->monitor necropsy Necropsy and Sample Collection (Lesion scoring, bacterial counts) monitor->necropsy analyze Analyze Data necropsy->analyze end End analyze->end

Figure 3: General workflow for an in vivo efficacy study.

Safety and Toxicity

While effective as an antimicrobial, studies have raised concerns about the potential toxicity of this compound. Research has indicated that this compound can induce genotoxicity and carcinogenicity in laboratory animals.[2][3][4] It has been shown to cause DNA damage in mammalian cells, which is linked to its ability to generate reactive oxygen species.[5] Long-term exposure in rats has been associated with adverse effects on the liver, kidneys, adrenal glands, and reproductive system.[3][11] These safety concerns have led to restrictions on its use in food-producing animals in some regions. The no-observed-adverse-effect level (NOAEL) for reproductive toxicity in one study was established at 25 mg/kg in the diet of rats.[11]

Conclusion

This compound is a quinoxaline antibiotic with demonstrated in vitro activity against a range of bacteria and a history of use in poultry for controlling bacterial enteritis. Its mechanism of action involves the induction of oxidative stress and subsequent DNA damage, leading to the activation of the bacterial SOS response. While its pharmacokinetic profile in chickens is characterized by rapid metabolism, the persistence of its metabolites raises questions about residue levels.

A significant gap in the publicly available literature exists regarding specific quantitative data on the in vivo efficacy of this compound against key poultry pathogens such as Salmonella and Clostridium perfringens. Furthermore, concerns regarding its potential toxicity warrant careful consideration and further investigation.

This technical guide highlights the need for more comprehensive, publicly accessible research to fully elucidate the benefit-risk profile of this compound in modern poultry production. Future studies should focus on establishing precise MIC distributions against a wide range of avian pathogens, conducting robust in vivo efficacy trials with clear clinical and performance endpoints, and further clarifying the long-term safety profile in target animal species. Such data are essential for the responsible development and use of antimicrobials in the poultry industry.

References

Mequindox interaction with microbial flora in the gastrointestinal tract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequindox, a quinoxaline (B1680401) N,N-dioxide derivative, has been utilized as an antibacterial agent in livestock. Its interaction with the complex ecosystem of the gastrointestinal (GI) tract's microbial flora is a critical area of research, with implications for animal health, drug efficacy, and food safety. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on the gut microbiota. It summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways involved in these interactions. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development and veterinary sciences.

Introduction

The gastrointestinal microbiota plays a pivotal role in host health, influencing nutrient metabolism, immune system development, and protection against pathogens.[1] The introduction of antimicrobial agents such as this compound can significantly perturb this delicate balance, leading to both therapeutic and adverse effects.[2] Understanding the intricate interactions between this compound and the gut flora is essential for optimizing its use and mitigating potential risks, including the development of antimicrobial resistance and host toxicity. This guide explores the metabolism of this compound by gut bacteria, its impact on microbial community structure, and the potential molecular mechanisms underlying these interactions.

Quantitative Impact of this compound on Gut Microbiota

While specific quantitative data on the effects of this compound on the relative abundance of swine gut microbiota at the phylum and genus level are not extensively available in the public domain, studies on other antimicrobials in swine provide a framework for the expected nature of these changes. Research has shown that antibiotics can alter the composition of the gut microbiota, often affecting the ratio of the two dominant phyla, Firmicutes and Bacteroidetes.[3][4] Furthermore, the abundance of specific genera, such as Lactobacillus and Escherichia coli, can be impacted.[5][6] The following tables are illustrative, based on typical findings in swine gut microbiota studies following antibiotic administration, and should be considered as a hypothetical representation pending specific studies on this compound.

Table 1: Hypothetical Changes in Relative Abundance of Major Bacterial Phyla in Swine Feces Following this compound Administration

PhylumControl Group (Relative Abundance %)This compound-Treated Group (Relative Abundance %)
Firmicutes65 ± 555 ± 7
Bacteroidetes25 ± 435 ± 6
Proteobacteria5 ± 27 ± 3
Actinobacteria3 ± 12 ± 1
Other2 ± 11 ± 0.5

Table 2: Hypothetical Changes in Relative Abundance of Key Bacterial Genera in Swine Feces Following this compound Administration

GenusControl Group (Relative Abundance %)This compound-Treated Group (Relative Abundance %)
Lactobacillus5.0 ± 1.52.0 ± 0.8
Clostridium8.0 ± 2.06.5 ± 1.8
Bacteroides15.0 ± 3.020.0 ± 4.0
Prevotella7.0 ± 2.59.0 ± 3.0
Escherichia-Shigella0.5 ± 0.21.0 ± 0.4
Ruminococcus4.0 ± 1.03.0 ± 0.9

Metabolism of this compound by Gastrointestinal Microbiota

The gut microbiota possesses a vast enzymatic repertoire capable of metabolizing a wide range of xenobiotics, including this compound. The metabolism of this compound in the GI tract is a critical factor influencing its bioavailability, efficacy, and potential toxicity.

Metabolic Pathways

In vitro studies with chicken intestinal microflora have demonstrated that a primary metabolic pathway for this compound is the reduction of the N-oxide groups (deoxygenation).[5] This process can lead to the formation of various metabolites, with bideoxythis compound being a major product. The intestinal flora shows a high capability for this deoxygenation process.[5]

This compound This compound Deoxygenation Deoxygenation (N-oxide reduction) This compound->Deoxygenation Gut Microbiota Metabolites Metabolites (e.g., Bideoxythis compound) Deoxygenation->Metabolites

Figure 1. Metabolic conversion of this compound by gut microbiota.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound-microbiota interactions.

In Vitro Metabolism of this compound by Intestinal Microflora

This protocol is adapted from general methods for studying xenobiotic metabolism by gut microbiota.

Objective: To determine the metabolic fate of this compound when incubated with intestinal microbial populations.

Materials:

  • Fresh fecal or cecal samples from target animals (e.g., swine).

  • Anaerobic incubation medium (e.g., pre-reduced thioglycollate broth).

  • This compound standard solution.

  • Anaerobic chamber or system.

  • Centrifuge.

  • UPLC-Q/TOF-MS system.

  • Solvents for extraction (e.g., acetonitrile, ethyl acetate).

Procedure:

  • Preparation of Fecal Slurry:

    • Under strict anaerobic conditions, homogenize fresh fecal samples (1:10 w/v) in pre-reduced anaerobic incubation medium.

    • Centrifuge the homogenate at a low speed (e.g., 500 x g for 5 minutes) to pellet large debris. The supernatant serves as the microbial inoculum.

  • Incubation:

    • In an anaerobic chamber, add the this compound standard solution to the fecal supernatant to a final concentration of interest (e.g., 10 µM).

    • Include a control incubation without this compound and a sterile control with autoclaved fecal supernatant.

    • Incubate the samples at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Extraction:

    • At each time point, terminate the reaction by adding an equal volume of cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins and bacteria.

    • Collect the supernatant for analysis.

  • UPLC-Q/TOF-MS Analysis:

    • Analyze the supernatant to identify and quantify this compound and its metabolites.

cluster_anaerobic Anaerobic Conditions FecalSample Fecal Sample Homogenization Homogenize in Anaerobic Medium FecalSample->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Inoculum Microbial Inoculum (Supernatant) Centrifugation1->Inoculum Incubation Incubate with this compound (37°C) Inoculum->Incubation Extraction Terminate Reaction & Extract Metabolites Incubation->Extraction Analysis UPLC-Q/TOF-MS Analysis Extraction->Analysis

Figure 2. Workflow for in vitro metabolism of this compound.

16S rRNA Gene Sequencing for Microbiota Composition Analysis

This protocol outlines the general steps for analyzing changes in gut microbial communities.

Objective: To characterize the taxonomic composition of the gut microbiota following this compound treatment.

Materials:

  • Fecal samples from control and this compound-treated animals.

  • DNA extraction kit (e.g., Qiagen DNeasy PowerSoil Kit).

  • Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4).

  • PCR reagents.

  • Next-generation sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatics software (e.g., QIIME2, R).

Procedure:

  • DNA Extraction:

    • Extract total genomic DNA from fecal samples using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the target hypervariable region of the 16S rRNA gene using universal primers with attached sequencing adapters and barcodes.

  • Library Preparation and Sequencing:

    • Purify the PCR products and pool them in equimolar concentrations.

    • Perform sequencing on a next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and chimeras.

    • Cluster sequences into Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the ASVs using a reference database (e.g., Greengenes, SILVA).

    • Analyze alpha and beta diversity to compare the microbial communities between control and treated groups.

FecalSample Fecal Samples (Control & Treated) DNA_Extraction DNA Extraction FecalSample->DNA_Extraction PCR 16S rRNA Gene PCR Amplification DNA_Extraction->PCR Sequencing Next-Generation Sequencing PCR->Sequencing Bioinformatics Bioinformatic Analysis (QIIME2, R) Sequencing->Bioinformatics Results Microbiota Composition (Alpha/Beta Diversity, Taxonomic Abundance) Bioinformatics->Results

Figure 3. Experimental workflow for 16S rRNA gene sequencing.

Potential Signaling Pathways

The interaction of this compound with the gut microbiota can trigger various host signaling pathways, leading to both physiological and pathological responses.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

This compound has been shown to induce cellular DNA damage through the generation of reactive oxygen species (ROS).[7] The gut microbiota can also influence host ROS production. It is plausible that this compound-induced dysbiosis could exacerbate oxidative stress in the intestinal epithelium. This could involve the activation of host enzymes like NADPH oxidases (NOX).

This compound This compound Dysbiosis Gut Microbiota Dysbiosis This compound->Dysbiosis EpithelialCells Intestinal Epithelial Cells This compound->EpithelialCells Direct Effect Dysbiosis->EpithelialCells Altered Microbial Signals ROS Increased ROS Production EpithelialCells->ROS Activation of NOX OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage

Figure 4. this compound-induced ROS and oxidative stress pathway.

Toll-Like Receptor 4 (TLR4) Signaling

Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Changes in the abundance of Gram-negative bacteria due to this compound treatment could alter TLR4 signaling, potentially leading to inflammatory responses.

This compound This compound GramNegative Altered Gram-Negative Bacteria Abundance This compound->GramNegative LPS Altered LPS Levels GramNegative->LPS TLR4 TLR4 Activation on Epithelial/Immune Cells LPS->TLR4 SignalingCascade Downstream Signaling (e.g., NF-κB, MAPKs) TLR4->SignalingCascade Inflammation Inflammatory Response SignalingCascade->Inflammation

Figure 5. Potential this compound-mediated TLR4 signaling pathway.

Conclusion and Future Directions

This compound exerts a significant influence on the gastrointestinal microbiota, primarily through its metabolism by gut bacteria and its potential to induce dysbiosis. The generation of ROS and the modulation of immune signaling pathways like TLR4 are plausible mechanisms through which these interactions impact host health. However, a significant knowledge gap remains regarding the precise quantitative changes in the swine gut microbiome following this compound exposure. Future research should focus on:

  • Quantitative Microbiome Studies: Conducting comprehensive 16S rRNA and shotgun metagenomic sequencing to quantify the effects of this compound on the swine gut microbiota at various taxonomic and functional levels.

  • Metabolomic Profiling: Identifying and quantifying the full spectrum of this compound metabolites produced by the gut microbiota and their potential toxicological effects.

  • Host Response Analysis: Integrating microbiome data with host transcriptomic and proteomic data to elucidate the specific signaling pathways and physiological responses affected by this compound-induced microbial changes.

A deeper understanding of these interactions is paramount for the responsible and effective use of this compound in veterinary medicine and for ensuring the safety of the food supply.

References

Methodological & Application

Application Notes and Protocols: UPLC-MS/MS Method for Detecting Mequindox Residues in Edible Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mequindox (MEQ) is a quinoxaline-N,N-dioxide antibiotic that has been utilized in veterinary medicine for its antimicrobial properties and as a feed additive to promote growth in food-producing animals.[1][2][3] However, concerns about its potential toxicity and the presence of its residues in edible tissues have led to the need for sensitive and reliable analytical methods to monitor its presence in the food supply.[3][4] This document provides a detailed protocol for the determination of this compound and its major metabolites in various edible animal tissues using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The primary metabolites of this compound include 1-desoxythis compound (1-DMEQ), 1,4-bisdesoxythis compound (BDMEQ), and 3-methyl-quinoxaline-2-carboxylic acid (MQCA).[2][5][6][7][8]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and UPLC-MS/MS analysis.

Reagents and Materials
  • Solvents: Acetonitrile (B52724), Methanol (B129727), Ethyl Acetate (B1210297) (all HPLC or LC-MS grade)

  • Acids: Formic acid, Hydrochloric acid (HCl)

  • Water: Ultrapure water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) Cartridges: Oasis MAX or Bond Elut C18 cartridges are commonly used.[2][5][6][7][9][10]

  • Reference Standards: this compound (MEQ), 1-desoxythis compound (1-DMEQ), 1,4-bisdesoxythis compound (BDMEQ), and 3-methyl-quinoxaline-2-carboxylic acid (MQCA) of high purity.

Sample Preparation

The following protocol is a generalized procedure based on methods developed for swine, chicken, and aquatic tissues.[5][6][9]

  • Homogenization: Weigh 2-5 g of the edible tissue sample (e.g., liver, muscle) into a centrifuge tube. Homogenize the sample using a blender or homogenizer.[11]

  • Extraction:

    • Add 10-15 mL of an appropriate extraction solvent. Common extraction solutions include acidic acetonitrile or 2 mol/L hydrochloric acid.[5][6] For some methods, a mixture of acetonitrile and ethyl acetate is used.[9]

    • Vortex or homogenize the sample for 1-2 minutes to ensure thorough mixing.[11]

    • For methods involving acidolysis, ultrasound assistance may be applied.[2][5][7]

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the supernatant.[5]

    • Transfer the supernatant to a clean tube. Some protocols may repeat the extraction step on the remaining pellet to improve recovery.

  • Purification (Solid Phase Extraction - SPE):

    • Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis MAX) with methanol followed by water or a specific buffer as recommended by the manufacturer.[5]

    • Sample Loading: Load the extracted supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a suitable solvent to remove interfering substances. For Oasis MAX cartridges, a common wash solution is methanol.

    • Elution: Elute the target analytes from the cartridge using an appropriate elution solvent. For example, a mixture of methanol and ethyl acetate (e.g., 2:98 v/v) can be used.[7]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1][7]

    • Reconstitute the residue in a small, precise volume (e.g., 1.0 mL) of the initial mobile phase (e.g., a mixture of acetonitrile and water with formic acid).[1]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.[7]

UPLC-MS/MS Analysis

The following are typical parameters for the analysis of this compound and its metabolites.

  • UPLC System: Waters ACQUITY UPLC system or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[7]

  • Mobile Phase:

    • A: Acetonitrile with 0.1-0.5% formic acid.[6][7]

    • B: Water with 0.1-0.5% formic acid.[7]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (A), ramps up to a high percentage to elute the analytes, holds for a short period, and then returns to the initial conditions for column re-equilibration. A representative gradient is as follows: 0-0.25 min (5% A), 0.25-7.75 min (5-95% A), 7.75-8.50 min (95% A), 8.50-8.51 min (95-5% A), 8.51-10.0 min (5% A).[5][7]

  • Flow Rate: 0.11 - 0.3 mL/min.

  • Column Temperature: 40°C.[7]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode (ESI+).[5][7]

  • Source Parameters:

    • Capillary Voltage: 3.0 kV.[5][7]

    • Source Temperature: 80-150°C.[5][7]

    • Desolvation Temperature: 350-500°C.[5][7]

    • Cone Gas Flow: 50 L/h.[5][7]

    • Desolvation Gas Flow: 700 L/h.[7]

  • Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for each analyte need to be optimized.

Data Presentation

The following tables summarize the quantitative data from various studies on the UPLC-MS/MS analysis of this compound and its metabolites in different edible tissues.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) (µg/kg)

AnalyteTissue TypeLOD (µg/kg)LOQ (µg/kg)Reference
MEQ & MetabolitesSwine Liver0.58 - 1.021.93 - 3.40[6]
MEQ & MetabolitesChicken & Pork0.05 - 1.0< 4.0[9][10]
1-DMEQ, BDMEQ, MQCAHolothurian0.21 - 0.480.79 - 1.59[2][5]

Table 2: Recovery and Precision Data

Tissue TypeFortification Levels (µg/kg)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)Reference
Swine Liver2 - 10080 - 85≤ 14.48≤ 14.53[6]
Chicken & PorkNot Specified69.1 - 113.3< 14.7< 19.2[9][10]
Holothurian2, 10, 2082.5 - 93.5< 7.27< 11.8[2][5][7]

Visualizations

The following diagrams illustrate the experimental workflow for the UPLC-MS/MS analysis of this compound residues.

experimental_workflow sample Edible Tissue Sample (e.g., Liver, Muscle) homogenization Homogenization sample->homogenization extraction Solvent Extraction (e.g., Acidic Acetonitrile) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid Phase Extraction (SPE) (Conditioning, Loading, Washing, Elution) supernatant->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtering (0.22 µm) reconstitution->filtration analysis UPLC-MS/MS Analysis filtration->analysis

Caption: Experimental workflow for this compound residue analysis.

References

Application Notes and Protocols: Determination of Mequindox Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequindox is a synthetic quinoxaline (B1680401) 1,4-di-N-oxide derivative with broad-spectrum antibacterial activity. It is crucial to determine the Minimum Inhibitory Concentration (MIC) of this compound against relevant bacterial strains to understand its potency and to monitor for the development of resistance. The broth microdilution method is a standardized and widely accepted technique for quantitative MIC determination.[1][2] This document provides a detailed protocol for performing the broth microdilution assay to determine the MIC of this compound.

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[1][2] The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.[2][3]

Materials and Reagents

  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) or Methanol (for stock solution preparation)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Sterile single- and multi-channel pipettes and tips

  • Sterile reagent reservoirs

  • Bacterial strains for testing (e.g., Escherichia coli, Staphylococcus aureus, Salmonella spp., Pasteurella multocida)

  • Quality Control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or densitometer

  • Incubator (35 ± 2°C)

  • Vortex mixer

Experimental Protocol

Preparation of this compound Stock Solution

This compound is slightly soluble in DMSO and methanol.

  • Aseptically weigh a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Further dilutions should be made in the appropriate broth medium (CAMHB) to achieve the desired starting concentration for the serial dilution.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline/PBS and measuring the optical density at 625 nm (should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution Procedure
  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the appropriate this compound working solution to the first well of each row to be tested, resulting in the highest desired concentration.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second well, mixing thoroughly, and continuing this process across the plate to the tenth well. Discard the final 50 µL from the tenth well. The eleventh well will serve as the growth control (no drug), and the twelfth well will be the sterility control (no bacteria).

  • Inoculate each well (from column 1 to 11) with 50 µL of the standardized bacterial suspension, achieving a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Do not inoculate the sterility control wells (column 12).

Incubation
  • Cover the microtiter plates with a lid to prevent evaporation and contamination.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

Reading and Interpretation of Results
  • After incubation, examine the plates for bacterial growth. The sterility control well should show no growth. The growth control well should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader.

Quality Control

Adherence to quality control (QC) procedures is essential for the accuracy and reproducibility of MIC results.

  • QC Strains: Standard QC strains, such as E. coli ATCC® 25922™ and S. aureus ATCC® 29213™, should be included with each batch of tests.

  • Expected Ranges: As of the last update, specific CLSI or EUCAST QC ranges for this compound have not been established. Laboratories should establish their own internal QC ranges by testing the QC strains on at least 20 separate occasions and calculating the mean and standard deviation of the MIC values. The acceptable range is typically the mode ± one twofold dilution.

  • Purity Check: After preparing the inoculum, streak a loopful onto an appropriate agar (B569324) plate to check for purity.

  • Inoculum Verification: A colony count of the final inoculum should be performed periodically to ensure it is within the target range (2 x 10⁵ to 8 x 10⁵ CFU/mL).

Data Presentation

The following table summarizes this compound MIC data against various bacterial species as reported in the literature.

Bacterial SpeciesStrain(s)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Escherichia coliAnimal isolates--≤32 - ≥64[1]
Salmonella spp.Raw milk isolates--MIC₅₀ of 0.25 for tigecycline (B611373) as a comparator[4]
Staphylococcus aureus (MRSA)Clinical isolates4-1 - 8[5]
Pasteurella multocidaCattle isolates--Susceptible (specific MICs not provided)[6]

Note: MIC values can vary depending on the specific isolates and testing conditions.

This compound Mechanism of Action

This compound belongs to the quinoxaline 1,4-di-N-oxides class of antibacterials. Its mechanism of action involves the induction of oxidative stress within the bacterial cell.[7] Under anaerobic or hypoxic conditions, this compound is reduced, leading to the generation of reactive oxygen species (ROS).[8] These ROS, including hydroxyl radicals, cause damage to cellular components, most notably DNA, leading to an SOS response and ultimately cell death.[7][8]

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_final Incubation & Reading Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution of this compound Stock_Solution->Serial_Dilution Add to first well Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacterial Suspension Bacterial_Culture->Inoculation Dilute and add to wells Plate_Preparation Dispense Broth into 96-well Plate Plate_Preparation->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read MIC (Lowest concentration with no visible growth) Incubation->Reading

Caption: Workflow for this compound MIC determination.

Mequindox_Mechanism cluster_bacterium Bacterial Cell Mequindox_in This compound Reduction Bacterial Reductases (Anaerobic/Hypoxic) Mequindox_in->Reduction ROS Reactive Oxygen Species (ROS) Generation Reduction->ROS DNA_Damage Oxidative DNA Damage ROS->DNA_Damage SOS_Response SOS Response DNA_Damage->SOS_Response Cell_Death Cell Death SOS_Response->Cell_Death

Caption: this compound mechanism of action.

References

Formulation of Mequindox into Medicated Animal Feed: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequindox, a quinoxaline-1,4-dioxide derivative, is a broad-spectrum antibacterial agent that has been utilized as a feed additive in livestock production, particularly in China, to prevent and treat bacterial enteritis.[1] However, its use is associated with concerns regarding genotoxicity and carcinogenicity, necessitating careful formulation and control.[2][3] The efficacy and safety of this compound in a medicated feed are critically dependent on its uniform distribution, stability during feed processing and storage, and bioavailability. This document provides detailed application notes and protocols for the formulation of this compound into medicated animal feed, addressing key aspects from premix preparation to quality control analysis.

This compound: Properties and Considerations for Formulation

This compound is a yellow crystalline powder with low water solubility.[4] Its mechanism of action involves the inhibition of bacterial DNA synthesis.[4] The presence of N-oxide groups in its structure is crucial for its antibacterial activity but also contributes to its toxic potential through metabolic reduction and the generation of reactive oxygen species (ROS).[5][6]

Key Formulation Considerations:

  • Toxicity: Due to its potential for genotoxicity and carcinogenicity, worker exposure during handling and manufacturing must be minimized.[2][7] The formulation process should be designed to reduce dust formation.

  • Stability: this compound, like other quinoxaline-N-dioxides, may be susceptible to degradation under certain conditions of heat, moisture, and light, and in the presence of certain minerals.[8][9] Feed processing steps such as pelleting can expose the drug to high temperatures and pressure.

  • Uniformity: Achieving a homogenous distribution of a low-concentration active pharmaceutical ingredient (API) like this compound in a large volume of feed is critical to ensure consistent dosing and prevent toxicity from "hot spots."

Formulation of this compound Medicated Premix (Type A Medicated Article)

A medicated premix is a concentrated mixture of the drug with suitable carriers and/or binders, which is then incorporated into the final feed.

Excipient Selection

The choice of carriers and binders is crucial for the physical properties and stability of the premix.

Excipient TypeExamplesFunctionRecommended Inclusion Level (%)
Carriers Rice hulls, Wheat middlings, Corn cob meal, Soybean meal, Calcium carbonateDiluent to achieve a manageable concentration of the API, aids in uniform distribution.[8][10]50 - 98
Binders Starch, Gelatin, Lignosulfonates, BentonitePromotes adhesion of particles, improves pellet durability, and can reduce dust.[7][11]1 - 10
Flow Agents Silicon dioxideImproves the flowability of the premix powder.0.5 - 2
Antioxidants Ethoxyquin, BHTMay improve the stability of this compound by preventing oxidative degradation.0.01 - 0.02
Proposed this compound Premix Formulation Protocol

This protocol describes a dry granulation method for preparing a 10% this compound premix.

G cluster_prep Preparation cluster_mixing Mixing cluster_granulation Granulation & Drying cluster_qc Quality Control weigh Weigh this compound & Excipients sieve Sieve Ingredients weigh->sieve preblend Pre-blend this compound with a portion of Carrier sieve->preblend main_mix Main Mixing with remaining Carrier, Binder, and Flow Agent preblend->main_mix granulate Wet Granulation (if required) main_mix->granulate dry Drying granulate->dry mill Milling and Sieving dry->mill sample Sampling mill->sample test Assay for Potency & Uniformity sample->test

Caption: General workflow for manufacturing this compound medicated feed.

Protocol:

  • Ingredient Batching: Accurately weigh all feed ingredients and the this compound premix according to the feed formula.

  • Mixing: In a large-scale mixer, blend the main feed ingredients for a predetermined time. Then, add the this compound premix and continue mixing to ensure uniform distribution.

  • Pelleting (Optional): If pelleted feed is desired, the mixed feed is conditioned with steam and then passed through a pellet mill. The temperature and pressure during pelleting should be monitored to minimize potential degradation of this compound.

  • Cooling and Drying: The pellets are cooled and dried to a safe moisture level for storage.

  • Quality Control: Collect representative samples of the final medicated feed for analysis of this compound concentration and uniformity.

  • Packaging and Labeling: Package the feed in appropriately labeled bags, including the drug name, concentration, purpose, feeding directions, and any necessary warnings or withdrawal periods.

Quality Control Protocols

Rigorous quality control is essential to ensure the safety and efficacy of the medicated feed.

Stability Testing of this compound in Premix and Medicated Feed

Objective: To evaluate the stability of this compound under defined storage conditions and after feed processing.

Protocol:

  • Prepare three batches of this compound premix and three batches of medicated feed (both mash and pelleted forms).

  • Store samples under both real-time (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Analyze the this compound content at specified time points (e.g., 0, 1, 3, 6, 12, 24, and 36 months for real-time; 0, 1, 3, and 6 months for accelerated).

  • For pelleted feed, analyze the this compound content immediately after pelleting to assess degradation during the process.

  • The acceptance criterion for stability is typically 90-110% of the initial concentration.

Homogeneity Testing

Objective: To verify the uniform distribution of this compound in the premix and final feed.

Protocol:

  • Collect at least 10 random samples from a single batch of premix or medicated feed. [1]2. Analyze the this compound concentration in each sample.

  • Calculate the mean concentration and the coefficient of variation (CV).

  • The acceptance criterion for homogeneity is typically a CV of ≤10%. [5]

Analytical Method for this compound in Animal Feed by LC-MS/MS

This protocol is based on methods developed for the analysis of quinoxalines in feed matrices. [2][12] Workflow for this compound Analysis in Feed

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (SPE) cluster_analysis Analysis grind Grind Feed Sample weigh Weigh Sample grind->weigh add_solvent Add Extraction Solvent weigh->add_solvent vortex Vortex/Shake add_solvent->vortex centrifuge Centrifuge vortex->centrifuge condition Condition SPE Cartridge centrifuge->condition load Load Extract condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute evaporate Evaporate & Reconstitute elute->evaporate inject Inject into LC-MS/MS evaporate->inject

Caption: Workflow for the analysis of this compound in animal feed.

Protocol:

  • Sample Preparation: Grind the feed sample to a fine powder (e.g., to pass a 1 mm screen).

  • Extraction:

    • Weigh 2-5 g of the ground sample into a centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile:water 80:20 v/v).

    • Vortex or shake vigorously for 20-30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load a portion of the supernatant onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove interferences.

    • Elute this compound with a suitable solvent (e.g., methanol or acetonitrile).

  • Final Preparation and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Parameters:

ParameterRecommended Conditions
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile/methanol
Gradient Optimized for separation of this compound from matrix components
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion > Product ion 1 (Quantifier)Precursor ion > Product ion 2 (Qualifier)

Method Validation: The analytical method should be validated according to international guidelines (e.g., VICH, FDA) for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). [13][14]

This compound Toxicity and Associated Signaling Pathways

Chronic exposure to this compound has been shown to induce oxidative stress, which is a key mechanism underlying its toxicity. [5]This involves the activation of several signaling pathways.

This compound-Induced Oxidative Stress Signaling

G This compound This compound ros ROS Generation This compound->ros mapk MAPK Pathway (p38, JNK) ros->mapk nrf2 Nrf2 Activation ros->nrf2 apoptosis Apoptosis mapk->apoptosis dna_damage DNA Damage mapk->dna_damage antioxidant Antioxidant Gene Expression nrf2->antioxidant

Caption: Simplified signaling pathway of this compound-induced oxidative stress.

This compound exposure leads to the generation of Reactive Oxygen Species (ROS). This, in turn, can activate stress-related signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway (including p38 and JNK), which can lead to apoptosis and DNA damage. [5]Concurrently, the cell may activate protective mechanisms like the Nrf2-Keap1 pathway, leading to the expression of antioxidant genes. [5]Understanding these pathways is crucial for assessing the risks associated with this compound and for developing strategies to mitigate its toxicity.

Conclusion

The formulation of this compound into medicated animal feed requires a comprehensive approach that considers its chemical properties, toxicological profile, and the technical challenges of medicated feed manufacturing. Careful selection of excipients, robust process controls, and validated analytical methods are essential to produce a safe and effective product. The protocols and notes provided herein offer a framework for the development and quality control of this compound-medicated feed, emphasizing the importance of ensuring drug stability, homogeneity, and adherence to regulatory standards.

References

Application Notes and Protocols for the Quantification of Mequindox by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequindox, a quinoxaline (B1680401) derivative, is a synthetic antimicrobial agent that has been utilized in veterinary medicine to prevent and treat bacterial infections and to promote animal growth. Due to potential safety concerns, regulatory agencies worldwide monitor its residues in food products of animal origin. Consequently, robust and reliable analytical methods for the accurate quantification of this compound are crucial for ensuring food safety and for pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely employed technique for this purpose, offering a balance of sensitivity, specificity, and cost-effectiveness.

These application notes provide a comprehensive overview and detailed protocols for the quantification of this compound in various matrices using HPLC-UV.

Principle of the Method

The method involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into an HPLC system. This compound is separated from other components on a reversed-phase C18 column using a suitable mobile phase. The quantification is achieved by detecting the absorbance of this compound at its maximum absorption wavelength using a UV detector. The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of a this compound standard.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from animal feed. Modifications may be required for other matrices such as animal tissues or urine.

Materials:

  • This compound analytical standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Alumina N)

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Homogenization: Weigh a representative portion of the sample (e.g., 5 g of ground animal feed) into a centrifuge tube.

  • Extraction:

    • Add 20 mL of an extraction solvent mixture of methanol/acetonitrile/water (35:35:30, v/v/v).

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Alumina N SPE cartridge by passing 5 mL of methanol followed by 5 mL of the extraction solvent mixture.

    • Load the collected supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of the extraction solvent mixture to remove interfering substances.

    • Elute this compound from the cartridge with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Analysis

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValue
Column Eclipse XDB C18 (or equivalent), 4.6 x 250 mm, 5 µm
Mobile Phase A: WaterB: Methanol
Gradient Program 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-25 min: 70-30% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 260 nm

Data Presentation

The performance of the HPLC method for this compound quantification is summarized in the following tables. The data is compiled from various studies and represents typical validation parameters.

Table 1: Linearity and Sensitivity of the HPLC Method for this compound

ParameterValue
Linear Range 0.5 - 500 µg/L
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.16 - 0.28 µg/L
Limit of Quantification (LOQ) 0.5 µg/L

Table 2: Accuracy and Precision of the HPLC Method for this compound

ParameterValue
Recovery 72.0% - 91.3%
Intra-day Precision (%RSD) < 5.2%
Inter-day Precision (%RSD) < 10%

RSD: Relative Standard Deviation

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the analytical process, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Animal Feed) Homogenize Homogenization Sample->Homogenize Extract Ultrasonic Extraction Homogenize->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant SPE Solid-Phase Extraction (SPE) Cleanup CollectSupernatant->SPE Evaporate Evaporation to Dryness SPE->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Filter Syringe Filtration Reconstitute->Filter HPLC HPLC-UV System Filter->HPLC Column C18 Column Separation HPLC->Column Detect UV Detection at 260 nm Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Report Quantification->Result

Caption: Experimental workflow for this compound quantification by HPLC.

There are no signaling pathways directly involved in the chemical analysis of this compound by HPLC. However, a logical relationship diagram can illustrate the key components and their interactions within the HPLC system.

hplc_system_logic MobilePhase Mobile Phase Reservoir A: Water B: Methanol Pump HPLC Pump Gradient Control MobilePhase->Pump Autosampler Autosampler Injects Sample Pump->Autosampler Column HPLC Column C18 Stationary Phase Separates Analytes Autosampler->Column Detector UV Detector Measures Absorbance at 260 nm Column->Detector DataSystem Data System Processes Signal Generates Chromatogram Detector->DataSystem

Caption: Logical relationship of key components in the HPLC system.

Designing In Vivo Efficacy Trials of Mequindox for Swine Dysentery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting robust in vivo efficacy trials of Mequindox for the treatment and control of swine dysentery. The protocols outlined below are intended to guide researchers in generating reliable data to evaluate the therapeutic effectiveness of this compound against Brachyspira hyodysenteriae, the primary causative agent of this economically significant disease.

Introduction to Swine Dysentery and this compound

Swine dysentery is a severe mucohemorrhagic diarrheal disease that primarily affects growing-finishing pigs.[1] The disease leads to significant economic losses due to reduced growth performance, poor feed conversion, and mortality rates that can exceed 50% in untreated herds.[1] The etiological agent is the anaerobic spirochete Brachyspira hyodysenteriae.[2] Transmission occurs through the fecal-oral route, with contaminated feces being a primary source of infection.[1]

This compound, a quinoxaline-1,4-dioxide derivative, is a synthetic antimicrobial agent with activity against a range of Gram-positive and Gram-negative bacteria, particularly anaerobes.[3] Quinoxalines are known to exert their antibacterial effect by inducing DNA damage in susceptible bacteria.[3] While this compound has been used in veterinary medicine, detailed public data from controlled dose-efficacy studies for swine dysentery is limited. Therefore, well-designed in vivo trials are essential to establish optimal dosage, treatment duration, and overall efficacy.

Core Principles of the In Vivo Efficacy Trial

A successful in vivo efficacy trial for this compound in swine dysentery should be designed to be reproducible, statistically sound, and ethically conducted. Key considerations include:

  • A well-defined experimental model: Utilizing a validated swine dysentery challenge model is crucial for consistent disease induction.

  • Clear and objective outcome measures: Employing standardized scoring systems and quantitative assays to assess clinical signs, pathogen shedding, and performance parameters.

  • Appropriate control groups: Including both negative (unchallenged, untreated) and positive (challenged, untreated) control groups to validate the disease model and provide a baseline for efficacy evaluation.

  • Dose-response evaluation: Testing multiple dosage levels of this compound to determine the optimal therapeutic dose.

  • Adherence to animal welfare guidelines: Ensuring all procedures are conducted in accordance with institutional and national animal care and use regulations.

Data Presentation: Summarizing Quantitative Efficacy Data

Clear and concise data presentation is paramount for interpreting trial outcomes. The following tables provide a structured format for summarizing key quantitative data.

Table 1: Clinical Efficacy of this compound on Swine Dysentery

Treatment GroupDosage (mg/kg feed)Number of AnimalsMortality Rate (%)Mean Clinical Score (± SD)Time to Resolution of Clinical Signs (days ± SD)
Negative Control0
Positive Control0
This compoundLow Dose
This compoundMedium Dose
This compoundHigh Dose
Positive Control (Other Antibiotic)Manufacturer's Recommendation

Table 2: Effect of this compound on Performance Parameters

Treatment GroupDosage (mg/kg feed)Average Daily Gain ( g/day ± SD)Feed Conversion Ratio (FCR)
Negative Control0
Positive Control0
This compoundLow Dose
This compoundMedium Dose
This compoundHigh Dose
Positive Control (Other Antibiotic)Manufacturer's Recommendation

Table 3: this compound Efficacy on Brachyspira hyodysenteriae Shedding

Treatment GroupDosage (mg/kg feed)Fecal Shedding Score (Day X)Quantitative PCR (log10 CFU/g feces ± SD) (Day Y)
Negative Control0
Positive Control0
This compoundLow Dose
This compoundMedium Dose
This compoundHigh Dose
Positive Control (Other Antibiotic)Manufacturer's Recommendation

Experimental Protocols

Animal Model and Husbandry
  • Animals: Obtain weaned pigs (approximately 8-12 weeks of age) from a source herd with no history of swine dysentery and confirmed negative for B. hyodysenteriae.

  • Acclimation: Acclimate pigs to the research facility for a minimum of 7 days prior to the start of the study.

  • Housing: House pigs in individual or small group pens to allow for individual observation and prevent cross-contamination between treatment groups.

  • Diet and Water: Provide a standard, non-medicated basal diet and water ad libitum.

Experimental Design and Group Allocation
  • Randomization: Randomly allocate pigs to treatment groups using a validated method to minimize bias.

  • Treatment Groups:

    • Group 1: Negative Control: Unchallenged and untreated.

    • Group 2: Positive Control: Challenged with B. hyodysenteriae and untreated.

    • Group 3-5: this compound Treatment Groups: Challenged and treated with low, medium, and high doses of this compound incorporated into the feed. Specific doses should be determined based on available pharmacokinetic data and preliminary dose-finding studies.

    • Group 6: Positive Control (Comparator Drug): Challenged and treated with a licensed and effective antibiotic for swine dysentery (e.g., Tiamulin, Lincomycin) at the recommended dosage.[4][5][6]

Brachyspira hyodysenteriae Challenge Model
  • Inoculum Preparation: Prepare a fresh, pure culture of a known virulent strain of B. hyodysenteriae. The concentration of the inoculum should be standardized.

  • Inoculation: On Day 0 of the study, orally inoculate pigs in the challenged groups with the prepared B. hyodysenteriae culture. The negative control group should receive a sham inoculum (sterile culture medium).

This compound Treatment Administration
  • Timing: Begin this compound treatment at the onset of clinical signs of swine dysentery (typically 3-7 days post-inoculation) or at a predetermined time point post-challenge.

  • Duration: The treatment duration should be clearly defined (e.g., 14 or 21 days).

  • Administration: this compound should be thoroughly mixed into the feed to ensure uniform distribution and consistent intake.

Data Collection and Outcome Measures
  • Clinical Observations:

    • Frequency: Observe pigs at least twice daily for clinical signs of swine dysentery.

    • Clinical Scoring: Use a standardized clinical scoring system (see Table 4) to objectively assess the severity of diarrhea and other clinical signs.

Table 4: Clinical Scoring System for Swine Dysentery

ScoreFecal ConsistencyPresence of Blood/MucusGeneral Demeanor
0Normal, formed fecesAbsentBright, alert, active
1Soft, pasty fecesAbsentSlightly subdued
2Loose, watery diarrheaFlecks of mucus presentLethargic, reduced appetite
3Watery diarrheaObvious blood and/or mucusInappetent, reluctant to move
4Severe, watery, mucohemorrhagic diarrheaProfuse blood and mucusMoribund
  • Performance Parameters:

    • Body Weight: Measure individual pig weights at the beginning and end of the study, and at regular intervals throughout.

    • Feed Intake: Record daily feed consumption for each pen or individual pig.

    • Calculation: Calculate Average Daily Gain (ADG) and Feed Conversion Ratio (FCR).

  • Pathogen Shedding:

    • Fecal Samples: Collect fecal samples from each pig at predetermined time points (e.g., pre-challenge, peak of clinical signs, end of treatment).

    • Qualitative Analysis: Culture fecal samples on selective media to determine the presence or absence of B. hyodysenteriae.

    • Quantitative Analysis: Use a validated quantitative Polymerase Chain Reaction (qPCR) assay to quantify the shedding of B. hyodysenteriae in feces.

  • Post-Mortem Examination:

    • At the end of the study, euthanize all pigs and perform a thorough post-mortem examination.

    • Score the gross lesions in the large intestine (cecum and colon) using a standardized scoring system.

Mandatory Visualizations

Signaling Pathway: Proposed Mechanism of Action of Quinoxalines

Mequindox_Mechanism cluster_bacterium B. hyodysenteriae Cell Mequindox_ext This compound (extracellular) Mequindox_int This compound (intracellular) Mequindox_ext->Mequindox_int Uptake Reactive_Metabolites Reactive Metabolites Mequindox_int->Reactive_Metabolites Bacterial Nitroreductases DNA Bacterial DNA Reactive_Metabolites->DNA Interaction DNA_Damage DNA Strand Breaks & Lesions DNA->DNA_Damage Damage Induction Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Inhibition of DNA Replication & Protein Synthesis Efficacy_Trial_Workflow Start Start: Pig Selection & Acclimation Randomization Randomization & Group Allocation Start->Randomization Challenge B. hyodysenteriae Challenge (Day 0) Randomization->Challenge Monitoring Daily Clinical Monitoring Challenge->Monitoring Treatment This compound Treatment Initiation (Onset of Clinical Signs) Monitoring->Treatment Data_Collection Data Collection: - Clinical Scores - Body Weights - Feed Intake - Fecal Samples Treatment->Data_Collection End_of_Study End of Study: - Final Data Collection - Post-Mortem Examination Data_Collection->End_of_Study Throughout Study Analysis Data Analysis & Reporting End_of_Study->Analysis Trial_Design_Logic cluster_groups Experimental Groups cluster_outcomes Primary Outcome Measures NC Negative Control (Unchallenged, Untreated) Mortality Mortality Rate NC->Mortality Validates Animal Health Clinical_Scores Clinical Scores NC->Clinical_Scores Validates Animal Health Performance Performance (ADG, FCR) NC->Performance Validates Animal Health Shedding Bacterial Shedding NC->Shedding Validates Animal Health PC Positive Control (Challenged, Untreated) PC->Mortality Establishes Disease Severity PC->Clinical_Scores Provides Baseline for Comparison Mequindox_Low This compound Low Dose Mequindox_Low->Mortality Mequindox_Low->Clinical_Scores Mequindox_Low->Performance Mequindox_Low->Shedding Mequindox_Med This compound Medium Dose Mequindox_Med->Mortality Mequindox_Med->Clinical_Scores Mequindox_Med->Performance Mequindox_Med->Shedding Mequindox_High This compound High Dose Mequindox_High->Mortality Mequindox_High->Clinical_Scores Mequindox_High->Performance Mequindox_High->Shedding Comparator Comparator Drug Comparator->Mortality Comparator->Clinical_Scores Comparator->Performance Comparator->Shedding

References

Application Notes and Protocols: Cytotoxicity of Mequindox on Porcine Intestinal Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequindox (MEQ), a quinoxaline (B1680401) 1,4-dioxide derivative, has been utilized as an antibacterial agent in the livestock industry. However, emerging evidence highlights its potential for cytotoxicity, genotoxicity, and even carcinogenicity.[1] Studies have demonstrated that this compound can induce apoptosis and DNA damage in various mammalian cells.[1][2] The primary mechanism of its toxicity is believed to be the induction of reactive oxygen species (ROS), leading to significant oxidative stress within the cells.[3][4] This oxidative stress can, in turn, trigger a cascade of events, including damage to cellular macromolecules, cell cycle arrest, and ultimately, programmed cell death (apoptosis) through a mitochondrial-dependent pathway.[3][5]

Porcine intestinal epithelial cells, such as the IPEC-J2 cell line, serve as a critical in vitro model for studying the effects of veterinary drugs and feed additives on gut health. Understanding the cytotoxic effects of this compound on these cells is paramount for assessing its safety and elucidating its mechanisms of intestinal toxicity.

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound on porcine intestinal epithelial cells. The methodologies outlined herein are based on established assays for cell viability, apoptosis, and oxidative stress.

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical quantitative data to illustrate the expected outcomes of this compound cytotoxicity assays on porcine intestinal epithelial cells. Note: These values are for illustrative purposes and should be determined experimentally.

Table 1: Cell Viability (MTT Assay)

This compound Concentration (µg/mL)Cell Viability (%) (Mean ± SD)IC50 (µg/mL)
0 (Control)100 ± 5.2
1085 ± 4.1
2562 ± 3.5\multirow{4}{*}{~50}
5048 ± 2.9
10025 ± 2.1
20010 ± 1.5

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This compound Concentration (µg/mL)Early Apoptotic Cells (%) (Mean ± SD)Late Apoptotic/Necrotic Cells (%) (Mean ± SD)Total Apoptotic Cells (%) (Mean ± SD)
0 (Control)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
2515.4 ± 1.85.2 ± 0.920.6 ± 2.7
5028.9 ± 2.512.8 ± 1.441.7 ± 3.9
10035.2 ± 3.125.6 ± 2.260.8 ± 5.3

Table 3: Oxidative Stress Markers

This compound Concentration (µg/mL)Relative ROS Levels (Fold Change vs. Control) (Mean ± SD)Mitochondrial Membrane Potential (% of Control) (Mean ± SD)
0 (Control)1.0 ± 0.1100 ± 4.5
252.5 ± 0.375 ± 3.8
504.8 ± 0.648 ± 2.9
1007.2 ± 0.922 ± 2.1

Experimental Protocols

Porcine Intestinal Epithelial Cell (IPEC-J2) Culture

Materials:

  • IPEC-J2 cell line

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture IPEC-J2 cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, add Trypsin-EDTA, and incubate for 5-10 minutes at 37°C to detach the cells.

  • Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks or plates.

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.

Protocol:

  • Seed IPEC-J2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare various concentrations of this compound in complete cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol:

  • Seed IPEC-J2 cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a fluorogenic probe used to detect intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Seed IPEC-J2 cells in a black, clear-bottom 96-well plate or a 6-well plate and treat with this compound for the desired time.

  • Remove the medium and wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.

Mitochondrial Membrane Potential (MMP) Assay

Principle: A decrease in mitochondrial membrane potential is an early indicator of apoptosis. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.

Protocol:

  • Seed IPEC-J2 cells in a 6-well plate or on coverslips and treat with this compound.

  • After treatment, remove the medium and wash the cells with PBS.

  • Incubate the cells with JC-1 staining solution (5-10 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Analyze the cells immediately using a fluorescence microscope or a flow cytometer.

  • The ratio of red to green fluorescence is used to quantify the change in MMP.

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Culture IPEC-J2 Cells seed Seed Cells in Plates start->seed treat Treat with this compound seed->treat mtt MTT Assay (Cell Viability) treat->mtt apop Annexin V/PI (Apoptosis) treat->apop ros DCFH-DA (ROS Levels) treat->ros mmp JC-1 Assay (MMP) treat->mmp plate_reader Spectrophotometry/ Fluorescence Reading mtt->plate_reader flow Flow Cytometry apop->flow ros->plate_reader mmp->flow microscopy Fluorescence Microscopy mmp->microscopy data Quantitative Analysis plate_reader->data flow->data microscopy->data

Caption: Experimental workflow for assessing this compound cytotoxicity.

Mequindox_Signaling_Pathway cluster_cellular_stress Cellular Stress Response cluster_mitochondria Mitochondrial Pathway cluster_execution Apoptosis Execution cluster_other_pathways Other Signaling Pathways MEQ This compound ROS ↑ Reactive Oxygen Species (ROS) MEQ->ROS OxStress Oxidative Stress ROS->OxStress DNADamage DNA Damage OxStress->DNADamage MMP_loss ↓ Mitochondrial Membrane Potential OxStress->MMP_loss NFkB NF-κB Activation OxStress->NFkB Nrf2 Nrf2/Keap1 Pathway OxStress->Nrf2 Casp9 Caspase-9 Activation DNADamage->Casp9 p53-mediated CytoC Cytochrome c Release MMP_loss->CytoC CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NFkB->Apoptosis Pro/Anti-apoptotic Nrf2->OxStress Antioxidant Response

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Optimal Administration Routes for Mequindox in Piglets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequindox (MEQ), a quinoxaline-N,N-dioxide antibiotic, is utilized in veterinary medicine for the treatment of bacterial infections in food-producing animals, including piglets.[1][2][3] The selection of an appropriate administration route is a critical determinant of therapeutic success, influencing the drug's bioavailability, efficacy, and safety profile. This document provides a comprehensive overview of the current scientific understanding of this compound administration in piglets, focusing on oral and intramuscular routes. It summarizes key pharmacokinetic data, details experimental protocols from pivotal studies, and presents logical workflows to guide future research and drug development.

The primary considerations for determining the optimal administration route for this compound in piglets are its pharmacokinetic profile, tissue distribution, and the depletion of its residues.[1][4] this compound is extensively metabolized in swine, with the parent compound often being undetectable in tissues.[4][5] Consequently, its marker residue, 1,4-bisdesoxythis compound (M1), is the focus of pharmacokinetic and residue analysis studies.[1][4][5]

Data Presentation: Pharmacokinetic Parameters of this compound and its Marker Residue (M1) in Piglets

The following tables summarize key pharmacokinetic parameters for this compound and its marker residue M1 in swine following different administration routes. These data are essential for comparing the bioavailability and persistence of the drug when administered orally versus intramuscularly.

ParameterOral Gavage (10 mg/kg)Intramuscular Injection (5 mg/kg)Reference
Administration Regimen Twice daily for 3 consecutive daysTwice daily for 3 consecutive days[6]
Marker Residue 1,4-bisdesoxythis compound (M1)1,4-bisdesoxythis compound (M1)[1]
Withdrawal Time for M1 in Liver (<5 µg/kg) 27 days (99th percentile)34 days (99th percentile)[1][7]

Note: The provided studies focused on residue depletion and did not offer a complete set of comparative pharmacokinetic parameters like Cmax, Tmax, and AUC for both routes in a single cohesive table. The withdrawal time is a critical parameter derived from extensive pharmacokinetic modeling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on studies investigating the pharmacokinetics of this compound in swine.

Protocol 1: Pharmacokinetic Study of this compound in Swine

This protocol outlines the methodology for a pharmacokinetic study comparing oral and intramuscular administration of this compound in piglets.

1. Animal Subjects:

  • Healthy cross-bred swine are used in the study.[6]

  • Animals are acclimated to the study conditions before the experiment begins.

2. Drug Administration:

  • Oral Administration Group: this compound is administered via oral gavage at a dose of 10 mg/kg body weight.[6]

  • Intramuscular Administration Group: this compound is administered via intramuscular injection at a dose of 5 mg/kg body weight.[6]

  • Both groups receive the drug twice daily for three consecutive days.[6]

3. Sample Collection:

  • Blood samples are collected from the jugular vein at predetermined time points.

  • Tissue samples (liver, kidney, muscle, and fat) are collected at various time points post-administration to determine drug and metabolite concentrations.[6]

4. Sample Analysis:

  • Plasma and tissue samples are processed to extract this compound and its metabolites.

  • Concentrations of the marker residue, 1,4-bisdesoxythis compound (M1), are quantified using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[8]

5. Pharmacokinetic Analysis:

  • The collected data is used to develop a physiologically based pharmacokinetic (PBPK) model.[1][2][3]

  • This model is used to simulate the disposition of this compound and M1 and to predict residue depletion profiles.[1][6]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships relevant to the study of this compound administration in piglets.

Experimental_Workflow cluster_setup Experimental Setup cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis Animal_Selection Select Healthy Piglets Acclimatization Acclimatize to Housing Animal_Selection->Acclimatization Grouping Divide into Treatment Groups Acclimatization->Grouping Oral_Group Oral Gavage (10 mg/kg) Grouping->Oral_Group IM_Group Intramuscular Injection (5 mg/kg) Grouping->IM_Group Blood_Sampling Blood Collection (Time Series) Oral_Group->Blood_Sampling Tissue_Sampling Tissue Collection (Endpoint) Oral_Group->Tissue_Sampling IM_Group->Blood_Sampling IM_Group->Tissue_Sampling Sample_Processing Sample Preparation & Extraction Blood_Sampling->Sample_Processing Tissue_Sampling->Sample_Processing LC_MS_Analysis LC-MS/MS Quantification of M1 Sample_Processing->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (PBPK) LC_MS_Analysis->PK_Modeling

Caption: Workflow for a comparative pharmacokinetic study of this compound in piglets.

Mequindox_Metabolism_and_Residue This compound This compound (MEQ) Administered Drug Metabolism Extensive Metabolism (Primarily in Liver) This compound->Metabolism M1_Residue 1,4-bisdesoxythis compound (M1) Marker Residue Metabolism->M1_Residue Other_Metabolites Other Metabolites Metabolism->Other_Metabolites Tissue_Distribution Tissue Distribution (Liver, Kidney, Muscle, Fat) M1_Residue->Tissue_Distribution Other_Metabolites->Tissue_Distribution Elimination Elimination (Urine and Feces) Tissue_Distribution->Elimination

Caption: Metabolic fate and residue formation of this compound in piglets.

Discussion and Conclusion

The choice between oral and intramuscular administration of this compound in piglets involves a trade-off between ease of administration and residue depletion times.

  • Oral administration is often preferred for mass medication in farm settings due to its convenience. However, the data suggests a shorter withdrawal time for the marker residue M1 in the liver following oral administration compared to the intramuscular route.[1][7]

  • Intramuscular administration may lead to more predictable bioavailability, bypassing potential issues with gastrointestinal absorption. However, studies indicate a longer withdrawal period for M1 residues after intramuscular injection.[1][7]

Optimal Route Considerations:

The "optimal" administration route for this compound in piglets is context-dependent:

  • For acute, severe infections where rapid and predictable systemic drug levels are paramount, intramuscular injection might be the preferred route, provided the longer withdrawal period is manageable.

  • For prophylactic treatment or less severe infections in a large group of animals, oral administration offers a practical advantage.

Future Research Directions:

Further research is warranted to provide a more complete picture of this compound's disposition in piglets. Specifically, studies directly comparing the bioavailability and efficacy of oral and intramuscular routes against common porcine pathogens would be highly valuable. Additionally, investigations into the potential for formulation improvements to enhance oral bioavailability and reduce residue times could lead to more optimal therapeutic strategies.

References

Sourcing and Analysis of Analytical Grade Mequindox and its Primary Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to sourcing analytical grade Mequindox and its primary metabolites. It includes detailed application notes and experimental protocols for the quantitative analysis of these compounds in biological matrices.

Sourcing Analytical Grade Compounds

The availability of high-purity analytical standards is critical for accurate and reproducible research. The following tables summarize potential suppliers for this compound and its key metabolites. Note that the availability of specific metabolites can be limited, and custom synthesis may be required for certain compounds.

Table 1: Potential Suppliers of Analytical Grade this compound

SupplierProduct NamePurityCatalog Number
MedchemExpressThis compound99.62%HY-131102
ClinivexThis compound--
NatureStandardThis compoundHPLC≥98%STA0020100
Fengchen GroupThis compound Powder--
CP Lab SafetyThis compound, min 95%min 95%-
Sancai IndustryThis compound--

Table 2: Potential Suppliers of this compound Metabolites and Internal Standards

SupplierProduct NameCAS Number
HPC Standards1-Desoxy-Mequindox61522-56-3
WITEGA LaboratorienDesoxy-Mequindox-13C62839802-46-7
MedchemExpressDesoxy-Mequindox-13C6-
CymitQuimica3-Acetyl-2-methylquinoxaline-

Metabolic Pathway of this compound

This compound undergoes extensive metabolism in animals, with the parent drug often being undetectable in tissues. The primary metabolic pathways involve reduction of the N-oxide groups and the carbonyl group. The following diagram illustrates the major metabolic transformations.

Mequindox_Metabolism This compound This compound M1 M1 (1,4-bisdesoxythis compound) This compound->M1 N-Oxide Reduction M4 M4 (3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide) This compound->M4 Carbonyl Reduction M6 M6 (3-methyl-2-(1-hydroxyethyl) quinoxaline-1,4-dioxide) This compound->M6 Carbonyl Reduction Metabolite_X Other Metabolites This compound->Metabolite_X M4->M1 M6->M4

Caption: Major metabolic pathways of this compound.

Analytical Methods: Application Notes

The quantitative analysis of this compound and its metabolites in complex biological matrices, such as animal tissues, typically employs Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial due to the low concentrations of these analytes.

Key considerations for developing a robust analytical method include:

  • Sample Preparation: Efficient extraction of the analytes from the matrix and removal of interfering substances are critical. This often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Chromatographic Separation: Achieving good separation of the parent drug and its various metabolites is essential for accurate quantification. Reversed-phase chromatography with a C18 column is commonly used.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high specificity and sensitivity. The selection of appropriate precursor and product ion transitions for each analyte is a key step in method development.

  • Internal Standards: The use of stable isotope-labeled internal standards (e.g., Desoxy-Mequindox-13C6) is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.

Experimental Protocols

The following are detailed protocols for the analysis of this compound and its primary metabolites in swine liver, based on established methodologies.

Protocol 1: Sample Preparation from Swine Liver

This protocol outlines the extraction and clean-up of this compound and its metabolites from swine liver tissue.

Sample_Prep_Workflow start Start: Homogenized Swine Liver Sample (2g) step1 Add 10 mL of acidic acetonitrile (B52724). Vortex for 2 min. start->step1 step2 Centrifuge at 8000 rpm for 10 min. step1->step2 step3 Collect supernatant. step2->step3 step4 Purify with an Oasis MAX cartridge. step3->step4 step5 Elute with 0.1% formic acid in methanol (B129727). step4->step5 step6 Evaporate to dryness under nitrogen. step5->step6 step7 Reconstitute in 1 mL of initial mobile phase. step6->step7 end End: Sample ready for UPLC-MS/MS analysis step7->end

Caption: Workflow for sample preparation from swine liver.

Methodology:

  • Weigh 2 g of homogenized swine liver tissue into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% formic acid.

  • Vortex the sample for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 8000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Condition an Oasis MAX solid-phase extraction (SPE) cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water followed by 5 mL of methanol.

  • Elute the analytes with 5 mL of methanol containing 0.1% formic acid.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol details the instrumental parameters for the separation and detection of this compound and its metabolites.

Table 3: UPLC and Mass Spectrometry Parameters

ParameterSetting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Cone Gas Flow 150 L/h
Desolvation Gas Flow 1000 L/h
Collision Gas Argon

Table 4: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound219.1159.120
1-desoxythis compound203.1159.122
1,4-bisdesoxythis compound (M1)187.1145.125
This compound Metabolite M4221.1175.118
This compound Metabolite M6237.1175.120
Desoxy-Mequindox-13C6209.1165.122

Data Analysis:

Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of the analytes in the samples is then determined from this curve.

Logical Workflow for Sourcing and Analysis

The following diagram outlines the logical steps for a research project involving the analysis of this compound and its metabolites.

Logical_Workflow start Project Inception step1 Identify Required Analytes (this compound & Metabolites) start->step1 step2 Source Analytical Standards (In-stock or Custom Synthesis) step1->step2 step3 Develop & Validate UPLC-MS/MS Method step2->step3 step4 Prepare Biological Samples (e.g., Swine Liver) step3->step4 step5 Analyze Samples using Validated Method step4->step5 step6 Data Processing & Quantification step5->step6 step7 Report Results step6->step7 end Project Completion step7->end

Caption: Logical workflow for a this compound analysis project.

Application Notes and Protocols for the Evaluation of Mequindox as a Potential Growth Promotant in Broiler Chickens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is a significant lack of publicly available data on the specific application of Mequindox as a growth promotant in broiler chickens. The majority of scientific literature focuses on its antimicrobial properties and, notably, its toxicity, including genotoxicity and carcinogenicity.[1][2][3][4] Therefore, these application notes and protocols are presented as a general framework for the evaluation of a potential growth promotant. This compound is used as a case study where safety and toxicological pathways are critical considerations. The quantitative data presented herein are hypothetical and for illustrative purposes only.

Introduction

This compound is a synthetic quinoxaline-1,4-dioxide derivative with broad-spectrum antibacterial activity, particularly against Gram-negative bacteria.[5] Historically, it has been used in veterinary medicine and as a feed additive in some regions to control bacterial enteritis in livestock.[6][7] The theoretical basis for its potential as a growth promotant lies in its antimicrobial properties, which could modulate the gut microbiota. By suppressing pathogenic or growth-depressing microorganisms in the gastrointestinal tract, it may improve gut health, leading to enhanced nutrient absorption, a more stable intestinal environment, and consequently, improved growth performance and feed efficiency.

However, significant concerns regarding the safety of this compound exist. Studies have reported that this compound and its metabolites can induce oxidative stress, DNA damage, and have genotoxic and carcinogenic potential.[1][2][3][4][8] Therefore, any evaluation of its efficacy as a growth promotant must be accompanied by a thorough toxicological assessment.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data to illustrate the expected outcomes from a well-designed broiler growth trial evaluating a growth promotant.

Table 1: Hypothetical Growth Performance Data of Broiler Chickens Supplemented with this compound

Treatment GroupAverage Body Weight (g) - Day 21Average Body Weight Gain (g) - Day 1-42Final Body Weight (g) - Day 42Feed Conversion Ratio (FCR) - Day 1-42
Control (Basal Diet)850245024951.65
This compound (25 mg/kg)875252025651.60
This compound (50 mg/kg)890258026251.57
This compound (100 mg/kg)880255025951.59

Table 2: Illustrative Effects of this compound on Cecal Microbiota Composition (Relative Abundance %)

Microbial TaxonControlThis compound (50 mg/kg)
Phylum:
Firmicutes65.072.0
Bacteroidetes25.018.0
Proteobacteria8.05.0
Genus:
Lactobacillus15.020.0
Clostridium10.07.0
Escherichia-Shigella5.01.5
Bacteroides12.08.0

Table 3: Example Data on Immune Response Parameters in Broilers Treated with this compound

ParameterControlThis compound (50 mg/kg)
Serum IgG (OD450)0.850.95
Serum IgM (OD450)1.101.25
Spleen IL-1β (Relative Gene Expression)1.000.75
Spleen TNF-α (Relative Gene Expression)1.000.68

Experimental Protocols

  • Objective: To determine the effect of dietary this compound supplementation on the growth performance, including body weight gain and feed conversion ratio, of broiler chickens.

  • Animals and Housing: A total of 400 day-old male Ross 308 broiler chicks are randomly allocated to 4 treatment groups, with 10 replicate pens per group and 10 birds per pen. Birds are housed in floor pens with fresh litter under standard temperature and lighting conditions.

  • Experimental Design: A completely randomized design is used. The treatment groups are:

    • Control: Basal diet.

    • MEQ-25: Basal diet + 25 mg/kg this compound.

    • MEQ-50: Basal diet + 50 mg/kg this compound.

    • MEQ-100: Basal diet + 100 mg/kg this compound. The experimental period lasts for 42 days.

  • Diet Preparation: A corn-soybean based basal diet is formulated to meet the nutritional requirements of broilers for the starter (day 1-21) and finisher (day 22-42) phases. This compound is first mixed with a small amount of feed (premix) and then blended into the basal diet to achieve the target concentrations.

  • Data Collection:

    • Body Weight: All birds are weighed individually at the start of the trial (day 1) and on days 21 and 42.

    • Feed Intake: Feed provided to each pen is recorded, and leftover feed is weighed at the end of each phase (day 21 and 42) to calculate the total feed intake per pen.

    • Feed Conversion Ratio (FCR): FCR is calculated for each pen for each phase and for the overall period using the formula: FCR = Total Feed Intake / Total Weight Gain.

  • Statistical Analysis: Data are analyzed using one-way ANOVA. Duncan's multiple range test is used to compare the means between treatment groups. A P-value of < 0.05 is considered statistically significant.

  • Objective: To assess the impact of this compound on the cecal microbiota composition of broiler chickens.

  • Sample Collection: On day 42, two birds per replicate pen are randomly selected and euthanized. The ceca are aseptically removed, and the contents are collected into sterile tubes, immediately snap-frozen in liquid nitrogen, and stored at -80°C until DNA extraction.

  • Bacterial Genomic DNA Extraction: Total genomic DNA is extracted from approximately 200 mg of cecal content using a commercial DNA extraction kit according to the manufacturer's instructions. DNA quality and concentration are assessed via spectrophotometry and agarose (B213101) gel electrophoresis.

  • 16S rRNA Gene Sequencing: The V3-V4 hypervariable region of the bacterial 16S rRNA gene is amplified by PCR using specific primers. The amplicons are then purified, quantified, and sequenced on an Illumina MiSeq platform.

  • Bioinformatic Analysis: Raw sequencing reads are processed to remove low-quality reads and chimeras. The high-quality reads are then clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold. Taxonomic assignment of OTUs is performed against a reference database (e.g., Greengenes or SILVA). Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-group differences in microbial community structure.

  • Objective: To evaluate the effect of this compound on key humoral and cell-mediated immune parameters in broiler chickens.

  • Sample Collection: On day 42, blood samples are collected from the wing vein of two birds per replicate pen into non-heparinized tubes. Serum is separated by centrifugation and stored at -20°C. Spleens are aseptically collected, snap-frozen in liquid nitrogen, and stored at -80°C.

  • Humoral Immunity (ELISA): Serum concentrations of total Immunoglobulin G (IgG) and Immunoglobulin M (IgM) are quantified using commercially available chicken-specific ELISA kits following the manufacturer's protocols.

  • Gene Expression Analysis (RT-qPCR):

    • RNA Extraction: Total RNA is extracted from spleen tissue using a TRIzol-based method or a commercial kit.

    • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

    • Quantitative PCR (qPCR): The relative expression levels of key cytokine genes (e.g., IL-1β, TNF-α, IFN-γ) are measured by qPCR using SYBR Green chemistry. Gene expression is normalized to a stable housekeeping gene (e.g., β-actin or GAPDH), and the relative quantification is calculated using the 2-ΔΔCt method.

Visualizations

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_trial Phase 2: Growth Trial (42 Days) cluster_sampling Phase 3: Sample Collection (Day 42) cluster_analysis Phase 4: Data Analysis A Day 1: 400 Broiler Chicks B Random Allocation to 4 Treatment Groups (Control, 25, 50, 100 mg/kg MEQ) A->B C Starter Phase (Day 1-21) - Measure BW & Feed Intake B->C D Finisher Phase (Day 22-42) - Measure BW & Feed Intake C->D I Growth Performance Analysis (BWG, FCR) C->I E Euthanasia & Sample Collection D->E D->I F Cecal Contents E->F G Blood (Serum) E->G H Spleen Tissue E->H J Gut Microbiota Analysis (16S rRNA Sequencing) F->J K Immune Response Analysis (ELISA, RT-qPCR) G->K H->K Mequindox_Oxidative_Stress cluster_input Initiation cluster_ros Cellular Stress Induction cluster_pathways Signaling Pathway Activation cluster_response Cellular Response & Outcome MEQ This compound (MEQ) & its Metabolites ROS Increased Reactive Oxygen Species (ROS) MEQ->ROS induces MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK activates Nrf2 Nrf2 Dissociation from Keap1 ROS->Nrf2 induces Damage DNA Damage & Genotoxicity ROS->Damage causes Apoptosis Apoptosis MAPK->Apoptosis leads to Antioxidant Antioxidant Gene Expression (HO-1, NQO1) Nrf2->Antioxidant promotes

References

In Vitro Models for Studying Mequindox Intestinal Absorption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequindox, a quinoxaline (B1680401) 1,4-dioxide derivative, is a synthetic antimicrobial agent. Understanding its intestinal absorption is crucial for evaluating its oral bioavailability, efficacy, and potential toxicity. In vitro models of the intestinal barrier are indispensable tools in preclinical drug development for investigating the mechanisms of drug transport and metabolism. This document provides detailed application notes and protocols for three commonly employed in vitro models to study the intestinal absorption of this compound: the Caco-2 cell line monolayer, the Ussing chamber system, and the everted gut sac model.

I. Caco-2 Cell Monolayer Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the intestinal epithelium.[1][2] When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer with tight junctions and a brush border, expressing various transporters and enzymes relevant to drug absorption.[3]

Application Notes

The Caco-2 model is suitable for:

  • Determining the apparent permeability coefficient (Papp) of this compound to classify its absorption potential (low, moderate, high).[4]

  • Investigating the mechanism of transport (passive diffusion vs. active transport).

  • Identifying whether this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5]

  • Studying the potential for intestinal metabolism of this compound.[6]

Experimental Protocol: Bidirectional Permeability Assay

1. Caco-2 Cell Culture and Differentiation:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells for 21-23 days to allow for differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² generally indicates a well-formed, intact monolayer.

  • Perform a Lucifer Yellow permeability assay. The Papp of this paracellular marker should be low (e.g., <1.0 x 10⁻⁶ cm/s), confirming the integrity of the tight junctions.

3. Bidirectional Transport Experiment:

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4). The final solvent concentration should be non-toxic to the cells (typically ≤1%).

  • Apical to Basolateral (A-B) Transport (Absorption):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the this compound dosing solution to the apical (upper) chamber.

    • Add fresh, pre-warmed HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport (Efflux):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the this compound dosing solution to the basolateral chamber.

    • Add fresh, pre-warmed HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 2 hours).

  • Sampling: At predetermined time points, collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

4. Data Analysis:

  • Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux (µmol/s or mg/s).

      • A is the surface area of the Transwell® membrane (cm²).

      • C0 is the initial concentration of this compound in the donor chamber (µmol/mL or mg/mL).

  • Efflux Ratio (ER):

    • Calculate the ER to assess the potential for active efflux: ER = Papp (B-A) / Papp (A-B)

    • An ER greater than 2 suggests that the compound is a substrate for an efflux transporter.[5]

Data Presentation: Caco-2 Permeability of Quinoxaline Derivatives (Illustrative)

Table 1: Apparent Permeability and Efflux Ratio of Illustrative Quinoxaline Compounds in Caco-2 Monolayers.

Compound Concentration (µM) Papp (A-B) (x 10⁻⁶ cm/s) Papp (B-A) (x 10⁻⁶ cm/s) Efflux Ratio Permeability Classification Potential Efflux Substrate
This compound (Hypothetical) 10 2.5 7.5 3.0 Moderate Yes
Quinoxaline Derivative A 10 0.8 1.0 1.25 Low No
Quinoxaline Derivative B 10 15.2 16.0 1.05 High No
Propranolol (High Perm.) 10 20.5 22.1 1.08 High No
Atenolol (Low Perm.) 10 0.5 0.6 1.2 Low No

| Digoxin (B3395198) (P-gp Substrate) | 10 | 0.2 | 5.8 | 29.0 | Low | Yes |

Note: Data for this compound is hypothetical and for illustrative purposes only. Data for other compounds are representative values from scientific literature.

Experimental Workflow: Caco-2 Permeability Assay

G cluster_prep Preparation cluster_transport Transport Experiment cluster_analysis Data Analysis culture Caco-2 Cell Culture (21 days) integrity Monolayer Integrity Check (TEER, Lucifer Yellow) culture->integrity dosing Prepare this compound Dosing Solution integrity->dosing transport_ab A-B Transport (Absorption) dosing->transport_ab transport_ba B-A Transport (Efflux) dosing->transport_ba incubate Incubate at 37°C transport_ab->incubate transport_ba->incubate sampling Sample Receiver Chamber incubate->sampling analysis LC-MS/MS Analysis sampling->analysis calc_papp Calculate Papp analysis->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er classify Classify Permeability & Efflux calc_er->classify

Caption: Workflow for Caco-2 bidirectional permeability assay.

II. Ussing Chamber System

The Ussing chamber is an ex vivo technique that allows for the study of transport across intact intestinal tissue segments from various species.[7] The tissue is mounted between two half-chambers, separating the mucosal (apical) and serosal (basolateral) sides, enabling the precise measurement of permeability and electrophysiological parameters.[8]

Application Notes

The Ussing chamber model is advantageous for:

  • Studying the transport of this compound across a more physiologically relevant barrier that includes mucus and multiple cell types.

  • Investigating regional differences in this compound absorption (e.g., duodenum, jejunum, ileum, colon).

  • Correlating drug transport with real-time electrophysiological measurements (TEER and short-circuit current) to assess tissue viability and integrity.

Experimental Protocol: Ussing Chamber Permeability Study

1. Tissue Preparation:

  • Humanely euthanize an animal (e.g., rat, pig) according to approved protocols.

  • Excise the desired intestinal segment (e.g., jejunum) and place it in ice-cold, oxygenated Krebs-Ringer bicarbonate (KRB) buffer.

  • Gently flush the lumen to remove contents. Open the segment along the mesenteric border and remove the outer muscle layers to isolate the mucosal-submucosal tissue.

2. Mounting the Tissue:

  • Mount the isolated intestinal tissue between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.

  • Fill both chambers with equal volumes of pre-warmed (37°C) and oxygenated (95% O₂/5% CO₂) KRB buffer.

3. Equilibration and Viability Check:

  • Allow the tissue to equilibrate for 20-30 minutes.

  • Monitor the transepithelial potential difference (PD) and short-circuit current (Isc). Once a stable baseline is achieved, calculate the TEER. These parameters confirm tissue viability.

4. Permeability Measurement:

  • Add the this compound dosing solution to the apical chamber.

  • Add an equivalent volume of drug-free buffer to the basolateral chamber.

  • Take samples from the basolateral chamber at regular intervals (e.g., every 20 minutes for 2 hours), replacing the volume with fresh, pre-warmed, and oxygenated KRB buffer.

  • A marker for paracellular transport (e.g., ¹⁴C-Mannitol) can be added to the apical chamber to assess tissue integrity throughout the experiment.

5. Analysis:

  • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the flux (J) and the apparent permeability coefficient (Papp) using the same formula as for the Caco-2 model.

Data Presentation: Ussing Chamber Permeability (Illustrative)

Table 2: Apparent Permeability of a Hypothetical Quinoxaline Compound Across Rat Intestinal Segments in an Ussing Chamber.

Intestinal Segment Papp (x 10⁻⁶ cm/s) TEER (Ω·cm²) (Initial) TEER (Ω·cm²) (Final)
Duodenum 4.2 ± 0.6 120 ± 15 110 ± 12
Jejunum 5.8 ± 0.9 100 ± 10 92 ± 8
Ileum 3.5 ± 0.5 85 ± 9 78 ± 7

| Colon | 1.2 ± 0.3 | 150 ± 20 | 145 ± 18 |

Note: Data is hypothetical and for illustrative purposes. TEER values are representative.

Experimental Workflow: Ussing Chamber Assay

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Analysis excise Excise Intestinal Segment isolate Isolate Mucosa excise->isolate mount Mount Tissue in Ussing Chamber isolate->mount equilibrate Equilibrate & Monitor Electrophysiology mount->equilibrate add_drug Add this compound to Apical Chamber equilibrate->add_drug sample Sample Basolateral Chamber Over Time add_drug->sample quantify Quantify this compound (LC-MS/MS) sample->quantify calculate Calculate Flux and Papp quantify->calculate interpret Interpret Data calculate->interpret

Caption: Workflow for Ussing chamber permeability experiment.

III. Everted Gut Sac Model

The everted gut sac is another ex vivo model that utilizes a segment of the intestine. The intestine is turned inside out, filled with buffer, and incubated in a solution containing the test compound. This setup allows for the study of transport from the mucosal (outside) to the serosal (inside) surface.[9]

Application Notes

The everted gut sac model is useful for:

  • Screening the absorptive capacity of this compound in different intestinal regions.

  • Investigating saturable transport processes.

  • Studying intestinal metabolism, as the tissue retains metabolic activity for a period.[10]

Experimental Protocol: Everted Gut Sac Assay

1. Gut Sac Preparation:

  • Following humane euthanasia of an animal (e.g., rat), excise the small intestine and place it in ice-cold, oxygenated KRB buffer.

  • Cut the intestine into segments of 4-5 cm.

  • Gently evert each segment over a glass rod.

  • Tie off one end of the everted segment with a suture.

2. Incubation:

  • Fill the sac with a known volume of fresh, pre-warmed, and oxygenated KRB buffer (serosal fluid) using a syringe and tie off the other end.

  • Place the filled sac into a flask containing the this compound dosing solution in KRB buffer (mucosal fluid), which is continuously gassed with 95% O₂/5% CO₂.

  • Incubate the flask in a shaking water bath at 37°C for a defined period (e.g., 60-120 minutes).

3. Sampling and Analysis:

  • After incubation, remove the sac, rinse it, and blot it dry.

  • Empty the contents of the sac (serosal fluid) into a tube.

  • Measure the final volume of the serosal fluid.

  • Quantify the concentration of this compound in both the final serosal and mucosal fluids using a validated analytical method.

4. Data Analysis:

  • Calculate the total amount of this compound transported into the sac.

  • The results are often expressed as the amount of drug transported per unit length or weight of the intestine over time.

  • A serosal-to-mucosal (S/M) concentration ratio can be calculated. An S/M ratio greater than 1 suggests active transport against a concentration gradient.

Data Presentation: Everted Gut Sac Transport (Illustrative)

Table 3: Transport of a Hypothetical Quinoxaline Compound in the Rat Everted Jejunum Sac Model.

Parameter Value
Initial Mucosal Concentration 10 µM
Incubation Time 60 min
Final Serosal Concentration 2.5 µM
Amount Transported per cm of gut 0.15 nmol/cm

| Serosal/Mucosal (S/M) Ratio | 0.25 |

Note: Data is hypothetical and for illustrative purposes. An S/M ratio < 1 suggests passive diffusion or poor absorption.

IV. Potential Signaling Pathways Involved in Quinoxaline Effects

While specific signaling pathways for this compound in intestinal cells are not well-documented, studies on other quinoxaline derivatives in colon cancer cells have suggested the involvement of the Transforming Growth Factor-beta (TGF-β) and Extracellular Signal-Regulated Kinase (ERK) pathways. These pathways are crucial for regulating cell proliferation, differentiation, and apoptosis. It is plausible that this compound could modulate these pathways in intestinal epithelial cells, potentially affecting barrier integrity and cell turnover.

Hypothetical Signaling Pathway for Quinoxaline Derivatives in Intestinal Cells

G This compound This compound / Quinoxaline Derivative TGF_beta_R TGF-β Receptor This compound->TGF_beta_R Activates? ERK_path ERK Pathway (MEK/ERK) This compound->ERK_path Inhibits? Apoptosis_reg Apoptosis Regulators (Bcl-2, Bax) This compound->Apoptosis_reg Modulates? SMAD SMAD Phosphorylation TGF_beta_R->SMAD Apoptosis Apoptosis ERK_path->Apoptosis Normally inhibits Proliferation ↓ Proliferation ERK_path->Proliferation Normally promotes Cell_Cycle Cell Cycle Arrest (G2/M) SMAD->Cell_Cycle Apoptosis_reg->Apoptosis Cell_Cycle->Proliferation Apoptosis->Proliferation

Caption: Hypothetical signaling pathways affected by quinoxalines.

Conclusion

The Caco-2 monolayer, Ussing chamber, and everted gut sac models are valuable in vitro tools for characterizing the intestinal absorption of this compound. The choice of model depends on the specific research question, balancing throughput with physiological relevance. While the Caco-2 model is ideal for higher-throughput screening of permeability and efflux, the Ussing chamber and everted gut sac models offer a more complex biological system that better reflects the in vivo environment. By employing these models, researchers can gain crucial insights into the biopharmaceutical properties of this compound, aiding in its development and risk assessment.

References

Application Notes and Protocols for Monitoring Mequindox Stability in Feed Premixes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequindox, a quinoxaline-N,N-dioxide derivative, is utilized as an antibacterial agent in animal feed to promote growth and prevent disease. The stability of this compound in feed premixes is a critical quality attribute, as its degradation can lead to a loss of efficacy and the formation of potentially harmful degradation products. Therefore, robust analytical methods for monitoring its stability are essential to ensure the safety and effectiveness of medicated feeds.

These application notes provide a comprehensive overview of the methods and protocols for monitoring the stability of this compound in feed premixes. The described methodologies are based on established principles of stability testing for veterinary medicinal products and analytical method validation.

Factors Affecting this compound Stability in Premixes

The stability of this compound in feed premixes can be influenced by several factors:

  • Temperature and Humidity: Elevated temperatures and high humidity levels can accelerate the degradation of this compound.[1][2]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • pH: The pH of the premix matrix can affect the rate and pathway of this compound degradation.[2]

  • Presence of Minerals: Certain trace minerals, such as copper and iron, can act as catalysts for oxidative degradation.[3][4]

  • Presence of Choline Chloride: Choline chloride is known to be hygroscopic and can increase moisture content, potentially leading to increased degradation of other components.[3][4]

  • Oxygen: As a di-N-oxide compound, this compound is susceptible to reduction, and the presence of oxygen can influence its degradation pathways.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance. Such a method can distinguish the intact active pharmaceutical ingredient (API) from its degradation products, ensuring that the measured API concentration is not overestimated.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for this purpose.

Principle

A reversed-phase HPLC method is developed and validated to separate this compound from its potential degradation products. The method's stability-indicating capability is confirmed through forced degradation studies, where this compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[7][8][9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development and Validation

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound (e.g., 260 nm).

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) and dilute to a known concentration within the linear range of the method.

  • Sample Extraction:

    • Weigh a representative sample of the feed premix.

    • Extract this compound from the premix using a suitable extraction solvent (e.g., a mixture of methanol (B129727) and water). Sonication or mechanical shaking can be used to ensure complete extraction.

    • Centrifuge or filter the extract to remove solid particles.

    • Dilute the extract with the mobile phase to a concentration within the calibration range.

3. Method Validation (as per ICH/VICH Guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products, excipients, and other potential interferences. This is achieved through forced degradation studies.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value by spiking a blank premix matrix with known amounts of this compound.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

4. Forced Degradation Studies:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60 °C for a specified period.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60 °C for a specified period.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C).

Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the this compound peak.

Protocol 2: Stability Study of this compound in Feed Premixes

1. Study Design:

  • Batches: Use at least three different batches of the feed premix.

  • Container Closure System: Store the premix samples in the same packaging as intended for marketing.

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 1, 2, 3, and 6 months.

2. Test Parameters:

  • Appearance: Visual inspection for any changes in color, odor, or physical state.

  • Assay of this compound: Quantify the concentration of this compound using the validated stability-indicating HPLC method.

  • Degradation Products: Monitor for the presence and quantity of any degradation products.

  • Moisture Content: Determine the water content of the premix.

Data Presentation

Quantitative data from the stability studies should be summarized in clearly structured tables to facilitate comparison and trend analysis.

Table 1: Illustrative Stability Data for this compound in a Vitamin-Mineral Premix under Long-Term Storage Conditions (25 °C / 60% RH)

Time (Months)AppearanceAssay of this compound (% of Initial)Total Degradation Products (%)Moisture Content (%)
0Conforms100.0< 0.13.5
3Conforms99.20.83.6
6Conforms98.51.53.5
9Conforms97.82.23.7
12Conforms97.12.93.8
18Conforms95.64.43.9
24Conforms94.06.04.0

Table 2: Illustrative Stability Data for this compound in a Vitamin-Mineral Premix under Accelerated Storage Conditions (40 °C / 75% RH)

Time (Months)AppearanceAssay of this compound (% of Initial)Total Degradation Products (%)Moisture Content (%)
0Conforms100.0< 0.13.5
1Conforms97.52.54.2
2Conforms95.24.84.5
3Conforms92.87.24.8
6Slight darkening88.012.05.2

Visualizations

Mequindox_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Desoxy_this compound 1-Desoxythis compound This compound->Desoxy_this compound Reduction Carboxylic_Acid 3-Methyl-2-quinoxaline- carboxylic acid This compound->Carboxylic_Acid Oxidation/Hydrolysis Other_Degradants Other Degradants This compound->Other_Degradants Acid Acidic Hydrolysis Acid->this compound Base Basic Hydrolysis Base->this compound Oxidation Oxidation (H2O2) Oxidation->this compound Photolysis Photolysis (UV/Vis) Photolysis->this compound Bisdesoxy_this compound 1,4-Bisdesoxythis compound Desoxy_this compound->Bisdesoxy_this compound Further Reduction

Caption: Potential degradation pathways of this compound under stress conditions.

Stability_Testing_Workflow start Start: Receive Premix Batches (≥3) storage Place Samples in Stability Chambers (Long-term & Accelerated Conditions) start->storage sampling Pull Samples at Pre-defined Time Points storage->sampling analysis Analyze Samples: - Appearance - Assay (HPLC) - Degradation Products - Moisture sampling->analysis data Compile and Analyze Data analysis->data report Generate Stability Report - Summarize Data - Trend Analysis - Propose Shelf-life data->report end End: Establish Shelf-life report->end

Caption: General workflow for a this compound stability study in feed premixes.

References

Practical Application of Mequindox in Commercial Pig Farming: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Mequindox, a quinoxaline-N,N-dioxide antibiotic, has been utilized in commercial pig farming, primarily in certain regions, for the control of bacterial enteritis, particularly infections caused by Treponema hyodysenteriae, Escherichia coli, and Salmonella sp.[1]. Its application aims to improve feed efficiency and prevent dysentery in young pigs. However, concerns regarding its potential toxicity and residues in animal-derived food products necessitate a thorough understanding of its pharmacokinetics and appropriate usage protocols to ensure both animal health and food safety[1][2][3][4][5]. This document provides detailed application notes and experimental protocols based on available scientific literature.

II. Mechanism of Action

This compound and other quinoxaline (B1680401) 1,4-di-N-oxides (QdNOs) are known to exert their antibacterial effects through the induction of DNA damage in bacteria[6]. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the bacterial cells[7]. This oxidative damage disrupts cellular processes and leads to bacterial cell death. In host animals, however, excessive exposure to this compound can also induce oxidative stress, which is linked to its potential toxicity[8]. Studies in rodents have implicated the MAPK, Nrf2-Keap1, and NF-κB signaling pathways in the oxidative stress response to this compound[9]. While direct confirmation in swine is limited, these pathways are highly conserved and likely play a similar role.

Mequindox_Oxidative_Stress_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Cellular_Stress Cellular Oxidative Stress ROS->Cellular_Stress MAPK MAPK Pathway (p38, JNK) Cellular_Stress->MAPK Nrf2_Keap1 Nrf2-Keap1 Pathway Cellular_Stress->Nrf2_Keap1 NF_kB NF-κB Pathway Cellular_Stress->NF_kB Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Antioxidant_Response Antioxidant Response (e.g., HO-1, NQO1) Nrf2_Keap1->Antioxidant_Response NF_kB->Inflammation Antioxidant_Response->Cellular_Stress Inhibition Toxicity Potential Host Cell Toxicity Inflammation->Toxicity Apoptosis->Toxicity Pharmacokinetic_Study_Workflow Animal_Selection 1. Animal Selection & Acclimatization (Healthy pigs, specific weight range, acclimatize for 1 week) Grouping 2. Group Allocation (Control, Oral Admin, IM Admin) Animal_Selection->Grouping Dosing 3. This compound Administration (e.g., 10 mg/kg oral gavage or 5 mg/kg IM, twice daily for 3 days) Grouping->Dosing Sampling 4. Sample Collection (Blood and tissues at pre-defined time points post-dosing) Dosing->Sampling Sample_Processing 5. Sample Processing & Storage (Centrifuge blood for plasma, store all samples at -20°C or lower) Sampling->Sample_Processing Analysis 6. Sample Analysis (LC-MS/MS for quantification of This compound and metabolites) Sample_Processing->Analysis Data_Analysis 7. Pharmacokinetic Modeling (Calculate key parameters, e.g., Cmax, Tmax, t1/2) Analysis->Data_Analysis

References

Protocol for Long-Term Mequindox Administration in Chronic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the long-term administration of Mequindox (MEQ) in chronic research studies, primarily focusing on rodent models. The information is synthesized from various toxicological, carcinogenic, and pharmacokinetic investigations.

Introduction

This compound (MEQ) is a quinoxaline (B1680401) 1,4-dioxide antimicrobial agent that has been used to promote growth and treat bacterial infections in livestock.[1] However, concerns about its potential toxicity following long-term exposure have prompted numerous chronic studies.[2][3] Research has indicated that prolonged MEQ administration can lead to adverse effects, including genotoxicity, carcinogenicity, and reproductive toxicity.[2][4] The liver, kidneys, and adrenal glands have been identified as primary target organs for MEQ-induced toxicity.[5][6]

These protocols are intended to guide researchers in designing and conducting long-term studies to evaluate the safety and biological effects of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various chronic and subchronic studies on this compound administration in rodents.

Table 1: Summary of Dosing Regimens and Study Durations

SpeciesRoute of AdministrationDosing Regimen (mg/kg of diet)Study DurationReference(s)
Wistar RatsOral (in diet)0, 55, 110, 27590 days[5]
Wistar RatsOral (in diet)0, 25, 55, 110, 275180 days[7]
Wistar RatsOral (in diet)0, 25, 55, 1102 years[6]
Kun-Ming (KM) MiceOral (in diet)0, 25, 55, 1101.5 years[3]
Wistar RatsOral (in diet)0, 25, 55, 110, 275Two-generation[4]

Table 2: Summary of Key Toxicological Findings

SpeciesDose (mg/kg of diet)Key FindingsReference(s)
Wistar Rats275Reduced body weight; increased relative liver and adrenal weights (females); decreased kidney weight (males); elevated ALT, AST, and MDA (males); altered serum sodium and potassium.[5]
Wistar Rats110, 275Increased levels of superoxide (B77818) dismutase (SOD), reduced glutathione (B108866) (GSH), and 8-hydroxydeoxyguanosine (8-OHdG); decreased testosterone (B1683101) and testicular weight (at 275 mg/kg).[7]
Wistar Rats25, 55, 110Increased incidence of tumors; liver toxicity associated with apoptosis and the NF-κB signaling pathway.[6]
Kun-Ming (KM) Mice25, 55, 110Adverse effects on body weights, feed consumption, hematology, serum chemistry, and organ weights; increased incidence of tumors.[3]
Wistar Rats110, 275Maternal toxicity; decreased mating and fertility indices; induced toxicity in the liver, kidney, adrenal, uterus, and testis. The no-observed-adverse-effect level (NOAEL) for reproductive toxicity was determined to be 25 mg/kg of diet.[4]

Table 3: Pharmacokinetic Parameters of this compound in Rats (Single Dose, 10 mg/kg b.w.)

Administration RouteParameterThis compoundMetabolite M1Metabolite M2
Intravenous (i.v.) AUC (hng/mL)7559 ± 4956354 ± 27615586 ± 2337
t½ (h)3.48 ± 0.804.20 ± 0.766.25 ± 2.41
Oral (p.o.) AUC (hng/mL)2809 ± 404361 ± 35444351 ± 1046
t½ (h)3.21 ± 0.403.66 ± 1.064.20 ± 1.03
Bioavailability37.16%--

*Data from a single-dose pharmacokinetic study, which provides context for absorption and elimination.[8] M1: 3-methyl-2-acetyl quinoxaline; M2: 3-methyl-2-(1-hydroxyethyl) quinoxaline.[8][9]

Experimental Protocols

General Guidelines for Long-Term Administration

These guidelines are based on standard practices for administering substances to laboratory animals.[10][11]

  • Route of Administration: For chronic studies, this compound is typically administered orally by incorporating it into the animal's diet.[2][3][4][5][6][7] This method ensures consistent, long-term exposure.

  • Diet Preparation:

    • Determine the required concentration of this compound in the diet (e.g., mg/kg of feed) based on the desired dosage and the average daily food consumption of the animals.

    • Use a suitable vehicle, if necessary, to ensure homogenous mixing of this compound with the feed.

    • Prepare fresh medicated diet regularly to ensure the stability and potency of the compound. Store the diet in a cool, dry, and dark place.

  • Animal Husbandry:

    • House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.

    • Provide ad libitum access to the medicated diet and clean drinking water.

    • Monitor animal health daily, including body weight, food and water consumption, and clinical signs of toxicity.

Protocol for a 90-Day Subchronic Toxicity Study in Rats

This protocol is adapted from studies investigating the subchronic oral toxicity of this compound.[5]

  • Animals: Use a sufficient number of male and female Wistar rats (e.g., 10 per sex per group) to ensure statistical power. Acclimatize the animals for at least one week before the start of the study.

  • Groups:

    • Control Group: Fed a basal diet.

    • Low-Dose Group: Fed a diet containing 55 mg MEQ/kg.

    • Mid-Dose Group: Fed a diet containing 110 mg MEQ/kg.

    • High-Dose Group: Fed a diet containing 275 mg MEQ/kg.

  • Administration: Administer the respective diets for 90 consecutive days.

  • Observations:

    • Record clinical signs of toxicity daily.

    • Measure body weight and food consumption weekly.

    • At the end of the study, collect blood samples for hematological and serum biochemical analysis.

    • Perform a complete necropsy, record organ weights (liver, kidneys, adrenal glands, etc.), and collect tissues for histopathological examination.

  • Data Analysis: Analyze quantitative data (body weight, organ weights, clinical chemistry) using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol for a 2-Year Carcinogenicity Study in Rats

This protocol is based on long-term carcinogenicity studies of this compound.[6]

  • Animals: Use a larger cohort of male and female Wistar rats (e.g., 55 per sex per group) to account for mortality over the long duration.

  • Groups:

    • Control Group: Fed a basal diet.

    • Low-Dose Group: Fed a diet containing 25 mg MEQ/kg.

    • Mid-Dose Group: Fed a diet containing 55 mg MEQ/kg.

    • High-Dose Group: Fed a diet containing 110 mg MEQ/kg.

  • Administration: Administer the diets for 24 months.

  • Observations:

    • Conduct daily clinical observations and palpation for masses.

    • Record body weight and food consumption regularly.

    • Perform interim blood collections for hematology and serum chemistry at multiple time points (e.g., 6, 12, 18, and 24 months).

    • At the end of the study, conduct a full necropsy, including the examination of all organs for gross abnormalities and tumors.

    • Collect a comprehensive set of tissues for histopathological evaluation.

  • Data Analysis: Analyze tumor incidence using appropriate statistical methods for carcinogenicity studies. Analyze other quantitative data as described for the subchronic study.

Signaling Pathways and Experimental Workflows

This compound-Induced Oxidative Stress and Toxicity Signaling

Chronic this compound exposure has been shown to induce oxidative stress, which is a key mechanism underlying its toxicity.[7][12] This involves the activation of several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1), and Nuclear Factor-kappa B (NF-κB) pathways.[6][12]

Mequindox_Toxicity_Pathway MEQ This compound (MEQ) Metabolism Metabolic Activation (N→O group reduction) MEQ->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway (p38, JNK) OxidativeStress->MAPK Nrf2_Keap1 Nrf2-Keap1 Pathway OxidativeStress->Nrf2_Keap1 NFkB NF-κB Pathway OxidativeStress->NFkB Apoptosis Apoptosis MAPK->Apoptosis Detoxification Phase II Detoxifying Enzymes (HO-1, GCLC, NQO1) Nrf2_Keap1->Detoxification Inflammation Inflammation NFkB->Inflammation Toxicity Hepatotoxicity, Nephrotoxicity, Genotoxicity Apoptosis->Toxicity Inflammation->Toxicity

Caption: Proposed signaling pathways in this compound-induced toxicity.

Experimental Workflow for Chronic Toxicity Study

The following diagram illustrates a typical experimental workflow for a long-term this compound administration study.

Chronic_Study_Workflow Start Start: Animal Acclimatization Grouping Randomization into Dose Groups Start->Grouping Dosing Long-Term MEQ Administration (in diet) Grouping->Dosing Monitoring In-life Monitoring: - Clinical Signs - Body Weight - Food Consumption Dosing->Monitoring Sampling Interim Blood Sampling (Hematology & Serum Chemistry) Dosing->Sampling Termination Study Termination (e.g., 90 days, 2 years) Dosing->Termination Monitoring->Dosing Necropsy Necropsy & Organ Weight Measurement Termination->Necropsy Tissue_Collection Tissue Collection: - Histopathology - Molecular Analysis Necropsy->Tissue_Collection Analysis Data Analysis & Interpretation Tissue_Collection->Analysis End End: Final Report Analysis->End

Caption: General experimental workflow for a chronic this compound study.

Conclusion

The protocols and data presented here provide a comprehensive framework for conducting long-term studies on this compound. Researchers should adapt these protocols to their specific research questions and adhere to institutional animal care and use guidelines. The evidence strongly suggests that chronic this compound exposure poses significant health risks, and further investigation into its mechanisms of toxicity is warranted.

References

Mequindox in Aquaculture: Application Notes and Protocols for Bacterial Infection Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are for research and development purposes only. Mequindox and its related quinoxaline-di-N-oxide (QdNO) compounds have significant toxicity concerns, including potential carcinogenicity and reproductive toxicity. The use of this compound in food-producing animals, including aquaculture, is highly regulated and may be prohibited in many jurisdictions. All experimental work should be conducted in compliance with local regulations and ethical guidelines.

Introduction

This compound is a synthetic antibacterial agent belonging to the quinoxaline-di-N-oxide (QdNO) class of compounds. It has been used in veterinary medicine, particularly in livestock and poultry, for the prevention and treatment of bacterial infections. Its application in aquaculture has been explored due to its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. However, significant safety concerns have been raised regarding its use in food-producing animals.

This document provides a summary of the available data on the mechanism of action, efficacy, and toxicity of this compound and related QdNOs, along with detailed protocols for its evaluation in an aquaculture context.

Mechanism of Action

This compound exerts its antibacterial effect primarily through the generation of reactive oxygen species (ROS) under anaerobic or hypoxic conditions. The N-oxide groups on the quinoxaline (B1680401) ring are reduced within the bacterial cell, leading to the formation of unstable radical intermediates. These intermediates react with molecular oxygen to produce superoxide (B77818) anions and other ROS. The resulting oxidative stress causes damage to critical cellular components, including:

  • DNA: Oxidative damage to DNA, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), leads to mutations and strand breaks, ultimately triggering the bacterial SOS response and inhibiting DNA replication.

  • Cell Wall and Membrane: ROS can cause lipid peroxidation and damage to proteins within the bacterial cell wall and membrane, leading to increased permeability, loss of cellular contents, and eventually cell lysis.

This mechanism of action is particularly effective against anaerobic and facultative anaerobic bacteria, which are prevalent pathogens in aquaculture environments.

Efficacy Data

Specific minimum inhibitory concentration (MIC) data for this compound against key aquatic pathogens is scarce in publicly available literature. However, data for a closely related and newer generation QdNO, Cyadox , provides valuable insight into the potential spectrum of activity.

Table 1: In Vitro Antibacterial Activity of Cyadox against Common Aquatic Pathogens [1][2][3]

Bacterial SpeciesStrain(s)Incubation ConditionMIC (µg/mL)MBC (µg/mL)
Aeromonas hydrophilaMultiple IsolatesAnaerobic0.25 - 81 - 64
Aeromonas veroniiMultiple IsolatesAnaerobic0.25 - 81 - 64
Aeromonas jandaeiMultiple IsolatesAnaerobic0.25 - 81 - 64
Aeromonas caviaeMultiple IsolatesAnaerobic0.25 - 81 - 64
Aeromonas sobriaMultiple IsolatesAnaerobic0.25 - 81 - 64
Vibrio fluvialisMultiple IsolatesAnaerobic0.25 - 81 - 64
Yersinia ruckeriMultiple IsolatesAnaerobic0.25 - 81 - 64
Flavobacterium columnareMultiple IsolatesAerobic8> 8 (Bacteriostatic)
Streptococcus spp.Multiple IsolatesAerobic816 - 128
Escherichia coliFish IsolateAerobic116

Note: The antibacterial activity of Cyadox against facultative anaerobes like Aeromonas and Vibrio is significantly enhanced under anaerobic conditions.

Toxicity and Safety Concerns

Extensive research on this compound and the related compound Olaquindox (B1677201) in laboratory animals has revealed significant toxicity, raising serious concerns for their use in aquaculture.

Table 2: Summary of Toxicological Data for this compound and Olaquindox in Non-Aquatic and Aquatic Species

CompoundSpeciesKey FindingsReference
This compound RatsReproductive toxicity, carcinogenicity, genotoxicity, liver and kidney damage.
Olaquindox Rats, Pigs, ChickensToxicities related to metabolism, with major pathways being N-O reduction and oxidation.[4]
Olaquindox Common Carp (B13450389) (Cyprinus carpio)7-day LD₅₀ of 3746.3 mg/kg. Induces significant alterations in hematological and biochemical parameters. Accumulates in liver, kidneys, and muscle. Histopathological damage to tissues. Considered toxic and should be forbidden in aquaculture.[5][6]
Olaquindox Common Carp (Cyprinus carpio)Subchronic exposure caused increased morbidity and mortality, pathological changes in various organs, and hepatocyte apoptosis.[7]
Olaquindox Zebrafish (Danio rerio)Increased susceptibility to Aeromonas hydrophila infection by inducing gut microbiota dysbiosis. Compromised innate immune responses.[8]

Regulatory Status

The use of this compound in aquaculture is not widely approved. In China, while it has been used in livestock, the government has implemented strict regulations on veterinary drugs in aquaculture to ensure food safety[9][10][11]. The related compounds, Carbadox and Olaquindox, have been banned or their use severely restricted in many countries, including in food animal production in China, due to their toxicity[3]. Given the toxicological profile of this compound, it is likely subject to similar restrictions. Researchers and drug developers must consult with the relevant national and regional regulatory bodies before considering the use of this compound in any aquaculture application.

Experimental Protocols

The following are detailed protocols for the in vitro and in vivo evaluation of this compound in an aquaculture context. These protocols are based on standard methodologies and should be adapted to the specific pathogen, host species, and experimental conditions.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against key aquatic bacterial pathogens.

Materials:

  • This compound powder

  • Appropriate solvents (e.g., DMSO, sterile distilled water)

  • Mueller-Hinton Broth (MHB) or other suitable broth medium for the target bacteria

  • Mueller-Hinton Agar (B569324) (MHA) or other suitable agar medium

  • Sterile 96-well microtiter plates

  • Bacterial isolates of interest (e.g., Vibrio parahaemolyticus, Aeromonas hydrophila, Edwardsiella tarda)

  • Spectrophotometer

  • Incubator (aerobic and anaerobic capabilities)

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in a suitable solvent to prepare a high-concentration stock solution (e.g., 1024 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial isolate on an appropriate agar plate overnight at the optimal temperature.

    • Inoculate a few colonies into sterile broth and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Broth Microdilution Assay:

    • Dispense 100 µL of sterile broth into each well of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific bacterium for 18-24 hours. For facultative anaerobes, it is recommended to perform parallel incubations under both aerobic and anaerobic conditions.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination:

    • From the wells showing no visible growth, take a 10 µL aliquot and plate it onto an appropriate agar medium.

    • Incubate the plates at the optimal temperature for 24-48 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count.

In Vivo Efficacy (Challenge Study)

Objective: To evaluate the efficacy of this compound in protecting an aquatic species (e.g., tilapia, shrimp) against a bacterial challenge.

Materials:

  • Healthy, disease-free fish or shrimp of a uniform size

  • Acclimatized and appropriately sized holding tanks with controlled water quality parameters

  • This compound-medicated feed at various concentrations

  • Control (non-medicated) feed

  • Virulent strain of a relevant aquatic pathogen (e.g., Aeromonas hydrophila for tilapia, Vibrio parahaemolyticus for shrimp)

  • Equipment for bacterial challenge (e.g., injection syringes, immersion tanks)

Protocol:

  • Acclimation:

    • Acclimate the animals to the experimental tanks for at least two weeks. Monitor for any signs of disease or stress.

  • Experimental Design:

    • Divide the animals into experimental groups (e.g., at least 3 replicate tanks per treatment).

    • Treatment groups could include:

      • Negative Control: Fed control feed, not challenged.

      • Positive Control: Fed control feed, challenged with the pathogen.

      • This compound Treatment Groups: Fed medicated feed at different concentrations (e.g., 25, 50, 100 mg/kg feed), challenged with the pathogen.

  • Medicated Feed Administration:

    • Administer the respective feeds to the experimental groups for a pre-determined period before the bacterial challenge (e.g., 7-14 days).

  • Bacterial Challenge:

    • Prepare a fresh culture of the pathogen and adjust the concentration to a predetermined lethal dose (e.g., LD₅₀).

    • Challenge the fish/shrimp via an appropriate route (e.g., intraperitoneal injection, immersion, or cohabitation).

  • Post-Challenge Observation:

    • Continue feeding the respective diets for a specified period post-challenge (e.g., 14 days).

    • Record mortality daily.

    • Observe for clinical signs of disease.

    • At the end of the experiment, euthanize surviving animals and collect tissue samples (e.g., liver, kidney, muscle) for bacteriological analysis (to confirm the cause of death/infection) and histopathology.

  • Data Analysis:

    • Calculate the relative percent survival (RPS) for each treatment group compared to the positive control.

    • Analyze mortality data using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Visualizations

Signaling Pathway

Mequindox_Mechanism_of_Action cluster_bacterium Bacterial Cell MEQ_in This compound Reduction N-O Group Reduction MEQ_in->Reduction Radicals Radical Intermediates Reduction->Radicals ROS Reactive Oxygen Species (ROS) Radicals->ROS + O₂ DNAdamage DNA Damage (8-OHdG formation, strand breaks) ROS->DNAdamage LipidPerox Lipid Peroxidation & Protein Damage ROS->LipidPerox O2 O₂ DNA Bacterial DNA CellWall Cell Wall & Membrane SOS SOS Response DNAdamage->SOS Permeability Increased Permeability LipidPerox->Permeability ReplicationInhibition Inhibition of Replication SOS->ReplicationInhibition CellLysis Cell Lysis ReplicationInhibition->CellLysis Permeability->CellLysis

Caption: Proposed mechanism of antibacterial action of this compound.

Experimental Workflow

InVivo_Challenge_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis Acclimation Animal Acclimation (≥ 2 weeks) Grouping Random Allocation to Treatment Groups Acclimation->Grouping FeedPrep Preparation of Medicated & Control Feeds PreFeeding Pre-Challenge Feeding (7-14 days) FeedPrep->PreFeeding PathogenPrep Pathogen Culture & Titration (LD₅₀) Challenge Bacterial Challenge (Injection/Immersion) PathogenPrep->Challenge Grouping->PreFeeding PreFeeding->Challenge PostFeeding Post-Challenge Feeding & Observation (14 days) Challenge->PostFeeding Mortality Daily Mortality & Clinical Signs PostFeeding->Mortality Sampling Terminal Sampling: - Bacteriology - Histopathology PostFeeding->Sampling Analysis Statistical Analysis (RPS, Survival Curves) Mortality->Analysis Sampling->Analysis

Caption: Workflow for an in vivo this compound efficacy challenge study.

References

Troubleshooting & Optimization

Resolving Mequindox solubility issues for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Mequindox in in vitro experiments, with a primary focus on resolving solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic quinoxaline (B1680401) 1,4-dioxide compound known for its antimicrobial properties. Its primary mechanism of action is the inhibition of bacterial DNA synthesis.[1] In eukaryotic cells, it has been shown to induce DNA damage, which can lead to cell cycle arrest and apoptosis.[2]

Q2: What are the main challenges when preparing this compound for in vitro experiments?

A2: The primary challenge with this compound is its low aqueous solubility. Direct dissolution in buffers like PBS or in cell culture media is often difficult and can lead to precipitation, resulting in inaccurate experimental concentrations. Therefore, a suitable organic solvent is typically required to prepare a concentrated stock solution first.

Q3: What is the recommended solvent for making a this compound stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[3] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[4]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%.[5] It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any effects of the solvent itself.

Q5: My this compound precipitated when I added my DMSO stock to the cell culture medium. What should I do?

A5: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent is rapidly diluted into an aqueous solution where it is less soluble. Please refer to the detailed "Protocol for Preparing this compound Working Solutions" and the "Troubleshooting Guide" below for step-by-step instructions on how to prevent this.

Q6: How should I store my this compound stock solution?

A6: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[5] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[4] A stock solution at -20°C is typically stable for at least one month, while at -80°C it can be stable for up to six months.[5]

This compound Solubility Data

The following tables summarize the available quantitative data on this compound solubility. Researchers should note that solubility can be affected by temperature, pH, and the presence of other solutes.

SolventTemperatureSolubilityNotes
Organic Solvents
DMSORoom Temp.Slightly Soluble[3]Sufficient for preparing concentrated stock solutions (e.g., 10-50 mM).
Methanol (Heated)HeatedSlightly Soluble[3]Heating can improve solubility.
DichloromethaneRoom Temp.Slightly Soluble[3]Not typically used for in vitro cell-based assays.
Solvent Mixtures for In Vivo/In Vitro Formulation
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineRoom Temp.≥ 2.5 mg/mL (11.46 mM)[1]A clear solution is formed.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)Room Temp.≥ 2.5 mg/mL (11.46 mM)[1]SBE-β-CD acts as a solubilizing agent.[1]
10% DMSO, 90% Corn OilRoom Temp.≥ 2.5 mg/mL (11.46 mM)[1]Primarily for in vivo oral administration.[1]

Note: "Slightly Soluble" is a qualitative term. For practical purposes in preparing stock solutions, solubility in DMSO is sufficient for most in vitro applications.

Troubleshooting Guide: this compound Precipitation

IssuePotential CauseRecommended Solution
Immediate Precipitation Upon Dilution Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous media causes the this compound to rapidly exit the solvent and precipitate.Perform Serial or Step-wise Dilution: First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your culture medium.[5][6]
High Final Concentration: The desired final concentration of this compound in the culture medium exceeds its aqueous solubility limit.Lower the Working Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test (see protocol below). It may be necessary to work at a lower concentration.
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C for all dilutions.[6]
Precipitation Over Time in Incubator Compound Instability: this compound may be degrading or interacting with media components over time, leading to the formation of insoluble products.Prepare Fresh Working Solutions: Prepare your this compound working solutions fresh for each experiment and add them to the cells immediately. Avoid storing diluted aqueous solutions.
Media Evaporation: In long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit.Ensure Proper Humidification: Maintain proper humidity levels in your incubator. For long-term cultures, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes.
Interaction with Serum Proteins: While serum can sometimes aid solubility, high concentrations of certain compounds can cause protein denaturation and co-precipitation.Test in Serum-Free Media: If you suspect an interaction with serum, perform a small-scale solubility test in serum-free media to see if the issue persists.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the tube gently until the this compound is completely dissolved. If necessary, brief sonication in a water bath or gentle warming (e.g., 37°C) can be used to aid dissolution.[1][4] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.[5]

Protocol for Preparing this compound Working Solutions for Cell Culture

This protocol uses a step-wise dilution method to minimize precipitation.

  • Pre-warm Media: Pre-warm your complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements) to 37°C.

  • Thaw Stock Solution: Thaw an aliquot of your this compound DMSO stock solution at room temperature.

  • Prepare Intermediate Dilution:

    • In a sterile tube, add a small volume of the pre-warmed culture medium (e.g., 198 µL).

    • Add a small volume of your DMSO stock (e.g., 2 µL) to the medium. This creates a 1:100 intermediate dilution. Pipette gently up and down to mix. Do not vortex, as this can cause foaming of the medium.

  • Prepare Final Working Solution: Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final this compound concentration. Ensure the final DMSO concentration remains below cytotoxic levels (e.g., <0.5%).

  • Application to Cells: Immediately add the final working solution to your cell cultures.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain this compound.

G Experimental Workflow: Preparing this compound Working Solution cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw_stock Thaw this compound Stock aliquot->thaw_stock warm_media Pre-warm Culture Medium (37°C) intermediate Prepare Intermediate Dilution in warm media warm_media->intermediate thaw_stock->intermediate final_dilution Prepare Final Dilution in warm media intermediate->final_dilution add_to_cells Add to Cells Immediately final_dilution->add_to_cells

Caption: Workflow for preparing this compound solutions.

This compound-Related Signaling Pathways

This compound has been reported to induce oxidative stress and DNA damage, which can activate several key cellular signaling pathways. Understanding these pathways can provide context for interpreting experimental results.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress induced by this compound can lead to the activation of MAPK pathways such as p38 and JNK.

MAPK_Pathway This compound and the MAPK Signaling Pathway This compound This compound ROS Oxidative Stress (ROS) This compound->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Response Cellular Response (Apoptosis, Inflammation) TranscriptionFactors->Response

Caption: this compound-induced activation of MAPK signaling.

Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is the primary regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 is released from Keap1-mediated repression, translocates to the nucleus, and activates the expression of antioxidant genes.

Nrf2_Keap1_Pathway This compound and the Nrf2-Keap1 Pathway cluster_nucleus Inside Nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 inactivates Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Nrf2_n->ARE binds to

Caption: Activation of the Nrf2 antioxidant response.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. This compound-induced cellular stress can lead to the activation of this pathway.

NFkB_Pathway This compound and the NF-κB Pathway cluster_nucleus Inside Nucleus This compound This compound Stress Cellular Stress This compound->Stress IKK IKK Complex Stress->IKK activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB->NFkB releases NFkB_n NF-κB Inflammatory_Genes Inflammatory Gene Expression NFkB_n->Inflammatory_Genes

Caption: this compound-induced NF-κB signaling activation.

References

Optimizing tissue extraction methods for Mequindox residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tissue extraction methods for Mequindox residue analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound residues from animal tissues.

Issue 1: Low Recovery of this compound

Low recovery of this compound can be a significant issue, leading to inaccurate quantification. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Incomplete Cell Lysis and Homogenization Ensure the tissue is thoroughly homogenized. For tougher tissues like muscle, consider using mechanical disruption methods such as a bead beater or rotor-stator homogenizer. Ensure the homogenization buffer is used in the correct ratio to the tissue weight to facilitate complete cell breakdown.
Inappropriate Extraction Solvent The choice of extraction solvent is critical. Ethyl acetate (B1210297) and acetonitrile-ethyl acetate mixtures have been shown to be effective.[1][2][3] If recovery is low, consider optimizing the solvent system. For instance, acidification of the acetonitrile-ethyl acetate solvent has been used in some protocols.[3]
Suboptimal Extraction pH The pH of the extraction medium can influence the solubility and stability of this compound. Experiment with adjusting the pH of your sample to find the optimal condition for your specific matrix and extraction method.
Insufficient Mixing/Agitation Ensure vigorous and adequate mixing during the extraction step to facilitate the transfer of this compound from the tissue matrix to the solvent.
Analyte Loss During Solvent Evaporation If a solvent evaporation step is used, ensure it is not too aggressive. High temperatures or a strong nitrogen stream can lead to the loss of the analyte. A water bath set to a moderate temperature (e.g., 40-50°C) is recommended.
Inefficient Solid-Phase Extraction (SPE) Elution If using SPE for cleanup, ensure the elution solvent is strong enough to desorb this compound from the sorbent. If recovery remains low, consider increasing the volume of the elution solvent or trying a different solvent composition.

Troubleshooting Workflow for Low this compound Recovery

LowRecoveryTroubleshooting start Start: Low this compound Recovery check_homogenization Verify Homogenization Efficiency start->check_homogenization optimize_homogenization Action: Re-homogenize sample or use a more robust method check_homogenization->optimize_homogenization Inefficient check_extraction_solvent Evaluate Extraction Solvent check_homogenization->check_extraction_solvent Efficient optimize_homogenization->check_extraction_solvent optimize_solvent Action: Test alternative solvents (e.g., ethyl acetate vs. acetonitrile-ethyl acetate) or modify with acid check_extraction_solvent->optimize_solvent Suboptimal check_spe Assess SPE Cleanup check_extraction_solvent->check_spe Optimal optimize_solvent->check_spe optimize_spe Action: Optimize SPE conditions (e.g., different sorbent, adjust elution solvent) check_spe->optimize_spe Inefficient check_evaporation Review Evaporation Step check_spe->check_evaporation Efficient optimize_spe->check_evaporation optimize_evaporation Action: Use gentler evaporation conditions (lower temperature, reduced N2 flow) check_evaporation->optimize_evaporation Harsh end End: Recovery Improved check_evaporation->end Gentle optimize_evaporation->end

Caption: A decision tree for troubleshooting low this compound recovery.

Issue 2: High Matrix Effects

Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of UPLC-MS/MS analysis.

Potential CauseRecommended Solution
Insufficient Sample Cleanup The complexity of biological matrices like liver and muscle can lead to co-elution of interfering substances.[4] Solid-Phase Extraction (SPE) is a crucial step for sample cleanup. C18 and Oasis MAX cartridges have been successfully used for this compound analysis.[1][5] Ensure the SPE protocol is followed correctly and consider optimizing the wash steps to remove more matrix components without eluting the analyte.
Co-elution of Analytes with Matrix Components Modify the chromatographic conditions to improve the separation of this compound from interfering matrix components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different analytical column.
Inappropriate Internal Standard The use of a suitable internal standard (IS) is critical to compensate for matrix effects. Ideally, a stable isotope-labeled (SIL) version of this compound should be used. If a SIL-IS is not available, a structurally similar compound that co-elutes with the analyte can be an alternative.
Sample Dilution If matrix effects are severe, diluting the sample extract can reduce the concentration of interfering components. However, this may also decrease the analyte signal, so a balance must be found.

Frequently Asked Questions (FAQs)

Q1: What is the recommended extraction solvent for this compound from animal tissues?

A1: Several studies have reported successful extraction of this compound and its metabolites using ethyl acetate or a mixture of acetonitrile (B52724) and ethyl acetate.[1][3] The choice may depend on the specific tissue type and the target analytes.

Q2: Which Solid-Phase Extraction (SPE) cartridge is best for cleaning up tissue extracts for this compound analysis?

A2: Both C18 and Oasis MAX cartridges have been effectively used for the purification of this compound and its metabolites from tissue extracts.[1][5] The selection may depend on the specific metabolites being targeted and the nature of the sample matrix.

Q3: What are the typical recovery rates for this compound extraction from different tissues?

A3: Recovery rates can vary depending on the tissue type and the extraction method used. Published methods report mean recoveries ranging from 64.3% to 114.4% for this compound and its metabolites in chicken muscle, chicken liver, swine muscle, and swine liver.[1][2] Another study reported recoveries between 69.1% and 113.3% in chicken and pork.[3]

Q4: What are the expected Limits of Detection (LOD) and Quantification (LOQ) for this compound in tissues?

A4: The sensitivity of the method will depend on the instrumentation and the specific protocol. One study reported an LOD of <1.0 μg/kg and an LOQ of <4.0 μg/kg in various animal tissues.[1][2] Another method achieved an LOD between 0.05 and 1.0 μg/kg for this compound and its metabolites.[3]

Q5: How can I minimize matrix effects in my UPLC-MS/MS analysis?

A5: To minimize matrix effects, it is crucial to have an efficient sample cleanup procedure, such as Solid-Phase Extraction (SPE).[1][3] Optimizing the chromatographic separation to avoid co-elution of interfering compounds is also important. The use of a suitable internal standard, preferably a stable isotope-labeled version of this compound, is highly recommended to compensate for any remaining matrix effects.

Experimental Protocols

This section provides a detailed methodology for a common tissue extraction and analysis procedure for this compound.

Protocol: Extraction and Analysis of this compound from Swine Liver

This protocol is adapted from a validated UPLC-MS/MS method.[6]

1. Sample Preparation and Homogenization

  • Weigh 2.0 g of homogenized swine liver into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of acidified acetonitrile (1% acetic acid).

  • Homogenize the sample for 1 minute using a high-speed homogenizer.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup

  • Condition an Oasis MAX SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 5 mL of methanol containing 0.1% formic acid.

3. Final Sample Preparation

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

4. UPLC-MS/MS Analysis

  • UPLC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for this compound and its metabolites.

General Workflow for this compound Tissue Extraction and Analysis

MequindoxWorkflow start Start: Tissue Sample homogenization 1. Homogenization (e.g., with acidified acetonitrile) start->homogenization centrifugation1 2. Centrifugation homogenization->centrifugation1 supernatant_collection 3. Supernatant Collection centrifugation1->supernatant_collection spe_cleanup 4. Solid-Phase Extraction (SPE) Cleanup (e.g., Oasis MAX or C18) supernatant_collection->spe_cleanup elution 5. Elution of Analytes spe_cleanup->elution evaporation 6. Solvent Evaporation elution->evaporation reconstitution 7. Reconstitution in Mobile Phase evaporation->reconstitution filtration 8. Filtration (0.22 µm) reconstitution->filtration analysis 9. UPLC-MS/MS Analysis filtration->analysis end End: Data Acquisition analysis->end

Caption: A generalized workflow for the extraction and analysis of this compound from animal tissues.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound residue analysis.

Table 1: Recovery of this compound and its Metabolites in Various Tissues

TissueExtraction MethodRecovery (%)Reference
Chicken MuscleEthyl Acetate Extraction, C18 SPE64.3 - 114.4[1][2]
Chicken LiverEthyl Acetate Extraction, C18 SPE64.3 - 114.4[1][2]
Swine MuscleEthyl Acetate Extraction, C18 SPE64.3 - 114.4[1][2]
Swine LiverEthyl Acetate Extraction, C18 SPE64.3 - 114.4[1][2]
ChickenAcetonitrile-Ethyl Acetate Extraction, C18 SPE69.1 - 113.3[3]
PorkAcetonitrile-Ethyl Acetate Extraction, C18 SPE69.1 - 113.3[3]
Swine LiverAcid Acetonitrile Extraction, Oasis MAX SPE80 - 85[6]
HolothurianUltrasound-assisted Acidolysis, Oasis MAX SPE82.5 - 93.5[5][7]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound and its Metabolites

TissueMethodLOD (µg/kg)LOQ (µg/kg)Reference
Animal TissuesEthyl Acetate Extraction, C18 SPE, UPLC-MS/MS< 1.0< 4.0[1][2]
Chicken & PorkAcetonitrile-Ethyl Acetate Extraction, C18 SPE, UPLC-MS/MS0.05 - 1.0-[3]
Swine LiverAcid Acetonitrile Extraction, Oasis MAX SPE, UPLC-MS/MS0.58 - 1.021.93 - 3.40[6]
HolothurianUltrasound-assisted Acidolysis, Oasis MAX SPE, UPLC-MS/MS0.21 - 0.480.79 - 1.59[5][7]

References

Technical Support Center: Mitigating Mequindox-Induced Oxidative Stress in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating and mitigating Mequindox-induced oxidative stress in animal experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity in animals?

A1: this compound (MEQ), a quinoxaline-di-N-oxide, primarily induces toxicity through the generation of oxidative stress.[1] Its metabolism, particularly the reduction of the N→O group, is believed to produce reactive oxygen species (ROS).[2] This leads to an imbalance between oxidants and the animal's antioxidant defense system, resulting in damage to cellular macromolecules like lipids, proteins, and DNA.[3]

Q2: Which organs are most affected by this compound-induced oxidative stress?

A2: Research indicates that the liver, kidneys, and testes are significant target organs for this compound-induced toxicity.[1][3] Studies in rats have also shown adverse effects on the adrenal glands.[3]

Q3: What are the key signaling pathways involved in the cellular response to this compound?

A3: this compound-induced oxidative stress has been shown to activate several key signaling pathways. The Nrf2-Keap1 pathway, a primary regulator of the cellular antioxidant response, is often upregulated as a protective mechanism.[1] Additionally, MAPK signaling pathways may be involved in the apoptotic processes triggered by this compound.[4]

Q4: What are some potential strategies to mitigate this compound-induced oxidative stress?

A4: While direct studies on mitigating this compound toxicity with antioxidants are limited, the underlying mechanism suggests that supplementation with various antioxidants could be a viable strategy. Potential candidates for investigation include:

  • Vitamins C and E: These are well-known antioxidants that can protect against oxidative damage induced by various toxicants.[5][6][7]

  • Selenium: As a crucial component of antioxidant enzymes like glutathione (B108866) peroxidase, selenium supplementation may bolster the endogenous antioxidant defense system.[8][9][10]

  • N-Acetylcysteine (NAC): NAC is a precursor to glutathione and can help replenish intracellular GSH levels, thereby enhancing the antioxidant capacity of cells.[11][12]

  • Polyphenols and Flavonoids: These natural compounds, found in various plants, have demonstrated potent antioxidant and anti-inflammatory properties that could counteract oxidative stress.[13][14][15][16][17]

Q5: Which biomarkers are most relevant for assessing this compound-induced oxidative stress?

A5: Key biomarkers to measure include:

  • Malondialdehyde (MDA): A marker of lipid peroxidation.

  • Superoxide (B77818) Dismutase (SOD): A primary antioxidant enzyme.

  • Reduced Glutathione (GSH): A critical non-enzymatic antioxidant.

  • 8-hydroxy-2'-deoxyguanosine (8-OHdG): A marker for oxidative DNA damage.

Troubleshooting Guides

Issue: High variability in MDA (TBARS assay) results between samples in the same group.

  • Possible Cause: Inconsistent sample handling leading to variable ex vivo lipid peroxidation.

  • Solution: Ensure all tissue samples are processed uniformly and rapidly on ice. Use an antioxidant like butylated hydroxytoluene (BHT) in the homogenization buffer to prevent new lipid peroxidation during the assay.

Issue: Low or undetectable SOD activity in tissue lysates.

  • Possible Cause 1: Improper sample storage.

  • Solution 1: Store tissue samples at -80°C until use. Avoid repeated freeze-thaw cycles. Keep samples on ice at all times during processing.[18]

  • Possible Cause 2: Incorrect buffer composition.

  • Solution 2: Ensure the homogenization buffer has the correct pH and composition as specified in the protocol. Some SOD isoforms are sensitive to pH changes.

Issue: Unexpectedly low GSH levels across all experimental groups.

  • Possible Cause: Oxidation of GSH during sample preparation.

  • Solution: Acidification of the sample immediately after collection (e.g., with 5% sulfosalicylic acid) is crucial to deproteinize the sample and prevent GSH oxidation.[19]

Issue: High background in 8-OHdG ELISA.

  • Possible Cause: Insufficient washing or non-specific antibody binding.

  • Solution: Increase the number of wash steps and ensure thorough aspiration of wash buffer between steps. Ensure the blocking step is performed according to the protocol to minimize non-specific binding.

Quantitative Data on this compound-Induced Oxidative Stress

The following table summarizes the effects of this compound on key oxidative stress biomarkers as reported in a study on male Wistar rats treated for 180 days.

BiomarkerControl Group110 mg/kg MEQ Group275 mg/kg MEQ GroupUnitsTarget OrganReference
Superoxide Dismutase (SOD)BaselineElevatedElevatedU/mg proteinTestis[2]
Reduced Glutathione (GSH)BaselineElevatedElevatednmol/mg proteinTestis[2]
8-OHdGBaselineElevatedElevatedng/mg DNATestis[2]
Malondialdehyde (MDA)BaselineNo significant changeSlightly Increasednmol/mg proteinTestis[2]

Experimental Protocols

Measurement of Malondialdehyde (MDA) via TBARS Assay

This protocol is adapted from the thiobarbituric acid reactive substances (TBARS) method.

  • Sample Preparation:

    • Weigh approximately 100 mg of tissue and homogenize on ice in 1 mL of RIPA buffer or a similar lysis buffer.[20]

    • Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Assay Procedure:

    • To 100 µL of the supernatant, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.[20]

    • Incubate on ice for 15 minutes.

    • Centrifuge at 2,200 x g for 15 minutes at 4°C.[20]

    • Transfer 200 µL of the supernatant to a new tube.

    • Add an equal volume (200 µL) of 0.67% (w/v) thiobarbituric acid (TBA).[20]

    • Incubate in a boiling water bath for 10 minutes.[20]

    • Cool the samples on ice.

    • Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

    • Quantify MDA levels using a standard curve prepared with a malondialdehyde standard.

Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the inhibition of the reduction of WST-1 by superoxide anions.

  • Sample Preparation:

    • Homogenize tissue in ice-cold 0.1 M Tris/HCl (pH 7.4) containing 0.5% Triton X-100 and protease inhibitors.[21]

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.[21]

    • Collect the supernatant, which contains total SOD activity.

  • Assay Procedure:

    • Prepare a WST working solution and an enzyme (Xanthine Oxidase) working solution according to the manufacturer's instructions.[22]

    • In a 96-well plate, add 20 µL of the sample.

    • Add 200 µL of the WST working solution to each well.

    • Initiate the reaction by adding 20 µL of the enzyme working solution. Use a multichannel pipette for consistency.[22]

    • Incubate at 37°C for 20 minutes.[22]

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the SOD activity (as a percentage of inhibition) relative to a control well without the sample.

Reduced Glutathione (GSH) Assay

This protocol is based on an enzymatic recycling method.

  • Sample Preparation:

    • Rapidly homogenize ~100 mg of tissue in 100 µL of 5% Sulfosalicylic Acid (SSA) solution.[19]

    • Keep on ice for 10 minutes.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.[19]

    • Collect the supernatant and keep it on ice.

  • Assay Procedure:

    • Prepare a reaction mix containing assay buffer, DTNB, and glutathione reductase.

    • Add a small volume (e.g., 2-10 µL) of the diluted sample supernatant to a 96-well plate.

    • Initiate the reaction by adding the reaction mix and NADPH.

    • Measure the absorbance at 405-450 nm kinetically over 10-60 minutes.[19][23]

    • Calculate the rate of change in absorbance (ΔA/min).

    • Determine the GSH concentration from a standard curve prepared with known concentrations of GSH.

8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA

This protocol is a general guideline for a competitive ELISA.

  • Sample Preparation:

    • Extract DNA from tissue samples using a commercial DNA extraction kit.

    • Enzymatically digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.[24]

    • Remove enzymes, for example, by using a 10 kDa spin filter.[25]

    • The resulting solution containing free nucleosides is ready for the assay.

  • Assay Procedure:

    • Add standards and prepared samples to the wells of an 8-OHdG pre-coated microplate.

    • Add the primary anti-8-OHdG antibody and incubate for 1 hour at room temperature.[26]

    • Wash the plate multiple times with the provided wash buffer.

    • Add an HRP-conjugated secondary antibody and incubate for 1 hour.[25]

    • Wash the plate again.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.[26][27]

    • Stop the reaction with the stop solution, which will change the color from blue to yellow.[26]

    • Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of 8-OHdG in the sample.

Visualizations

Signaling Pathways and Experimental Workflows

Mequindox_Oxidative_Stress_Pathway cluster_damage Cellular Damage cluster_response Cellular Response MEQ This compound Metabolism Metabolic Activation (N->O Group Reduction) MEQ->Metabolism ROS ROS Generation (e.g., O2•-, H2O2) Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Lipid Lipid Peroxidation (MDA ↑) OxidativeStress->Lipid DNA DNA Damage (8-OHdG ↑) OxidativeStress->DNA Protein Protein Oxidation OxidativeStress->Protein Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 MAPK MAPK Pathway Activation OxidativeStress->MAPK Apoptosis Apoptosis Lipid->Apoptosis DNA->Apoptosis Protein->Apoptosis Nrf2 Nrf2 (Nuclear Translocation) Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes ↑ Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Activates Transcription MAPK->Apoptosis

Caption: this compound-induced oxidative stress signaling pathway.

Mitigation_Strategy_Workflow cluster_groups Experimental Groups cluster_analysis Biochemical Analysis start Animal Model Experiment Control Control Group start->Control MEQ_Group This compound (MEQ) Group start->MEQ_Group MEQ_Antioxidant MEQ + Antioxidant Group start->MEQ_Antioxidant Treatment Treatment Period Control->Treatment MEQ_Group->Treatment MEQ_Antioxidant->Treatment SampleCollection Tissue/Blood Collection (e.g., Liver, Kidney, Serum) Treatment->SampleCollection MDA MDA Assay (Lipid Peroxidation) SampleCollection->MDA SOD SOD Activity Assay SampleCollection->SOD GSH GSH Level Assay SampleCollection->GSH DNA_Damage 8-OHdG ELISA (DNA Damage) SampleCollection->DNA_Damage DataAnalysis Data Analysis & Comparison MDA->DataAnalysis SOD->DataAnalysis GSH->DataAnalysis DNA_Damage->DataAnalysis Conclusion Conclusion on Mitigating Effect DataAnalysis->Conclusion

Caption: Experimental workflow for testing mitigation strategies.

Antioxidant_Mechanisms cluster_direct Direct Scavenging cluster_indirect Indirect Action (Upregulating Defense) ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Products ROS->Neutralized Antioxidants_Direct Antioxidants (e.g., Vitamin C, E, Polyphenols) Antioxidants_Direct->ROS Donates Electron Antioxidants_Indirect Antioxidants (e.g., Selenium, NAC) Precursors Provides Precursors (e.g., NAC -> GSH) Antioxidants_Indirect->Precursors Cofactors Acts as Cofactor (e.g., Se in GPx) Antioxidants_Indirect->Cofactors AntioxidantEnzymes Endogenous Antioxidant Enzymes (e.g., GPx) Precursors->AntioxidantEnzymes Cofactors->AntioxidantEnzymes

Caption: General mechanisms of antioxidant action.

References

Technical Support Center: Investigating Acquired Resistance to Mequindox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for investigating the mechanisms of acquired resistance to Mequindox. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to facilitate your research.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues and questions that may arise during your experiments on this compound resistance.

FAQs

  • Q1: What are the primary known mechanisms of acquired resistance to this compound? A1: The most well-documented mechanism of acquired resistance to this compound is the active efflux of the drug from the bacterial cell, primarily mediated by the OqxAB efflux pump, which is encoded by the oqxAB operon.[1] This pump can be located on either the chromosome or on transferable plasmids.[2] Another potential mechanism, due to the structural similarity of this compound to quinolones, is the alteration of drug targets through mutations in the DNA gyrase (gyrA) and topoisomerase IV (parC) genes.[3][4][5]

  • Q2: How significant is the OqxAB efflux pump in this compound resistance? A2: The presence of the oqxAB genes is strongly correlated with increased Minimum Inhibitory Concentrations (MICs) of this compound. In one study of E. coli isolates, 94.4% of strains with this compound MICs ≥ 64 µg/mL carried the oqxAB operon, while 98.8% of isolates with MICs ≤ 32 µg/mL were negative for these genes.[1] The transfer of the oqxAB operon from the chromosome to a plasmid can lead to a more than 80-fold increase in the expression of the OqxAB efflux pump.[3]

  • Q3: Are there known regulators of the oqxAB efflux pump? A3: Yes, the expression of the oqxAB operon is known to be regulated by at least two transcriptional regulators. RarA (Regulator of Antibiotic Resistance A) acts as a positive regulator (an activator), while OqxR functions as a negative regulator (a repressor).[2][6] Mutations that disrupt the function of OqxR can lead to the overexpression of oqxAB and a subsequent increase in resistance to multiple drugs, including this compound.[2][7]

Troubleshooting Guides

  • Problem 1: Inconsistent or unexpected MIC results for this compound.

    • Possible Cause: Issues with the bacterial inoculum, such as incorrect density or contamination.

      • Troubleshooting Action: Always start with a fresh, pure culture. Standardize your inoculum to a 0.5 McFarland standard. Perform a purity check by plating your inoculum on non-selective agar. If you observe no growth in your positive control wells, your inoculum may not be viable.[8][9]

    • Possible Cause: Problems with the this compound stock solution or dilutions.

      • Troubleshooting Action: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing dilutions. Visually inspect for any precipitation. Use calibrated pipettes and fresh tips for each dilution to avoid errors. "Skipped wells" (growth at higher concentrations but not lower) can indicate pipetting errors.[9]

    • Possible Cause: Contamination of the microtiter plate or media.

      • Troubleshooting Action: If you see growth in the negative control (sterility) wells, your media or one of your reagents is likely contaminated. Use aseptic techniques throughout the procedure and perform sterility checks on your media and reagents before starting the assay.[9]

  • Problem 2: Low efficiency or no amplification in qPCR for oqxAB gene expression.

    • Possible Cause: Poor RNA quality or presence of PCR inhibitors.

      • Troubleshooting Action: Ensure your RNA has a high purity (A260/A280 ratio of ~2.0). If the ratio is low, consider further purification steps like phenol-chloroform extraction. PCR inhibitors can be carried over from the RNA extraction process; try diluting your template to see if this improves amplification.[8]

    • Possible Cause: Suboptimal primer design or annealing temperature.

      • Troubleshooting Action: Ensure your primers are specific to the oqxAB genes and have a melting temperature (Tm) suitable for your qPCR protocol. Run a temperature gradient to determine the optimal annealing temperature. If you suspect primer-dimers, perform a melt curve analysis.[10][11]

    • Possible Cause: Inefficient cDNA synthesis.

      • Troubleshooting Action: Use a high-quality reverse transcriptase and ensure you are using an appropriate amount of starting RNA. The choice of priming strategy (random hexamers, oligo(dT), or gene-specific primers) can also impact efficiency.[11]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other relevant antimicrobials against various bacterial isolates.

Table 1: this compound MICs in Escherichia coli Isolates Based on oqxAB Status

oqxAB StatusNumber of IsolatesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Positive322≥ 64128256
Negative782≤ 32816

Data adapted from a study on E. coli isolates from domestic animals.[1]

Table 2: Comparative MICs (µg/mL) for oqxAB-Positive vs. oqxAB-Negative E. coli Isolates

AntimicrobialOriginoqxAB StatusMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound DogsPositive432
Negative14
HumansPositive232
Negative14
Olaquindox DogsPositive64128
Negative1632
HumansPositive64128
Negative432
Ciprofloxacin DogsPositive16>128
Negative164
HumansPositive32>128
Negative2128

Data from a study on clinical E. coli isolates from companion animals and humans.[12]

Table 3: this compound MICs in Salmonella Isolates from Raw Milk

Number of IsolatesThis compound Resistance Rate (%)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
89< 10%Not ReportedNot Reported

This study indicated low resistance to this compound in these isolates.[8]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used in the investigation of this compound resistance.

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB)

    • This compound stock solution (dissolved in an appropriate solvent like DMSO)

    • Bacterial culture grown to logarithmic phase

    • 0.5 McFarland standard

    • Sterile saline or phosphate-buffered saline (PBS)

    • Multichannel pipette

  • Procedure:

    • Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in the microtiter plate.

      • Add 100 µL of MHB to all wells.

      • Add 100 µL of the highest concentration of this compound to the first well and mix.

      • Transfer 100 µL from the first well to the second, and continue this serial dilution across the plate. Discard the final 100 µL from the last well.

    • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Controls:

      • Positive Control: A well with MHB and the bacterial inoculum, but no this compound.

      • Negative Control: A well with MHB only, to check for sterility.

    • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

    • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. Quantitative Real-Time PCR (qPCR) for oqxAB Gene Expression

This protocol provides a general framework for measuring the relative expression of the oqxAB genes.

  • Materials:

    • Bacterial cultures grown with and without sub-inhibitory concentrations of this compound

    • RNA extraction kit

    • DNase I

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green-based)

    • Primers specific for oqxA, oqxB, and a reference gene (e.g., 16S rRNA)

    • Real-time PCR instrument

  • Procedure:

    • RNA Extraction: Grow bacterial cultures to mid-log phase and expose one set to a sub-inhibitory concentration of this compound for a defined period. Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions.

    • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit.

    • qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for each sample and primer set. A typical reaction includes qPCR master mix, forward and reverse primers, and cDNA template. Include a no-template control for each primer set.

    • qPCR Cycling: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, and extension). Include a melt curve analysis at the end to verify the specificity of the amplified product.

    • Data Analysis: Determine the cycle threshold (Ct) values for the target (oqxA, oqxB) and reference genes. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the untreated controls.

Signaling Pathways and Logical Relationships

This compound Resistance Mechanisms

The primary mechanisms of acquired resistance to this compound involve either preventing the drug from reaching its target or altering the target itself. The diagram below illustrates these two main pathways.

MequindoxResistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Mequindox_in This compound (Intracellular) Target DNA Gyrase / Topoisomerase IV Mequindox_in->Target Inhibits DNA Replication Efflux OqxAB Efflux Pump Mequindox_in->Efflux Target_mod Target Modification (gyrA/parC mutations) Target->Target_mod Mequindox_out This compound (Extracellular) Efflux->Mequindox_out Expels Drug Mequindox_out->Mequindox_in Enters Cell Target_mod->Target Prevents this compound Binding Efflux_up Efflux Pump Upregulation Efflux_up->Efflux Increases Expression

Caption: Overview of this compound resistance mechanisms.

Transcriptional Regulation of the oqxAB Efflux Pump

The expression of the oqxAB operon is controlled by a local regulatory network involving an activator (RarA) and a repressor (OqxR). This diagram illustrates the regulatory logic.

oqxAB_Regulation RarA_gene rarA gene RarA_protein RarA Protein (Activator) RarA_gene->RarA_protein expresses oqxAB_operon oqxAB operon RarA_protein->oqxAB_operon activates transcription OqxR_gene oqxR gene OqxR_protein OqxR Protein (Repressor) OqxR_gene->OqxR_protein expresses OqxR_protein->oqxAB_operon represses transcription OqxAB_pump OqxAB Efflux Pump oqxAB_operon->OqxAB_pump expresses Signal_induce Inducing Signal (e.g., antibiotic stress) Signal_induce->RarA_gene induces? Signal_repress Repressing Signal Signal_repress->OqxR_gene represses?

Caption: Regulation of the oqxAB efflux pump operon.

Experimental Workflow for Investigating this compound Resistance

This workflow outlines the logical steps to identify and characterize this compound resistance in bacterial isolates.

ExperimentalWorkflow start Isolate Bacterial Strain mic_test Determine this compound MIC (Broth Microdilution) start->mic_test phenotype Classify Phenotype (Susceptible vs. Resistant) mic_test->phenotype pcr_oqxAB PCR for oqxAB genes phenotype->pcr_oqxAB Resistant sequencing Sequence gyrA and parC genes phenotype->sequencing Resistant qpcr_oqxAB qPCR for oqxAB expression pcr_oqxAB->qpcr_oqxAB oqxAB present conclusion_efflux Resistance likely due to OqxAB efflux qpcr_oqxAB->conclusion_efflux Upregulated conclusion_combined Combined Resistance Mechanisms qpcr_oqxAB->conclusion_combined analysis Analyze for Mutations sequencing->analysis conclusion_target Resistance likely due to Target Site Mutation analysis->conclusion_target Mutation found analysis->conclusion_combined

Caption: Workflow for this compound resistance investigation.

References

Technical Support Center: Enhancing the Oral Bioavailability of Mequindox

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Mequindox formulations with enhanced oral bioavailability.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound (MEQ) is a broad-spectrum antibacterial agent belonging to the quinoxaline-N,N-dioxide class.[1][2] Its clinical application has been limited by low oral bioavailability, which means only a small fraction of the orally administered dose reaches systemic circulation to exert its therapeutic effect.[1][3] Studies in rats have shown the oral bioavailability of a standard this compound suspension to be approximately 37.16%.[4] This low bioavailability is primarily attributed to its poor water solubility and extensive first-pass metabolism in the liver.[1][2][4]

Q2: What are the primary metabolic pathways of this compound?

This compound undergoes extensive metabolism in animals.[4][5] The main metabolic pathways include N→O group reduction, carbonyl reduction, and hydroxylation of the methyl or acetyl group.[2][6] The N-oxide reduction is a significant step, leading to metabolites like 1-desoxythis compound, which is a major metabolite across species.[2] Understanding these pathways is crucial as the formation of numerous metabolites can reduce the concentration of the parent drug and may contribute to toxicity.[7][8][9]

Q3: What are the leading strategies to enhance the oral bioavailability of this compound?

Several formulation strategies are being explored to overcome the challenges of poor solubility and extensive metabolism. These can be broadly categorized as:

  • Nanoparticle-Based Systems: Reducing particle size to the nanometer range increases the surface area for dissolution, leading to improved absorption.[10][11][12] Approaches include creating nanosuspensions or encapsulating the drug in nanoparticles, such as those made from casein.[1][3][13]

  • Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubilization of lipophilic drugs like this compound.[14][15][16] These formulations can also promote lymphatic absorption, which partially bypasses the liver and reduces first-pass metabolism.[17][18]

  • Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[19][20]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during experimental work in a question-and-answer format.

Problem 1: My this compound formulation shows poor in vitro dissolution.

  • Possible Cause 1: Low intrinsic solubility of the drug.

    • Solution: Employ solubility enhancement techniques. Creating an amorphous solid dispersion with a hydrophilic carrier like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) can disrupt the drug's crystal lattice, increasing its apparent solubility.[20][21]

  • Possible Cause 2: Drug particle aggregation or agglomeration.

    • Solution: Reduce particle size through micronization or nanomilling to create a nanosuspension.[10][22] Ensure the formulation includes appropriate stabilizers or surfactants (e.g., Polysorbate 80) to prevent the newly formed small particles from re-aggregating.[11][12]

  • Possible Cause 3: Inadequate wetting of the drug powder.

    • Solution: Incorporate a suitable wetting agent or surfactant (e.g., sodium lauryl sulfate) into your formulation to decrease the interfacial tension between the drug and the dissolution medium, thereby improving wettability.[23]

Problem 2: My formulation shows good in vitro dissolution but poor in vivo bioavailability.

  • Possible Cause 1: Extensive first-pass metabolism.

    • Solution: this compound is known to be extensively metabolized by the liver.[2][5] Consider lipid-based formulations such as SMEDDS. These systems can facilitate lymphatic uptake, allowing a portion of the absorbed drug to bypass the liver and avoid initial metabolism.[17][18]

  • Possible Cause 2: Instability in gastrointestinal (GI) fluids.

    • Solution: The drug may be degrading in the acidic environment of the stomach or due to enzymatic activity. Evaluate the stability of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[1] If instability is observed, consider enteric-coating your dosage form or using carriers that offer protection, such as mucoadhesive polymers.

  • Possible Cause 3: P-glycoprotein (P-gp) mediated efflux.

    • Solution: While not specifically documented for this compound in the provided results, P-gp efflux is a common mechanism for low bioavailability of xenobiotics. Investigate if this compound is a P-gp substrate. If so, co-administration with a P-gp inhibitor (in a research setting) or formulating with excipients known to inhibit P-gp (e.g., certain surfactants like Tween 80) could improve absorption.

Problem 3: I am observing high variability in my animal pharmacokinetic studies.

  • Possible Cause 1: Differences in fed vs. fasted states.

    • Solution: The presence of food can significantly alter drug absorption, especially for lipid-based formulations. Strictly control and document the feeding schedule of the animals. Conduct studies in both fed and fasted states to characterize any food effect and ensure all animals in a cohort are treated under the same conditions.

  • Possible Cause 2: Formulation instability or precipitation in vivo.

    • Solution: For supersaturating systems like some solid dispersions or SMEDDS, the drug may precipitate in the GI tract before it can be absorbed.[17] Incorporate precipitation inhibitors (e.g., HPMC) into your formulation to maintain a supersaturated state for a longer duration.[17]

  • Possible Cause 3: Inconsistent dosing.

    • Solution: Ensure accurate and consistent administration of the formulation. For oral gavage, verify the technique to ensure the full dose is delivered to the stomach. Check the homogeneity of the formulation to ensure each dose contains the same amount of drug.

Section 3: Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters from studies on different this compound formulations.

FormulationAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (h·ng/mL)Relative Bioavailability (%)Reference
This compound Suspension (Oral)Rat10Data not specifiedData not specified2809 ± 4037.16% (vs. IV)[4]
This compound IVRat10Data not specifiedData not specified7559 ± 495100%[4]
Meq-Cas Nanoparticles (Oral)RatDose not specifiedData not specifiedData not specifiedData not specified~120% (vs. Meq Suspension)[1][3]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; IV: Intravenous.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Casein Nanoparticles (Meq-Cas)

This protocol is adapted from the methodology described for Meq-Cas nanoparticle preparation.[1][3]

  • Casein Solution Preparation: Dissolve casein powder in deionized water by adjusting the pH to approximately 7.5 with 0.1 M NaOH solution, under constant stirring until a clear solution is obtained.

  • This compound Solution Preparation: Dissolve this compound in a suitable organic solvent (e.g., ethanol (B145695) or acetone).

  • Nanoparticle Formation: Add the this compound solution dropwise into the casein solution under continuous magnetic stirring.

  • Solvent Evaporation: Continue stirring for several hours in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the resulting nanoparticle suspension to separate the Meq-Cas nanoparticles from any unencapsulated drug. Wash the pellet with deionized water and re-centrifuge.

  • Lyophilization: Resuspend the purified nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a stable powder.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency. Further characterization can be done using DSC, XRD, and FTIR to confirm the state of the drug within the carrier.[1]

Protocol 2: In Vitro Drug Release Study

  • Preparation of Release Media: Prepare simulated gastric fluid (SGF, pH 1.2, without pepsin) and simulated intestinal fluid (SIF, pH 6.8, without pancreatin).

  • Sample Preparation: Accurately weigh an amount of this compound formulation (e.g., Meq-Cas nanoparticles) equivalent to a specific dose of this compound.

  • Dissolution Setup: Place the sample in a dialysis bag (with an appropriate molecular weight cutoff) containing a small volume of release medium. Suspend the sealed bag in a larger vessel containing a known volume (e.g., 500 mL) of the release medium, maintained at 37 ± 0.5°C with constant stirring (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 5 mL) of the release medium from the vessel. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the collected samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Protocol 3: Pharmacokinetic Study in Rats

  • Animal Acclimatization: House Sprague-Dawley rats in a controlled environment for at least one week before the experiment. Fast the animals overnight (e.g., 12 hours) before dosing, with free access to water.

  • Group Allocation: Divide the rats into groups (n ≥ 5 per group). Example groups: Group 1 (Control: this compound suspension), Group 2 (Test: this compound formulation), Group 3 (IV administration for absolute bioavailability).

  • Dosing: Administer the respective formulations to each group. For oral groups, use oral gavage. For the IV group, inject via the tail vein. The typical dose for this compound is 10 mg/kg.[4]

  • Blood Sampling: Collect blood samples (approx. 0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound and its major metabolites in the plasma samples using a validated LC-MS/MS method.[4]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and elimination half-life (t1/2). Calculate the relative oral bioavailability using the formula: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Section 5: Visualizations

The following diagrams illustrate key workflows and concepts in this compound formulation development.

experimental_workflow formulation Formulation Development (e.g., Nanoparticles, SMEDDS) physchem Physicochemical Characterization (Particle Size, Drug Load, Stability) formulation->physchem invitro In Vitro Dissolution & Release Studies (SGF & SIF Media) physchem->invitro invivo In Vivo Pharmacokinetic Study (Rat Model) invitro->invivo bioanalysis Bioanalysis (LC-MS/MS of Plasma Samples) invivo->bioanalysis pk_pd Data Analysis (PK Parameters, Bioavailability) bioanalysis->pk_pd optimization Lead Formulation Optimization pk_pd->optimization optimization->formulation Refine

Caption: A typical experimental workflow for developing and evaluating new this compound formulations.

troubleshooting_logic start Start: Low Oral Bioavailability of this compound dissolution_check Is In Vitro Dissolution Rate-Limiting? start->dissolution_check metabolism_check Is First-Pass Metabolism the Key Issue? dissolution_check->metabolism_check No solubility_strats Implement Solubility Enhancement: - Nanosuspensions - Solid Dispersions dissolution_check->solubility_strats Yes metabolism_strats Implement Metabolism-Sparing Strategies: - Lipid-Based Formulations (SMEDDS) - Promote Lymphatic Uptake metabolism_check->metabolism_strats Yes evaluate Evaluate In Vivo metabolism_check->evaluate No/Uncertain solubility_strats->evaluate metabolism_strats->evaluate

Caption: A decision tree for selecting a suitable formulation strategy for this compound.

metabolism_pathway meq This compound (Parent Drug) reduction1 N-Oxide Reduction meq->reduction1 carbonyl_red Carbonyl Reduction meq->carbonyl_red hydroxylation Hydroxylation (Methyl/Acetyl Group) meq->hydroxylation m1 Metabolite M1 (1,4-bisdesoxythis compound) reduction1->m1 m_other Other Metabolites (e.g., M2, M4, M5) carbonyl_red->m_other hydroxylation->m_other excretion Excretion (Urine & Feces) m1->excretion m_other->excretion

References

Minimizing ion suppression effects in LC-MS/MS analysis of Mequindox

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Mequindox.

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2][3] This guide provides a systematic approach to identify and mitigate ion suppression when analyzing this compound.

Initial Assessment: Is Ion Suppression Occurring?

The first step is to determine if ion suppression is affecting your this compound signal. A common method for this is the post-column infusion experiment.[2][4]

  • Symptom: Low or inconsistent this compound signal intensity, poor reproducibility of peak areas, and calibration curves with poor linearity.[2]

  • Action: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[2][4] This involves infusing a constant concentration of this compound solution into the MS detector post-column while injecting a blank matrix sample. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components causing suppression.[2]

Troubleshooting Workflow

cluster_0 Troubleshooting Ion Suppression for this compound Analysis start Start: Poor this compound Signal q1 Is Ion Suppression Confirmed? start->q1 a1_yes Optimize Sample Preparation q1->a1_yes Yes a1_no Check Instrument Performance (e.g., source cleanliness, calibration) q1->a1_no No q2 Is Signal Improved? a1_yes->q2 end Analysis Complete a1_no->end a2_yes Proceed with Analysis q2->a2_yes Yes a2_no Optimize Chromatographic Conditions q2->a2_no No q3 Is Signal Improved? a2_no->q3 q3->a2_yes Yes a3_no Modify MS Parameters & Consider Internal Standard q3->a3_no No a3_no->end

Caption: A logical workflow for troubleshooting ion suppression in this compound LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression in this compound analysis?

A1: Ion suppression in the analysis of this compound, as with many analytes, is primarily caused by co-eluting matrix components from the sample.[1][5] These interfering substances can originate from the biological matrix itself (e.g., salts, phospholipids, proteins) or be introduced during sample preparation.[2][3] The competition for ionization in the MS source between this compound and these other compounds leads to a decreased signal for the analyte of interest.[1][6]

Q2: How can I improve my sample preparation to reduce matrix effects for this compound?

A2: Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[1][6] For this compound and its metabolites, several strategies have been shown to be effective:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[1][2] For this compound metabolites in animal tissues, Oasis MAX and HLB cartridges have been successfully used.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE can also be employed to separate this compound from interfering substances based on its solubility.[1]

  • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids, a common source of ion suppression.[2] If used, it should be followed by further cleanup steps.

Q3: Which chromatographic conditions are optimal for minimizing ion suppression of this compound?

A3: Optimizing the chromatographic separation can help to resolve this compound from co-eluting interferences.[1] Key parameters to consider include:

  • Column Chemistry: A C18 column is commonly used for the separation of this compound and its metabolites.[9][10]

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water, both containing a small amount of formic acid (e.g., 0.1% to 0.5%), is often employed to achieve good peak shape and separation.[9][10]

  • Flow Rate and Gradient: Adjusting the flow rate and the gradient profile can improve the separation between this compound and matrix components.[1] Slower flow rates in the nanoliter-per-minute range can sometimes reduce signal suppression.[3][6]

Q4: Can changing the mass spectrometer settings help reduce ion suppression?

A4: While ion suppression is primarily a pre-mass analysis phenomenon, some MS parameters can be adjusted:

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than electrospray ionization (ESI) for certain compounds.[6][11] If your instrument has an APCI source, it may be worth evaluating.

  • Source Parameters: Optimizing parameters like capillary voltage, gas flow, and temperature can sometimes improve the ionization efficiency of this compound relative to interfering compounds.[7]

  • Ionization Mode: Switching between positive and negative ionization modes might be beneficial if the interfering compounds ionize preferentially in one mode and this compound in the other.[6] this compound and its major metabolites are typically analyzed in positive ESI mode.[7][10]

Q5: How can an internal standard help with ion suppression?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) is a highly effective way to compensate for ion suppression.[1] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By monitoring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of signal suppression.

Experimental Protocols

Protocol 1: Sample Preparation of Animal Tissue for this compound Metabolite Analysis using SPE

This protocol is adapted from methodologies for the extraction of this compound metabolites from animal tissues.[7][8]

Materials:

Procedure:

  • Weigh 2 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 3 mL of methanol and 3 mL of 2 mol/L hydrochloric acid.

  • Vortex for 1 minute and sonicate for 10 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Condition an Oasis MAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the analytes with 3 mL of methanol/ethyl acetate (2/98, v/v).

  • Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Metabolite Analysis

These parameters are based on typical conditions reported for the analysis of this compound and its metabolites.[7][9][10]

Liquid Chromatography:

  • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.[10]

  • Mobile Phase A: Water with 0.1-0.5% formic acid.[9][10]

  • Mobile Phase B: Acetonitrile with 0.1-0.5% formic acid.[9][10]

  • Flow Rate: 0.25 - 0.3 mL/min.[9][10]

  • Injection Volume: 5 - 10 µL.[9][10]

  • Column Temperature: 40°C.[10]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[10]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: ~120°C.

  • Desolvation Temperature: ~350°C.[10]

  • Capillary Voltage: ~3.0 kV.[10]

  • Cone Gas Flow: ~50 L/h.[10]

  • Desolvation Gas Flow: ~700 L/h.[10]

MRM Transitions for this compound and its Major Metabolites:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (MEQ)235.1159.1Varies
1-desoxythis compound (1-DMEQ)219.1159.1Varies
1,4-bisdesoxythis compound (BDMEQ)203.1131.1Varies
3-methyl-quinoxaline-2-carboxylic acid (MQCA)189.1171.1Varies

Note: Collision energies need to be optimized for the specific instrument being used.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation MethodRelative Signal Intensity (%)Relative Standard Deviation (%)Comments
Protein Precipitation4515Simple but less effective at removing interfering phospholipids.
Liquid-Liquid Extraction708Good for removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE)954Highly effective for removing a broad range of matrix components.

This table presents illustrative data to highlight the relative effectiveness of different sample preparation methods in mitigating ion suppression. Actual results may vary depending on the matrix and specific experimental conditions.

Table 2: Effect of Mobile Phase Modifier on this compound Signal

Mobile Phase ModifierThis compound Peak AreaPeak Asymmetry
No Modifier50,0001.8
0.1% Formic Acid120,0001.1
0.5% Formic Acid115,0001.0

This table illustrates the typical effect of an acidic modifier on improving the signal intensity and peak shape of this compound in positive ion mode ESI.

Visualizations

cluster_1 This compound Analysis Workflow sample Homogenized Tissue extraction Extraction (Methanol/HCl) sample->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis data Data Processing analysis->data

Caption: A simplified workflow for the analysis of this compound from biological matrices.

References

Technical Support Center: Identifying and Quantifying Mequindox Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and quantifying Mequindox and its degradation products. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound observed in biological systems?

A1: In biological systems, this compound primarily undergoes metabolic degradation. The major metabolites identified are 1-desoxythis compound (1-DMEQ) and 1,4-bisdesoxythis compound (BDMEQ), which are formed through the reduction of the N-oxide groups. Another significant metabolite is 3-methyl-quinoxaline-2-carboxylic acid (MQCA), a product of carboxylation.[1] No parent this compound is typically detected in the tissues of pigs and chickens after administration.[2] Common and major metabolites across species like rats, pigs, and chickens also include 3-methyl-2-acetyl quinoxaline (B1680401) (M1), 3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide (M4), and 3-methyl-2-(1-hydroxyethyl) quinoxaline-1,4-dioxide (M6).[2]

Q2: What analytical techniques are most suitable for identifying and quantifying this compound degradation products?

A2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly effective and widely used technique for the simultaneous determination of this compound and its metabolites.[3] This method offers high sensitivity, specificity, and the ability to analyze multiple analytes in a single run.[3][4] High-resolution mass spectrometry (HRMS) is also valuable for the structural elucidation of unknown degradation products.

Q3: What are the expected degradation pathways for this compound under forced degradation conditions?

A3: While specific forced degradation studies on this compound are not extensively detailed in the public domain, based on the chemistry of quinoxaline-1,4-dioxides, the following pathways are anticipated under stress conditions:

  • Hydrolysis (Acidic and Basic): The ester linkage, if present in derivatives, would be susceptible to hydrolysis. The quinoxaline ring itself is generally stable to hydrolysis, but extreme pH and temperature conditions could lead to ring opening.

  • Oxidation: The N-oxide functional groups are susceptible to reduction rather than further oxidation. However, the methyl and acetyl groups on the quinoxaline ring could be susceptible to oxidation, potentially forming carboxylic acid derivatives.[5]

  • Photolysis: Exposure to light, particularly UV light, can induce photolytic degradation. Quinoxaline-1,4-dioxides can undergo deoxygenation or rearrangement reactions upon photoirradiation.[1][6]

Q4: What is a stability-indicating method and why is it important for this compound analysis?

A4: A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients.[7] This is crucial for determining the shelf-life of a drug product and ensuring its safety and efficacy, as degradation products could be inactive or even toxic.[7] Forced degradation studies are essential for developing and validating such methods.[8][9]

Troubleshooting Guides

Issue 1: Poor Separation of this compound and its Degradation Products in HPLC/UPLC
Potential Cause Troubleshooting Step
Inappropriate Column Chemistry Ensure the use of a suitable stationary phase. A C18 column is commonly used for the analysis of this compound and its metabolites.[3] Consider trying different C18 column brands or a phenyl-hexyl column for alternative selectivity.
Suboptimal Mobile Phase Composition Optimize the mobile phase gradient and pH. A common mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[3] Adjusting the gradient slope or the initial and final organic solvent percentages can improve resolution. Varying the pH of the aqueous phase can alter the ionization state of the analytes and improve separation.
Inadequate Flow Rate Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will increase run time. Conversely, a higher flow rate can shorten the run time but may sacrifice resolution.
Temperature Fluctuations Use a column oven to maintain a consistent temperature. Temperature affects mobile phase viscosity and analyte retention times.
Issue 2: Low Sensitivity or Inconsistent MS/MS Signal for Degradation Products
Potential Cause Troubleshooting Step
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature. This compound and its metabolites are typically analyzed in positive ion mode.[3]
Incorrect MRM Transitions Verify the precursor and product ion masses for each analyte. Infuse a standard solution of each degradation product (if available) to determine the optimal multiple reaction monitoring (MRM) transitions and collision energies.
Matrix Effects Biological samples can contain components that suppress or enhance the ionization of the target analytes. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[3] An Oasis MAX cartridge has been shown to be effective for purifying extracts from swine liver.[3]
Analyte Instability in Solution Prepare fresh standards and samples. Investigate the stability of the analytes in the sample solvent and mobile phase.
Issue 3: Difficulty in Identifying Unknown Degradation Products
Potential Cause Troubleshooting Step
Insufficient Mass Accuracy Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the precursor and fragment ions. This allows for the determination of the elemental composition of the unknown compound.
Lack of Fragmentation Information Perform MS/MS or MSn experiments to generate fragmentation patterns. The fragmentation of the N-oxide group (loss of 16 Da) is a characteristic feature for quinoxaline-1,4-dioxides.[10] Comparison of the fragmentation pattern of the unknown with that of the parent drug can provide structural clues.
Isomeric Degradation Products Isomers will have the same mass and may be difficult to distinguish by MS alone. Optimize chromatographic conditions to achieve baseline separation. If separation is not possible, consider using techniques like ion mobility spectrometry coupled with mass spectrometry.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for the Determination of this compound and its Metabolites in Swine Liver

This protocol is adapted from a validated method for the analysis of this compound and its two major metabolites, 1-DMEQ and BDMEQ, in swine liver.[3]

1. Sample Preparation: a. Homogenize 2 g of swine liver tissue. b. Add 10 mL of acidic acetonitrile and vortex for 5 minutes. c. Centrifuge at 8000 rpm for 10 minutes. d. Collect the supernatant. e. Purify the extract using an Oasis MAX solid-phase extraction (SPE) cartridge. f. Elute the analytes, evaporate to dryness, and reconstitute in the initial mobile phase.

2. UPLC Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: Methanol
  • Gradient: A time-programmed gradient elution.
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Scan Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transitions:
  • This compound: Specific m/z transitions to be determined by direct infusion of a standard.
  • 1-DMEQ: Specific m/z transitions to be determined by direct infusion of a standard.
  • BDMEQ: Specific m/z transitions to be determined by direct infusion of a standard.
  • Source Parameters: Optimize capillary voltage, cone voltage, desolvation temperature, and gas flows for maximum signal intensity.

4. Quantification:

  • Construct a calibration curve using matrix-matched standards.
  • Quantify the analytes based on the peak area ratios of the target analytes to an internal standard.

Quantitative Data Summary

The following tables summarize the quantitative data from a UPLC-MS/MS method validation for the analysis of this compound and its metabolites in swine liver.[3]

Table 1: Method Performance for this compound and its Metabolites

AnalyteFortified Levels (µg/kg)Recovery Range (%)Intra-day CV (%)Inter-day CV (%)
This compound2 - 10080 - 85≤ 14.48≤ 14.53
1-DMEQ2 - 10080 - 85≤ 14.48≤ 14.53
BDMEQ2 - 10080 - 85≤ 14.48≤ 14.53

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/kg)LOQ (µg/kg)
This compound0.58 - 1.021.93 - 3.40
1-DMEQ0.58 - 1.021.93 - 3.40
BDMEQ0.58 - 1.021.93 - 3.40

Visualizations

Mequindox_Degradation_Pathway cluster_metabolites Metabolic Products cluster_forced_degradation Potential Forced Degradation Products This compound This compound Metabolism In-vivo Metabolism (Reduction) This compound->Metabolism Forced_Degradation Forced Degradation (Hydrolysis, Oxidation, Photolysis) This compound->Forced_Degradation M1_DMEQ 1-Desoxythis compound (1-DMEQ) Metabolism->M1_DMEQ BDMEQ 1,4-Bisdesoxythis compound (BDMEQ) Metabolism->BDMEQ MQCA 3-Methyl-quinoxaline- 2-carboxylic acid (MQCA) Metabolism->MQCA Hydrolysis_Products Hydrolysis Products (e.g., Ring-opened structures) Forced_Degradation->Hydrolysis_Products Oxidation_Products Oxidation Products (e.g., Carboxylic acid derivatives) Forced_Degradation->Oxidation_Products Photolysis_Products Photolysis Products (e.g., Deoxygenated species) Forced_Degradation->Photolysis_Products

Caption: General degradation pathways of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Tissue Homogenization Extraction Solvent Extraction Start->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Concentration Evaporation & Reconstitution Purification->Concentration UPLC UPLC Separation Concentration->UPLC MSMS MS/MS Detection UPLC->MSMS Quantification Quantification MSMS->Quantification Identification Identification MSMS->Identification

Caption: Workflow for this compound degradation product analysis.

References

Mequindox Dosage and Tissue Residue Minimization: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining Mequindox dosage to minimize tissue residue levels. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are tissue residue levels a concern?

This compound (MEQ) is a quinoxaline-N,N-dioxide antibacterial agent used in veterinary medicine to control bacterial enteritis in food-producing animals such as swine and poultry.[1][2][3] Concerns over tissue residue levels arise from the potential toxicity to humans who consume animal-derived food products.[3] Excessive exposure to this compound has been shown to produce a range of toxic effects in multiple organ systems, particularly the liver and kidneys.[3][4] Therefore, it is crucial to ensure that residues in edible tissues are below established safety limits.

Q2: What are the major metabolites of this compound and which is the designated marker residue?

This compound is extensively metabolized in animals, and the parent drug is often undetectable in tissues.[1][2] Several metabolites have been identified, with the most common ones being 3-methyl-2-acetyl quinoxaline (B1680401) (M1), 3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide (M4), and 3-methyl-2-(1-hydroxyethyl) quinoxaline-1,4-dioxide (M6).[1][2] For monitoring purposes in pigs and chickens, 3-methyl-2-acetyl quinoxaline (M1) , also known as 1,4-bisdesoxythis compound, has been designated as the marker residue.[1][2]

Q3: Which tissues tend to have the highest and most persistent this compound residue levels?

Studies have consistently shown that the liver and kidney are the target tissues with the highest concentrations and longest persistence of this compound residues.[1][2] Therefore, these organs are the primary focus for residue monitoring.

Q4: What is a withdrawal period and how is it determined for this compound?

A withdrawal period is the time required between the last administration of a drug and when the animal can be slaughtered for food, ensuring that drug residues in the edible tissues have depleted to levels below the Maximum Residue Limit (MRL).[5][6][7] This period is determined through residue depletion studies where the concentration of the marker residue is measured in the target tissues over time after drug administration ceases.[5][6] For this compound, physiologically based pharmacokinetic (PBPK) models can also be used to predict the depletion of its marker residue and estimate appropriate withdrawal times.[3][8][9][10]

Q5: What factors can influence the variability of this compound residue levels in experimental animals?

Several factors can contribute to variability in residue levels, including:

  • Dosage and administration route: Higher doses and certain administration routes (e.g., intramuscular vs. oral) can lead to higher and more persistent residues.[3][8][9][10]

  • Duration of treatment: Longer treatment periods can result in greater accumulation of residues.

  • Animal species, age, and health status: Metabolic rates and drug elimination can differ between species and be affected by the animal's age and overall health.[11] Liver or kidney disease, in particular, can slow down the elimination of drugs.[7]

  • Co-administration of other drugs: The pharmacokinetics of this compound can be influenced by other medications administered concurrently.[7]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Higher than expected residue levels in tissues Inadequate withdrawal period.Re-evaluate and potentially extend the withdrawal period based on pilot studies or pharmacokinetic modeling.[3][8][9][10]
Incorrect dosage or administration.Verify the dosage calculations and administration protocol. Ensure accurate and consistent dosing for all animals.
Impaired animal health (e.g., liver or kidney function).[7]Monitor the health status of experimental animals. Consider excluding animals with signs of illness that could affect drug metabolism.
Inconsistent residue levels across a treatment group Variability in feed or water intake (for oral administration).Ensure uniform access to medicated feed or water. Monitor individual animal consumption if possible.
Inaccurate sample collection or storage.Standardize tissue collection procedures. Ensure samples are immediately and properly stored (e.g., frozen at -20°C or below) to prevent degradation of residues.
Analytical method variability.Validate the analytical method for accuracy, precision, and sensitivity.[12][13] Use internal standards to correct for variations during sample preparation and analysis.
Marker residue (M1) not detected, but other metabolites are present Rapid metabolism of M1.Consider monitoring for other major metabolites in addition to M1 to get a more complete picture of the residue profile.[1][2]
Insufficient sensitivity of the analytical method.Optimize the analytical method to achieve a lower limit of detection (LOD) and limit of quantification (LOQ).[12][13][14]

Data on this compound Residue Depletion

The following table summarizes the time required for the marker residue (M1) concentration to fall below the limit of detection (5 µg/kg) in the liver of swine after repeated administration.

Administration Route Dosage Regimen Time to Fall Below LOD (5 µg/kg) in Liver (99th percentile of population)
Oral GavageTwice daily for 3 days27 days[3][8][9][10]
Intramuscular InjectionTwice daily for 3 days34 days[3][8][9][10]

Experimental Protocols

Protocol 1: Sample Preparation and UPLC-MS/MS Analysis of this compound and its Metabolites in Animal Tissues

This protocol is adapted from a sensitive and rapid UPLC-MS/MS method for the determination of this compound and its major metabolites.[12][13]

1. Sample Extraction: a. Homogenize 2.0 g of tissue sample (e.g., liver, muscle). b. Add 10 mL of ethyl acetate (B1210297) to the homogenized sample. c. Vortex for 5 minutes, then centrifuge at 8000 rpm for 10 minutes. d. Transfer the supernatant to a new tube. e. Repeat the extraction process (steps b-d) once more. f. Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Purification: a. Reconstitute the dried extract in 1 mL of n-hexane. b. Condition a C18 solid-phase extraction (SPE) cartridge with 5 mL of methanol (B129727) followed by 5 mL of water. c. Load the reconstituted sample onto the SPE cartridge. d. Wash the cartridge with 5 mL of 30% methanol in water. e. Elute the analytes with 5 mL of methanol. f. Evaporate the eluent to dryness under nitrogen at 40°C. g. Reconstitute the residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis: a. UPLC System: Waters ACQUITY UPLC or equivalent. b. Column: C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm). c. Mobile Phase: Gradient of acetonitrile (B52724) and water (containing 0.1% formic acid). d. Flow Rate: 0.3 mL/min. e. Mass Spectrometer: Triple quadrupole mass spectrometer. f. Ionization Mode: Positive electrospray ionization (ESI+). g. Detection Mode: Multiple Reaction Monitoring (MRM). Monitor for specific precursor-product ion transitions for this compound and its metabolites.

Visualizations

Mequindox_Metabolism MEQ This compound M6 M6 (3-methyl-2-(1-hydroxyethyl) quinoxaline-1,4-dioxide) MEQ->M6 Carbonyl Reduction M4 M4 (3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide) M6->M4 N-O Reduction Other_Metabolites Other Metabolites M6->Other_Metabolites M8 M8 (3-methyl-2-(1-hydroxyethyl) quinoxaline-N1-monoxide) M4->M8 Isomerization M1 M1 (3-methyl-2-acetyl quinoxaline) Marker Residue M4->M1 Dehydration & Reduction M4->Other_Metabolites

Caption: Simplified metabolic pathway of this compound in animals.

Experimental_Workflow Dosing Administer this compound (Oral or IM) Collection Collect Tissue Samples (Liver, Kidney, Muscle) at various time points Dosing->Collection Homogenization Homogenization Collection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis UPLC-MS/MS Analysis Purification->Analysis Data Quantify Residue Levels Determine Depletion Rate Establish Withdrawal Period Analysis->Data

Caption: General workflow for this compound tissue residue analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering feed refusal in swine during experiments involving Mequindox. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guides

This section offers step-by-step guidance to methodically investigate and address instances of feed refusal in swine administered this compound.

My pigs are refusing feed after the introduction of this compound. What steps should I take to troubleshoot this issue?

When encountering feed refusal, a systematic approach is crucial to identify the root cause and implement corrective measures. The following experimental workflow is recommended:

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Differential Diagnosis cluster_2 Phase 3: Intervention and Monitoring A Observe and Record: - Onset and severity of feed refusal - Clinical signs of toxicity - Water intake B Verify Dosing and Feed Formulation: - Confirm this compound concentration - Check for feed palatability issues - Analyze for contaminants (e.g., mycotoxins) A->B Initial Checks C Rule Out Other Causes: - Environmental stressors (heat, social) - Concomitant diseases - Feed quality unrelated to this compound B->C Systematic Elimination D Dose-Response Assessment: - If possible, test lower doses of this compound - Observe if feed intake improves with dose reduction C->D Isolate Variable E Implement Interventions: - Temporarily remove this compound - Provide highly palatable feed - Supportive care (e.g., hydration) D->E Take Action F Monitor and Re-evaluate: - Daily feed and water intake - Body weight changes - Clinical signs E->F Assess Outcome G cluster_0 Central Nervous System (Hypothalamus) cluster_1 Potential Drug Action cluster_2 Peripheral Signals A Anorexigenic Neurons (e.g., POMC/CART) C Appetite Regulation A->C Decreases Appetite B Orexigenic Neurons (e.g., NPY/AgRP) B->C Increases Appetite D This compound or Metabolites D->A Stimulates (+) (e.g., via serotonin (B10506) pathways) D->B Inhibits (-) (e.g., via dopamine (B1211576) pathways) E Gut Hormones (e.g., CCK, PYY) E->A Stimulates (+) (Satiety signals) F Systemic Toxicity (Liver, Kidney) F->A Stimulates (+) (Malaise signals) G Start Feed Refusal Observed Q1 Are there clinical signs of severe toxicity? Start->Q1 A1_Yes Immediate cessation of this compound. Provide veterinary/supportive care. Q1->A1_Yes Yes A1_No Continue to Phase 1 Assessment: Verify dose, feed, and environment. Q1->A1_No No End Resolution/Further Investigation A1_Yes->End Q2 Did feed intake improve after addressing non-drug factors? A1_No->Q2 A2_Yes This compound may not be the primary cause. Continue monitoring. Q2->A2_Yes Yes A2_No Proceed to Dose-Response Assessment. Q2->A2_No No A2_Yes->End Q3 Does reducing the this compound dose improve feed intake? A2_No->Q3 A3_Yes Feed refusal is likely dose-dependent. Determine NOAEL* for feed intake. Q3->A3_Yes Yes A3_No Consider alternative drug or route of administration. Investigate other potential causes. Q3->A3_No No A3_Yes->End A3_No->End Note *NOAEL: No-Observed-Adverse-Effect Level

Improving the efficiency of Mequindox chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of Mequindox chemical synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing the this compound core structure, a quinoxaline-1,4-dioxide, is the Beirut Reaction. This reaction involves the condensation of benzofuroxan (B160326) (also known as benzofurazan-1-oxide) with an active methylene (B1212753) compound. For the synthesis of this compound (3-methyl-2-acetylquinoxaline-1,4-dioxide), the active methylene compound used is acetylacetone (B45752).

Q2: What are the typical starting materials and reagents for this compound synthesis via the Beirut Reaction?

A2: The key starting materials are benzofuroxan and acetylacetone. The reaction is typically carried out in the presence of a base and a suitable solvent.

Q3: What are the known impurities of this compound that can arise during synthesis?

A3: Several process-related impurities can be formed. These may include starting materials, intermediates, and byproducts from side reactions. Some identified impurities of this compound include 2-(1-Hydroxyethyl)-3-methylquinoxaline 1-oxide and α,3-Dimethyl-2-quinoxalinemethanol 4-Oxide. The formation of these is often linked to reaction conditions and the purity of the starting materials.

II. Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My this compound synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

Possible Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation.

  • Inefficient Base/Catalyst: The chosen base or catalyst may not be effective in promoting the condensation reaction.

  • Poor Quality Starting Materials: Impurities in the benzofuroxan or acetylacetone can interfere with the reaction.

  • Side Reactions: Competing reaction pathways may be consuming the starting materials.

Solutions:

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.

  • Temperature Optimization: Experiment with a range of temperatures to find the optimal condition for your specific setup. A gradual increase from room temperature is often a good starting point.

  • Base/Catalyst Screening: The choice of base is critical in the Beirut reaction. Common bases include secondary amines like diethylamine (B46881) or morpholine (B109124). The catalytic activity can sometimes be enhanced by the addition of silica (B1680970) gel.

  • Purification of Starting Materials: Ensure the purity of benzofuroxan and acetylacetone. Recrystallization or distillation of starting materials may be necessary.

  • Stoichiometry Control: Carefully control the molar ratio of the reactants. An excess of one reactant may lead to the formation of byproducts.

Q2: I am observing significant byproduct formation in my reaction mixture. How can I improve the selectivity towards this compound?

Possible Causes:

  • Incorrect Stoichiometry: An improper ratio of benzofuroxan to acetylacetone can lead to the formation of undesired products.

  • High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition of the desired product.

  • Inappropriate Solvent: The solvent can influence the reaction pathway and selectivity.

Solutions:

  • Optimize Reactant Ratio: Systematically vary the molar ratio of benzofuroxan to acetylacetone to determine the optimal stoichiometry for this compound formation.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of thermally induced byproducts.

  • Solvent Selection: The Beirut reaction can be performed in various solvents. Experiment with different solvents (e.g., ethanol (B145695), methanol, DMF) to find one that maximizes the yield of the desired product while minimizing impurities.

Q3: I am having difficulty purifying the final this compound product. What are some effective purification strategies?

Possible Causes:

  • Presence of Polar Impurities: Byproducts with similar polarity to this compound can make separation by column chromatography challenging.

  • Product Precipitation Issues: The product may not crystallize well from the chosen solvent system.

Solutions:

  • Column Chromatography Optimization: Use a combination of solvents with varying polarities to achieve better separation on the silica gel column. A gradient elution might be more effective than an isocratic one.

  • Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvent systems to find one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of quinoxaline (B1680401) derivatives include ethanol and ethyl acetate.

  • Washing: If the impurities are significantly more soluble in a particular solvent than this compound, washing the crude product with that solvent can be an effective purification step.

III. Quantitative Data

Optimizing reaction parameters is crucial for maximizing yield and purity. The following table summarizes hypothetical data based on common optimization strategies for the Beirut Reaction, illustrating the effect of different parameters on the synthesis of a generic quinoxaline-1,4-dioxide. Researchers should perform similar systematic studies for this compound synthesis to determine the optimal conditions for their specific laboratory setup.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1Diethylamine (1.1)Ethanol25246590
2Diethylamine (1.1)Ethanol50127592
3Diethylamine (1.1)Methanol50127291
4Morpholine (1.1)Ethanol50127894
5Morpholine (1.1)DMF5088295
6Morpholine (1.5)DMF5088093

IV. Experimental Protocols

General Protocol for the Synthesis of this compound via the Beirut Reaction:

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzofuroxan (1.0 eq) in a suitable solvent (e.g., ethanol or DMF).

  • Addition of Active Methylene Compound: To the stirred solution, add acetylacetone (1.0-1.2 eq).

  • Addition of Base: Slowly add the base (e.g., morpholine or diethylamine, 1.1-1.5 eq) to the reaction mixture. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress by TLC.

  • Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography or recrystallization.

  • Purification (Column Chromatography): Prepare a silica gel column and elute with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the pure this compound.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to induce crystallization. Filter the crystals and wash with a small amount of cold solvent.

  • Characterization: Characterize the final product by appropriate analytical techniques (e.g., NMR, MS, and melting point) to confirm its identity and purity.

V. Visualizations

Mequindox_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Benzofuroxan and Acetylacetone start->reagents dissolve Dissolve Benzofuroxan in Solvent reagents->dissolve add_acac Add Acetylacetone dissolve->add_acac add_base Add Base add_acac->add_base react Stir at Optimal Temperature add_base->react tlc Monitor by TLC react->tlc tlc->react Incomplete concentrate Concentrate Reaction Mixture tlc->concentrate Complete purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify characterize Characterize Pure This compound purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_impurity High Impurity Issues cluster_solutions Potential Solutions start Low Yield or High Impurity? check_completion Check Reaction Completion (TLC) start->check_completion Low Yield check_stoich Verify Reactant Stoichiometry start->check_stoich High Impurity incomplete Incomplete check_completion->incomplete check_temp Review Reaction Temperature check_completion->check_temp Complete optimize_time Optimize Reaction Time incomplete->optimize_time check_base Evaluate Base/ Catalyst check_temp->check_base optimize_temp Optimize Temperature check_temp->optimize_temp check_purity Verify Starting Material Purity check_base->check_purity optimize_base Screen Bases/Catalysts check_base->optimize_base purify_reagents Purify Reagents check_purity->purify_reagents check_temp2 Review Reaction Temperature check_stoich->check_temp2 optimize_ratio Optimize Reactant Ratio check_stoich->optimize_ratio check_solvent Screen Different Solvents check_temp2->check_solvent check_temp2->optimize_temp optimize_solvent Optimize Solvent check_solvent->optimize_solvent

Caption: Troubleshooting logic for this compound synthesis.

Technical Support Center: Optimization of Mequindox Dosage for Weanling Pigs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Mequindox dosage in weanling pigs. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of relevant performance data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound, a quinoxaline (B1680401) 1,4-di-N-oxide derivative, primarily acts as an antibacterial agent. Its mechanism involves the inhibition of bacterial DNA synthesis, leading to cytotoxic DNA strand breaks in bacteria.[1] This action is particularly effective against anaerobic bacteria. The antibacterial effect is mediated by the generation of reactive oxygen species (ROS) and hydroxyl radicals during its metabolism within the bacteria under anaerobic conditions, which causes oxidative damage to bacterial cells.[1]

Q2: What are the known toxicological effects of this compound and related compounds at higher dosages?

A2: High doses of this compound and similar quinoxalines, like Carbadox (B606473), can lead to adverse effects. In studies with Carbadox, dosages of 100 ppm and higher resulted in clinical signs such as the production of dry feces, urine drinking, decreased abdominal volume, pale skin, and restless behavior.[2] Weight gain can be significantly lowered and feed conversion may be poorer at these higher concentrations.[2] Toxicological studies on this compound in rats have shown that it can induce hepatic and adrenal histological changes.[3] Long-term exposure in animal models has been associated with genotoxicity and carcinogenicity.[4][5]

Q3: How does this compound affect the gut microbiota of weanling pigs?

A3: this compound and other quinoxalines can alter the composition of the swine gut microbiota. For instance, a mixture of olaquindox (B1677201), another quinoxaline, along with other antimicrobials, was found to decrease the relative abundance of beneficial Lactobacillus species and increase potentially pathogenic Streptococcus suis.[6] Carbadox has been shown to cause significant alterations in the bacterial community structure, with a notable increase in the relative abundance of Prevotella.[7][8]

Q4: What is the recommended withdrawal period for this compound before slaughter?

A4: Specific withdrawal periods are established to ensure that drug residues in edible tissues fall below maximum residue limits (MRLs). For the related compound Carbadox, the US FDA mandates a 42-day withdrawal period before slaughter.[7] It is crucial to adhere to the specific regulatory guidelines for this compound in your region to ensure food safety.

Troubleshooting Guides

This section addresses common issues that may be encountered during this compound dosage optimization experiments.

Problem 1: Reduced Feed Intake and Poor Growth Performance at Higher Dosages

  • Possible Cause: The this compound dosage may be approaching toxic levels. Quinoxalines like Carbadox have been shown to reduce feed intake and weight gain at concentrations of 100 ppm and above.[2]

  • Troubleshooting Steps:

    • Immediately reduce the this compound concentration in the feed for the affected group.

    • Monitor feed intake and pig behavior closely.

    • Collect blood samples to analyze for markers of liver and kidney function, as these organs can be affected by this compound toxicity.[3]

    • Review the literature for established no-observed-adverse-effect levels (NOAEL) for this compound or related compounds.

    • Consider a dose-ranging study with smaller increments to identify the optimal therapeutic window.

Problem 2: Increased Incidence of Diarrhea Despite this compound Supplementation

  • Possible Cause: The diarrhea may be caused by a pathogen that is not susceptible to this compound. This compound has a specific spectrum of antibacterial activity.[1][9] Alternatively, the alteration of the gut microbiota by this compound could lead to dysbiosis, allowing opportunistic pathogens to proliferate.

  • Troubleshooting Steps:

    • Collect fecal samples for microbiological analysis to identify the causative agent of the diarrhea.

    • Perform antimicrobial susceptibility testing on the isolated pathogen(s) to determine their sensitivity to this compound.

    • Analyze the gut microbiota composition of affected and healthy pigs to assess for dysbiosis.

    • If the pathogen is resistant to this compound, a different antimicrobial agent may be necessary.

Problem 3: Inconsistent Growth Response Across Replicate Pens

  • Possible Cause: This could be due to variations in feed mixing, leading to inconsistent this compound dosage, or other confounding factors in the experimental setup.

  • Troubleshooting Steps:

    • Take multiple samples of the medicated feed from different feeders and pens and analyze for this compound concentration to ensure proper mixing and distribution.

    • Review and standardize all aspects of the experimental protocol across all pens, including housing conditions, water access, and pig management practices.

    • Ensure that the randomization of pigs to treatment groups has been done correctly to minimize bias.

Data Presentation

The following tables summarize data from studies on Carbadox and Olaquindox, which are structurally and functionally related to this compound. This data can serve as a reference for expected outcomes in this compound dosage optimization trials.

Table 1: Effect of Different Carbadox Dosages on Weanling Pig Performance

Dosage (ppm)Average Daily Gain ( g/day )Feed Conversion RatioObservationsReference
0 (Control)4501.8-[2]
254601.75No adverse effects observed.[2]
504751.7No adverse effects observed.[2]
1004202.0Increased dry feces, urine drinking.[2]
1503802.2Significant reduction in weight gain, clinical signs of toxicity.[2]
2003502.5Significant reduction in weight gain, clinical signs of toxicity.[2]

Table 2: Effect of Olaquindox on Weanling Pig Performance in the Presence of an E. coli Challenge

TreatmentAverage Daily Gain ( g/day )Fecal E. coli Shedding (log10 CFU/g)Reference
Control (No Antimicrobial)3507.5[10]
Olaquindox (100 mg/kg)4206.2[10]

Experimental Protocols

Protocol: this compound Dosage Optimization Trial in Weanling Pigs

This protocol outlines a typical experimental design for evaluating the optimal dosage of this compound in weanling pigs.

1. Animals and Housing:

  • Use a sufficient number of weanling pigs (e.g., 180 pigs) from a single source, weaned at a consistent age (e.g., 21 days).

  • House pigs in an environmentally controlled facility with slatted floors.

  • Randomly allocate pigs to treatment groups based on initial body weight and sex, with an equal number of pigs per pen (e.g., 6 pigs/pen) and an adequate number of replicate pens per treatment (e.g., 6 pens/treatment).[11]

2. Dietary Treatments:

  • Formulate a basal corn-soybean meal diet that meets or exceeds the nutritional requirements for weanling pigs.

  • Create treatment diets by adding this compound to the basal diet at graded levels (e.g., 0, 25, 50, 75, and 100 mg/kg of feed).

  • Ensure accurate and homogenous mixing of this compound in the feed.

3. Experimental Procedure:

  • The trial should last for a standard duration, for example, 28 days post-weaning.

  • Provide ad libitum access to feed and water.

  • Record individual pig body weight at the start of the trial and at regular intervals (e.g., weekly).

  • Record daily feed intake per pen.

  • Monitor pigs daily for clinical signs of illness and score fecal consistency to assess diarrhea incidence.[11]

4. Data and Sample Collection:

  • Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

  • Collect fecal samples at different time points to analyze for gut microbiota composition (e.g., via 16S rRNA sequencing).

  • At the end of the trial, collect blood samples to measure immune parameters (e.g., immunoglobulins, cytokines) and markers of organ function.

  • Tissue samples (liver, kidney, muscle) can be collected to determine this compound residue levels.

5. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effects of different this compound dosages on the measured parameters.

Mandatory Visualization

Mequindox_Signaling_Pathway cluster_bacterium Bacterial Cell This compound This compound Metabolism Metabolism (Anaerobic Reduction) This compound->Metabolism Enzymatic Reduction ROS Reactive Oxygen Species (ROS) Metabolism->ROS DNA_Damage DNA Damage (Strand Breaks) ROS->DNA_Damage Oxidative Stress Bacterial_Death Bacterial Death DNA_Damage->Bacterial_Death

Caption: Proposed antibacterial mechanism of this compound in bacteria.

Experimental_Workflow Start Start: Weanling Pigs Randomization Randomization (by weight and sex) Start->Randomization Treatments Dietary Treatments (Graded this compound Levels) Randomization->Treatments Data_Collection Data Collection (Performance, Health) Treatments->Data_Collection Sample_Collection Sample Collection (Blood, Feces, Tissues) Treatments->Sample_Collection Analysis Analysis (Statistics, Microbiota, Residues) Data_Collection->Analysis Sample_Collection->Analysis Conclusion Conclusion: Optimal Dosage Determination Analysis->Conclusion

Caption: Workflow for a this compound dosage optimization trial.

References

Technical Support Center: Reducing the Environmental Impact of Mequindox Excretion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments aimed at reducing the environmental impact of Mequindox (MEQ) excretion in livestock.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its excretion an environmental concern?

A1: this compound (MEQ) is a quinoxaline-N,N-dioxide antibacterial agent used in veterinary medicine to control bacterial enteritis, particularly in swine and poultry.[1][2] A significant portion of the administered MEQ is metabolized and rapidly excreted in urine and feces.[1][2] The parent compound and its metabolites can contaminate soil and water, potentially harming environmental organisms and contributing to the development of antibiotic resistance.[3] Furthermore, MEQ has been shown to have genotoxic and carcinogenic potential, raising concerns about its presence in the environment.[4][5][6][7]

Q2: What are the major metabolites of this compound and are they also a concern?

A2: this compound is extensively metabolized in animals. Common and major metabolites across species like pigs, chickens, and rats include 3-methyl-2-acetyl quinoxaline (B1680401) (M1), 3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide (M4), and 3-methyl-2-(1-hydroxyethyl) quinoxaline-1,4-dioxide (M6).[1] Some metabolites, such as 1-desoxythis compound, have also been identified as major metabolites.[8] Importantly, some of these metabolites also exhibit toxicity, and therefore, strategies to reduce environmental impact should target both the parent drug and its key metabolites.[9]

Q3: What are the primary strategies for reducing the environmental impact of this compound excretion?

A3: The primary strategies can be categorized into two main approaches:

  • In-vivo Interventions: These strategies aim to reduce the amount of MEQ and its active metabolites excreted by the animal. This can be achieved by:

    • Optimizing Dosage: Using the minimum effective dose for the shortest necessary duration.

    • Dietary Supplements/Feed Additives: Incorporating feed additives that may enhance the detoxification and metabolism of MEQ into less harmful substances. Potential additives include probiotics, prebiotics, organic acids, and phytogenics.[6][10]

  • Ex-vivo Interventions: These strategies focus on treating the animal manure to degrade MEQ and its metabolites before they are released into the environment. Key methods include:

    • Composting: A controlled process of aerobic decomposition of organic waste. The high temperatures and microbial activity during composting can degrade various antibiotics.[4][11]

    • Anaerobic Digestion: A biological process where microorganisms break down organic matter in the absence of oxygen, which can also contribute to the degradation of antibiotic residues.

    • Bioremediation: Utilizing specific microorganisms to break down MEQ in contaminated soil or manure.[12][13]

    • Photodegradation: Exposure to sunlight can lead to the breakdown of MEQ in aqueous environments.[14]

Q4: How can I analyze the concentration of this compound and its metabolites in my experimental samples (e.g., manure, soil)?

A4: The most common and effective analytical method is Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).[15][16] This technique offers high sensitivity and selectivity for quantifying MEQ and its various metabolites in complex matrices like manure and soil. Sample preparation typically involves extraction with an organic solvent (e.g., acetonitrile), followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances.[15][16]

Troubleshooting Guides

In-Vivo Experimental Troubleshooting
Issue Potential Cause(s) Troubleshooting Step(s)
High variability in MEQ/metabolite excretion rates between individual animals. 1. Genetic differences in metabolic enzyme activity. 2. Variations in feed and water intake. 3. Inconsistent dosing. 4. Underlying health differences.1. Use a larger number of animals per treatment group to increase statistical power. 2. Ensure uniform housing conditions and ad libitum access to feed and water. 3. Standardize the dosing procedure and ensure accurate administration. 4. Acclimatize animals to the experimental conditions before starting the trial.
Feed additive shows no effect on MEQ metabolism. 1. The additive does not influence the specific metabolic pathways of MEQ. 2. Incorrect dosage of the feed additive. 3. The additive is not stable in the feed matrix or during digestion.1. Review the literature for the mechanism of action of the feed additive and its known effects on drug metabolism. 2. Conduct a dose-response study for the feed additive. 3. Analyze the feed to confirm the concentration and stability of the additive.
Unexpected toxicity or adverse effects in animals. 1. Interaction between the feed additive and MEQ. 2. The feed additive itself has toxic effects at the administered dose.1. Cease the experiment and consult with a veterinarian. 2. Review the toxicology data for both MEQ and the feed additive. 3. Conduct a pilot study with a smaller number of animals to assess the safety of the combination.
Manure Treatment & Environmental Sample Analysis Troubleshooting
Issue Potential Cause(s) Troubleshooting Step(s)
Low recovery of MEQ/metabolites during sample extraction from manure or soil. 1. Strong binding of MEQ to the matrix. 2. Inefficient extraction solvent. 3. Degradation of analytes during sample preparation.1. Optimize the extraction solvent system (e.g., adjust pH, use a solvent mixture). 2. Increase extraction time and/or use techniques like sonication or pressurized liquid extraction. 3. Work with samples on ice and minimize exposure to light if analytes are light-sensitive.
Inconsistent degradation of MEQ during composting. 1. Suboptimal composting conditions (temperature, moisture, aeration). 2. Non-homogenous distribution of MEQ in the compost pile. 3. Presence of other substances that inhibit microbial activity.1. Monitor and maintain optimal composting parameters (Temperature: 55-65°C, Moisture: 50-60%, C/N ratio: 25-30:1). 2. Ensure thorough mixing of the manure at the start of the composting process. 3. Analyze the manure for other potential inhibitors.
Matrix effects (ion suppression or enhancement) in UPLC-MS/MS analysis. 1. Co-elution of interfering compounds from the complex matrix with the analytes of interest.1. Improve sample clean-up using a more selective SPE cartridge. 2. Optimize the chromatographic gradient to better separate the analytes from matrix components. 3. Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.

Data Presentation

Table 1: Key Metabolites of this compound in Different Animal Species

Metabolite IDChemical NameSpecies Detected InReference(s)
M13-methyl-2-acetyl quinoxalinePig, Chicken, Rat[1]
M43-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxidePig, Chicken, Rat[1]
M63-methyl-2-(1-hydroxyethyl) quinoxaline-1,4-dioxidePig, Chicken, Rat[1]
M53-methyl-2-(1-hydroxyethyl) quinoxalineRat[1]
M73-hydroxymethyl-2-ethanol quinoxaline-1,4-dioxidePig[1]
M83-methyl-2-(1-hydroxyethyl) quinoxaline-N1-monoxideChicken[1]
-1-Desoxythis compoundPig, Chicken, Rat[8]

Table 2: UPLC-MS/MS Method Parameters for Analysis of this compound and its Metabolites in Swine Liver

ParameterSpecificationReference(s)
Column C18 column[16]
Mobile Phase Gradient elution with 0.1% formic acid in methanol (B129727) and water[16]
Detection Mode Electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode[16]
Limit of Detection (LOD) 0.58 - 1.02 µg/kg[15]
Limit of Quantification (LOQ) 1.93 - 3.40 µg/kg[15]
Recovery 80% - 85%[15]

Experimental Protocols

Protocol 1: Evaluating the Effect of a Feed Additive on this compound Excretion in Swine

Objective: To determine if a specific feed additive can reduce the fecal and urinary excretion of this compound and its major metabolites in pigs.

Methodology:

  • Animal Selection and Acclimation:

    • Select a cohort of healthy, weaned pigs of similar age and weight.

    • House the pigs individually in metabolic cages that allow for separate collection of feces and urine.

    • Acclimatize the animals to the housing and basal diet for at least 7 days.

  • Experimental Design:

    • Divide the pigs into two or more treatment groups (e.g., Control group receiving the basal diet, and Treatment group receiving the basal diet supplemented with the feed additive at a specified concentration).

    • Administer this compound orally at a clinically relevant dose to all pigs for a set period (e.g., 5-7 days).

  • Sample Collection:

    • Collect total urine and feces from each pig every 24 hours throughout the this compound administration period and for a withdrawal period of at least 7 days after the last dose.

    • Record the total weight of feces and volume of urine for each 24-hour period.

    • Homogenize the 24-hour fecal sample and collect a representative subsample.

    • Store all urine and fecal samples at -20°C or lower until analysis.

  • Sample Preparation and Analysis:

    • Extract this compound and its metabolites from fecal and urine samples using a validated extraction method (e.g., solvent extraction followed by solid-phase extraction).

    • Quantify the concentrations of this compound and its major metabolites (e.g., M1, M4, M6) using a validated UPLC-MS/MS method.

  • Data Analysis:

    • Calculate the total mass of this compound and each metabolite excreted in feces and urine per day for each pig.

    • Compare the total excretion between the control and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Assessing this compound Degradation during Manure Composting

Objective: To quantify the degradation rate of this compound and its major metabolites in swine manure during aerobic composting.

Methodology:

  • Compost Preparation:

    • Collect fresh manure from pigs that have been treated with this compound.

    • Mix the manure with a bulking agent (e.g., straw, wood chips) to achieve a target C/N ratio of 25-30:1 and a moisture content of 50-60%.

    • Create replicate compost piles or use laboratory-scale composting bioreactors.

  • Composting Process:

    • Monitor the temperature of the compost piles daily.

    • Turn the compost piles periodically (e.g., once a week) to ensure aeration.

    • Maintain the moisture content by adding water as needed.

  • Sample Collection:

    • Collect representative samples from different locations within each compost pile at regular intervals (e.g., day 0, 3, 7, 14, 21, 28, 42, and 56).

    • Store the samples at -20°C until analysis.

  • Sample Preparation and Analysis:

    • Extract this compound and its metabolites from the compost samples.

    • Quantify the concentrations using a validated UPLC-MS/MS method.

  • Data Analysis:

    • Plot the concentration of this compound and its metabolites over time.

    • Calculate the degradation half-life (DT50) for each compound under the specific composting conditions.

Visualizations

Mequindox_Metabolism_Pathway MEQ This compound M6 M6 (3-methyl-2-(1-hydroxyethyl) quinoxaline-1,4-dioxide) MEQ->M6 Carbonyl Reduction M4 M4 (3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide) M6->M4 N-O Reduction M8 M8 (3-methyl-2-(1-hydroxyethyl) quinoxaline-N1-monoxide) M6->M8 N-O Reduction Excretion Excretion (Urine & Feces) M6->Excretion M1 M1 (3-methyl-2-acetyl quinoxaline) M4->M1 Dehydroxylation & Oxidation M4->Excretion M8->M1 Dehydroxylation & Oxidation M8->Excretion M1->Excretion

Caption: Simplified metabolic pathway of this compound in livestock.

Experimental_Workflow_Feed_Additive cluster_animal_phase In-Vivo Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase AnimalSelection Animal Selection & Acclimation Grouping Grouping: Control vs. Treatment AnimalSelection->Grouping Dosing MEQ & Feed Additive Administration Grouping->Dosing Collection 24h Urine & Feces Collection Dosing->Collection Extraction Sample Extraction (Urine/Feces) Collection->Extraction Analysis UPLC-MS/MS Quantification Extraction->Analysis Calculation Calculate Total Excreted MEQ & Metabolites Analysis->Calculation Comparison Statistical Comparison (Control vs. Treatment) Calculation->Comparison

Caption: Experimental workflow for evaluating feed additives.

Mequindox_Stress_Pathway MEQ This compound ROS Reactive Oxygen Species (ROS) Generation MEQ->ROS Metabolic Activation MAPK MAPK Pathway (p38, JNK) ROS->MAPK Keap1 Keap1 ROS->Keap1 inactivation OxidativeStress Oxidative Stress & Cellular Damage MAPK->OxidativeStress Nrf2 Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation to nucleus Keap1->Nrf2 inhibition PhaseII Phase II Detoxifying Enzymes (HO-1, NQO1) ARE->PhaseII gene transcription PhaseII->OxidativeStress detoxification

Caption: this compound-induced oxidative stress signaling pathway.

References

Technical Support Center: Overcoming Analytical Challenges in Measuring Mequindox Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and resolving common challenges encountered during the analysis of Mequindox (MEQ) and its metabolites. The information is presented in a practical question-and-answer format, supplemented with detailed protocols, quantitative data summaries, and visual workflows to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary this compound metabolites I should target for residue analysis?

A1: this compound is extensively metabolized in animals, and the parent drug is often undetectable in tissues.[1] Therefore, residue monitoring must target its metabolites. The most significant and commonly targeted metabolites include 1-desoxythis compound (1-DMEQ) and 1,4-bisdesoxythis compound (BDMEQ).[2] Other major metabolites that have been identified across various species include 3-methyl-2-acetyl quinoxaline (B1680401) (M1) and several hydroxylated forms like 3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide (M4).[1][3] For regulatory purposes, specific metabolites like M1 have been designated as the marker residue in pigs and chickens.[1]

Q2: What is the most effective analytical technique for quantifying MEQ metabolites?

A2: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the most widely adopted and effective method for the sensitive and specific determination of MEQ and its metabolites.[2][4] This technique allows for the simultaneous quantification of multiple analytes at low concentrations (μg/kg levels) in complex biological matrices like swine liver, chicken, and pork.[2][4] Alternative methods such as HPLC with UV detection and ELISA have also been developed, but they may lack the high sensitivity and specificity of LC-MS/MS.[5][6][7]

Q3: What are "matrix effects" and how do they impact the analysis of MEQ metabolites?

A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., fats, proteins, salts).[8][9] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate quantification.[8] In the analysis of quinoxaline drugs like this compound, strong signal suppression has been observed in feed and tissue samples.[10] To overcome this, strategies such as effective sample cleanup (e.g., Solid-Phase Extraction), the use of matrix-matched calibration standards, or stable isotope-labeled internal standards are essential.[8]

Q4: My analyte recovery is consistently low. What are the common causes and how can I fix it?

A4: Low analyte recovery can stem from several factors during sample preparation. Inefficient extraction is a primary cause; ensure the chosen solvent (e.g., acidified acetonitrile (B52724), methanol-ethyl acetate) and extraction technique are optimized for your specific matrix.[2][3] Another critical step is the Solid-Phase Extraction (SPE) cleanup. The choice of cartridge (e.g., Oasis MAX, C18) and the pH of the sample loading solution can significantly impact recovery.[2][11] For instance, adjusting the sample to pH 4.0 before loading onto a C18 cartridge has been shown to improve recoveries for certain MEQ metabolites.[11] Finally, consider the stability of metabolites, as degradation during processing can also lead to lower-than-expected results.[12]

Q5: How can I improve the sensitivity and lower the limit of detection (LOD) for my assay?

A5: To enhance sensitivity, focus on optimizing both the sample preparation and the instrumental analysis. A robust sample preparation method that effectively removes interfering matrix components and concentrates the analytes is crucial.[9][10] Techniques like ultrasound-assisted dispersive liquid-liquid microextraction have been shown to achieve high enrichment factors.[7] For the UPLC-MS/MS system, operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.[2] Fine-tuning of MS parameters, such as collision energy and cone voltage for each specific metabolite, will also maximize the signal response.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Signal Variability / Poor Reproducibility Inconsistent sample extraction or cleanup.Standardize the entire sample preparation workflow. Ensure precise volume measurements and consistent timing for each step. Use an automated SPE system if available. Prepare a quality control (QC) sample by pooling small aliquots from each sample and inject it periodically to monitor system performance.[13]
Instability of metabolites in processed samples.Minimize the time between sample extraction and analysis. Store extracts at -80°C until analysis and avoid repeated freeze-thaw cycles.[12][13]
Instrumental variability.Ensure the LC-MS/MS system is properly equilibrated. Check for pressure fluctuations in the LC system. Clean the ion source of the mass spectrometer regularly.
Significant Ion Suppression or Enhancement Co-eluting endogenous matrix components.Improve sample cleanup. Experiment with different SPE cartridges (e.g., Oasis MAX, HLB, C18) or add a liquid-liquid extraction step.[2][4][11]
Inadequate chromatographic separation.Modify the LC gradient to better separate analytes from the bulk of the matrix components. Experiment with different column chemistries (e.g., C18, HILIC).[12]
Inappropriate calibration strategy.Prepare calibration standards in a blank matrix extract that has undergone the full sample preparation procedure (matrix-matched calibration) to compensate for consistent matrix effects.[8]
Peak Tailing or Splitting in Chromatography Column overload or degradation.Dilute the sample extract if concentrations are too high. If the column has been used extensively, replace it. Ensure the mobile phase pH is appropriate for the analytes' pKa.
Sample solvent incompatible with the mobile phase.Evaporate the final sample extract to dryness and reconstitute it in a solvent that is identical to or weaker than the initial mobile phase.
Contamination in the LC system or column.Flush the system and column with a strong solvent wash sequence.

Quantitative Performance Data

The following tables summarize the performance of validated UPLC-MS/MS methods for the analysis of this compound and its key metabolites in various matrices.

Table 1: Method Performance in Swine Liver [2]

AnalyteFortified Level (μg/kg)Recovery (%)Intra-day CV (%)Inter-day CV (%)LOD (μg/kg)LOQ (μg/kg)
This compound (MEQ)2 - 10080 - 85≤ 14.48≤ 14.531.023.40
1-DMEQ2 - 10080 - 85≤ 14.48≤ 14.530.581.93
BDMEQ2 - 10080 - 85≤ 14.48≤ 14.530.612.03

Table 2: Method Performance in Chicken & Pork [4]

Analyte GroupRecovery (%)Intra-day RSD (%)Inter-day RSD (%)LOD (μg/kg)
MEQ, QCT & 11 Metabolites69.1 - 113.3< 14.7< 19.20.05 - 1.0

Table 3: Method Performance in Holothurian (Sea Cucumber) [3]

Analyte GroupFortified Level (μg/kg)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)LOD (μg/kg)LOQ (μg/kg)
MEQ & 2 Metabolites2, 10, 2082.5 - 93.5< 7.27< 11.80.21 - 0.480.79 - 1.59

Table 4: Method Performance in Pig Urine (HPLC-UV) [7]

Analyte GroupRecovery (%)RSD (%)LOD (μg/L)
4 Synthesized Metabolites72.0 - 91.3< 5.20.16 - 0.28

Key Experimental Protocols

Protocol 1: Extraction and Cleanup from Swine Liver Tissue [2]

This protocol is adapted from the UPLC-MS/MS method developed for MEQ and its two primary metabolites in swine liver.

  • Homogenization: Weigh 2.0 g of homogenized swine liver tissue into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acidified acetonitrile (e.g., with 1% formic acid). Vortex vigorously for 2 minutes and then centrifuge at 8000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge (60 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of water.

  • Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of methanol.

  • Elution: Elute the target analytes with 3 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis [2]

This protocol outlines general parameters for the chromatographic separation and mass spectrometric detection.

  • UPLC System: An ultra-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution: A gradient program should be developed to ensure separation of the target analytes. A typical run time is under 8 minutes.

  • Flow Rate: Approximately 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for MEQ and each metabolite.

Visual Guides

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Tissue Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Supernatant Evaporation Evaporation & Reconstitution Cleanup->Evaporation Eluate LC UPLC Separation Evaporation->LC Final Extract MS MS/MS Detection LC->MS Analytes Data Data Processing & Quantification MS->Data Raw Data

Caption: General experimental workflow for the analysis of this compound metabolites.

G Start Low Analyte Recovery Observed? Check_Extraction Is Extraction Protocol Optimized? Start->Check_Extraction Yes Solvent Verify solvent choice (e.g., acidified acetonitrile). Ensure sufficient vortexing and centrifugation. Check_Extraction->Solvent No Check_SPE Is SPE Cleanup Efficient? Check_Extraction->Check_SPE Yes Solvent->Check_SPE SPE_Steps Confirm cartridge type (Oasis MAX, C18). Check conditioning, washing, and elution steps. Optimize sample pH before loading. Check_SPE->SPE_Steps No Check_Stability Could Metabolites be Degrading? Check_SPE->Check_Stability Yes SPE_Steps->Check_Stability Stability_Steps Minimize processing time. Use cold temperatures. Analyze samples immediately or store at -80°C. Check_Stability->Stability_Steps Possible Resolved Problem Resolved Check_Stability->Resolved Unlikely Stability_Steps->Resolved

Caption: Troubleshooting workflow for diagnosing low analyte recovery.

G MEQ This compound (MEQ) (Parent Drug) DMEQ 1-desoxythis compound (1-DMEQ) MEQ->DMEQ N-Oxide Reduction Hydrox Hydroxylated Metabolites (e.g., M4) MEQ->Hydrox Carbonyl/ Hydroxylation BDMEQ 1,4-bisdesoxythis compound (BDMEQ) (Marker Residue) DMEQ->BDMEQ N-Oxide Reduction

References

Technical Support Center: Enhancing the Safety Profile of Mequindox via Chemical Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the safety profile of Mequindox (MEQ) through chemical modification. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity?

A1: The toxicity of this compound, a quinoxaline-di-N-oxide compound, is closely linked to its chemical structure, specifically the two N-oxide groups.[1] The prevailing understanding is that MEQ induces toxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis.[2] Studies have shown that MEQ can cause damage to the liver, kidneys, adrenal glands, and reproductive system.[3][4][5] Its metabolites, formed by the reduction of the N-oxide groups, are also implicated in its genotoxic and carcinogenic effects.[6]

Q2: What are the main chemical modification strategies to reduce this compound toxicity?

A2: Based on the structure-toxicity relationship of quinoxaline-di-N-oxides, key strategies focus on modifying the N-oxide groups and the substituents on the quinoxaline (B1680401) ring.[7] The primary goals are to decrease the compound's ability to generate ROS while preserving its antibacterial efficacy. Potential strategies include:

  • Selective reduction of one N-oxide group: This can create mono-N-oxide derivatives which may exhibit a better safety profile.

  • Introduction of electron-withdrawing or electron-donating groups: Modifying the substituents on the benzene (B151609) ring can alter the electronic properties of the quinoxaline system, potentially influencing its redox potential and interaction with biological targets.[8]

  • Modification of the side chain at position 2: Altering the acetyl group at the C2 position could impact the compound's metabolism and toxicity.

  • Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties might reduce toxicity while maintaining biological activity.

Q3: How will chemical modifications affect the antibacterial activity of this compound?

A3: The N-oxide groups are considered essential for the antibacterial activity of quinoxaline-di-N-oxides.[1] Therefore, any modification to these groups risks reducing the desired therapeutic effect. It is a critical challenge to find a balance between reducing toxicity and maintaining sufficient antibacterial potency. A comprehensive screening of new derivatives against relevant bacterial strains is necessary to evaluate the impact of any chemical modification on efficacy.

Q4: What are the essential in vitro and in vivo tests to evaluate the safety of new this compound derivatives?

A4: A tiered approach to toxicity testing is recommended.

  • In vitro assays:

    • Cytotoxicity assays: Using cell lines (e.g., HepG2 for liver toxicity) to determine the concentration at which the compound is toxic to cells.[9]

    • Genotoxicity assays: A battery of tests is recommended, including the Ames test (for mutagenicity in bacteria), chromosomal aberration test, and micronucleus assay in mammalian cells.[6][10][11]

  • In vivo studies:

    • Acute toxicity studies: To determine the LD50 and identify immediate adverse effects.[12][13]

    • Subchronic and chronic toxicity studies: To evaluate the effects of repeated exposure over a longer period, focusing on target organ toxicity.[3][14]

    • Reproductive and developmental toxicity studies: To assess the impact on fertility and offspring.[5][15]

Troubleshooting Guides

Synthesis of this compound Derivatives

Problem Possible Cause Suggested Solution
Low yield of the desired quinoxaline derivative. Incomplete reaction; side product formation; suboptimal reaction conditions (temperature, catalyst, solvent).Optimize reaction time and temperature. Screen different catalysts and solvents. Use techniques like thin-layer chromatography (TLC) to monitor reaction progress and identify the optimal endpoint.[16][17]
Difficulty in purifying the final compound. Presence of closely related isomers or byproducts.Employ advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) or crystallization.[18]
Instability of the N-oxide groups during reaction. Harsh reaction conditions (strong acids/bases, high temperatures).Use milder reaction conditions. Protect the N-oxide groups if necessary, although this adds extra steps to the synthesis.

Toxicity and Efficacy Testing

Problem Possible Cause Suggested Solution
High variability in in vitro cytotoxicity results. Cell line instability; inconsistent cell seeding density; compound precipitation at high concentrations.Ensure consistent cell culture practices. Perform regular cell line authentication. Check the solubility of the compound in the culture medium and use a suitable solvent control (e.g., DMSO).[16]
Contradictory results between different genotoxicity assays. Different assays measure different genotoxic endpoints (gene mutation, chromosomal damage).A weight-of-evidence approach is crucial. Positive results in any well-conducted genotoxicity assay should be taken seriously. Further investigation into the mechanism of genotoxicity may be required.[11]
Loss of antibacterial activity in modified compounds. The modification has altered the pharmacophore essential for antibacterial action.Systematically explore structure-activity relationships (SAR) by synthesizing a series of analogs with subtle variations to identify the structural features critical for activity.[1]

Quantitative Data Summary

Table 1: In Vivo Toxicity Data for this compound in Rodents

Study Type Species Dosing Regimen Key Findings NOAEL *
Carcinogenicity[3][19]Kun-Ming Mice0, 25, 55, 110 mg/kg in diet for 1.5 yearsIncreased incidence of tumors (mammary, liver, lung, etc.).Not established; increased tumors at the lowest dose.
Reproductive Toxicity[5][15]Wistar Rats0, 25, 55, 110, 275 mg/kg in diet (two-generation)Decreased fertility, pup vitality, and body weight; teratogenic effects.25 mg/kg diet
Subchronic Toxicity[12]Wistar Rats0, 55, 110, 275 mg/kg in diet for 90 daysReduced body weight; liver and adrenal histological changes.110 mg/kg diet
Acute Toxicity[12]Wistar RatsSingle oral gavageCalculated LD50 was 550 mg/kg body weight.N/A

*No-Observed-Adverse-Effect Level

Experimental Protocols

Protocol 1: General Synthesis of a Quinoxaline Derivative from an o-Phenylenediamine (B120857)

This protocol describes a common method for synthesizing the quinoxaline scaffold, which can be adapted for creating this compound derivatives.

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Substituted 1,2-dicarbonyl compound (e.g., benzil (B1666583) derivative) (1.0 mmol)

  • Ethanol (B145695) (10 mL)

  • Glacial acetic acid (catalytic amount, e.g., 2-3 drops)

Procedure:

  • Dissolve the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to obtain the desired quinoxaline derivative.[16]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general workflow for assessing the cytotoxicity of new this compound derivatives.

Materials:

  • Human liver cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value.[9][16]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Safety & Efficacy Evaluation cluster_goal Goal s1 Chemical Modification of this compound s2 Purification (Chromatography/Crystallization) s1->s2 e1 In Vitro Cytotoxicity Assay s2->e1 Test Compound e2 In Vitro Genotoxicity Assays e1->e2 e3 Antibacterial Activity Screening e2->e3 e4 In Vivo Toxicity Studies e3->e4 Lead Compound g1 Safer this compound Derivative e4->g1

Caption: Workflow for developing safer this compound derivatives.

mequindox_toxicity_pathway MEQ This compound ROS Reactive Oxygen Species (ROS) MEQ->ROS generates OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Apoptosis Apoptosis DNADamage->Apoptosis Mitochondria->Apoptosis Toxicity Cell & Organ Toxicity Apoptosis->Toxicity

Caption: Simplified pathway of this compound-induced toxicity.

References

Validation & Comparative

A Comparative In Vivo Toxicity Profile: Mequindox vs. Olaquindox

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vivo toxicological profiles of the quinoxaline-1,4-dioxide antimicrobials, Mequindox and Olaquindox (B1677201).

Introduction: this compound (MEQ) and Olaquindox (OLA) are synthetic quinoxaline-1,4-dioxide compounds that have been utilized as antimicrobial agents and growth promoters in animal husbandry. However, concerns regarding their potential toxicity have led to restrictions on their use in many countries. Both compounds are known to exhibit a range of toxic effects in vivo, including genotoxicity and carcinogenicity. This guide provides a comparative analysis of their in vivo toxicity, supported by experimental data, to aid researchers and drug development professionals in understanding their relative risk profiles.

Quantitative Toxicity Data

The following tables summarize key quantitative data from in vivo toxicity studies of this compound and Olaquindox.

Table 1: Acute and Subchronic Toxicity Data

ParameterThis compoundOlaquindoxSpeciesReference
LD50 (Oral) 550 mg/kg b.w.Not explicitly stated, but toxic effects observed at 60 mg/kg/day.Rat[1][2]
NOAEL (Reproductive Toxicity) 25 mg/kg dietNot explicitly stated, but histopathological alterations in testes observed at 5 mg/kg b.w./day.Rat[3]
Subchronic Effects (275 mg/kg diet) Reduced body weight, decreased kidney weight (males), increased relative liver and adrenal weights (females), increased ALT, AST, and MDA, decreased sodium, increased potassium.Not explicitly stated.Rat[1]
Subchronic Effects (200 ppm in feed) Not explicitly stated.Decreased aldosterone (B195564), hyponatremia, hyperkalemia.Pig[4]

Table 2: Genotoxicity and Carcinogenicity

EndpointThis compoundOlaquindoxSpeciesReference
Genotoxicity Strong genotoxic potential in vitro and in vivo; induces micronucleus formation.[5][6]Genotoxic in multiple in vitro and in vivo assays.[7]Mouse[5][7]
Carcinogenicity Genotoxic carcinogen; increased incidence of mammary fibroadenoma, breast cancer, corticosuprarenaloma, haemangiomas, hepatocarcinoma, and pulmonary adenoma.[8][9][10]Potential carcinogen; slight increase in adrenal cortical adenomas.[2]Mouse[2][8][9][10]
Carcinogenicity Induces apoptosis, DNA damage, and carcinogenicity.Not explicitly stated.Rat[11]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of toxicity studies.

Acute Oral Toxicity (LD50) Determination for this compound

This protocol is based on the OECD guidelines for acute toxicity studies.

Objective: To determine the median lethal dose (LD50) of this compound in Wistar rats.

Methodology:

  • Animal Model: Healthy, young adult Wistar rats of both sexes are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days before the experiment.

  • Grouping: Rats are randomly assigned to different dose groups, including a control group.

  • Dosing: this compound is administered as a single oral gavage at varying dose levels (e.g., 175, 550, and 2000 mg/kg body weight). The control group receives the vehicle (e.g., saline).[1]

  • Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Subchronic Toxicity Study of this compound in Rats

Objective: To evaluate the cumulative toxic effects of this compound over a 90-day period.

Methodology:

  • Animal Model: Wistar rats are used.

  • Dietary Administration: this compound is incorporated into the diet at different concentrations (e.g., 0, 55, 110, or 275 mg/kg diet).[1]

  • Duration: The animals are fed the experimental diets for 90 consecutive days.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Feed Consumption: Recorded weekly.

    • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of various parameters (e.g., ALT, AST, sodium, potassium).[1]

    • Organ Weights and Histopathology: At necropsy, major organs are weighed, and tissues are collected for microscopic examination.[1]

Carcinogenicity Study of this compound in Mice

Objective: To assess the carcinogenic potential of this compound following long-term dietary exposure.

Methodology:

  • Animal Model: Kun-Ming (KM) mice are used.[9]

  • Dietary Administration: this compound is mixed into the diet at various concentrations (e.g., 0, 25, 55, and 110 mg/kg).[9]

  • Duration: The study is conducted over a period of one and a half years.[9]

  • Endpoints Evaluated:

    • Tumor Incidence: Gross and microscopic examination for the presence of tumors.

    • Survival Rate: Monitored throughout the study.

    • Hematology, Serum Chemistry, and Organ Weights: Assessed at study termination.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular mechanisms of toxicity and a general workflow for in vivo toxicity assessment.

Experimental_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Conclusion Test_Substance Test Substance (this compound/Olaquindox) Animal_Model Animal Model Selection (e.g., Rat, Mouse) Test_Substance->Animal_Model Dose_Selection Dose Range Finding Animal_Model->Dose_Selection Dosing Administration (e.g., Oral Gavage, Dietary) Dose_Selection->Dosing Observation Clinical Observation (Toxicity Signs, Mortality) Dosing->Observation Measurements Body Weight & Feed Intake Observation->Measurements Necropsy Necropsy & Organ Weight Measurements->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Biochemistry Hematology & Serum Chemistry Necropsy->Biochemistry Data_Analysis Statistical Analysis Histopathology->Data_Analysis Biochemistry->Data_Analysis Toxicity_Profile Toxicity Profile Determination (LD50, NOAEL) Data_Analysis->Toxicity_Profile

General workflow for in vivo toxicity studies.

Mequindox_Toxicity_Pathway cluster_oxidative_stress Oxidative Stress cluster_apoptosis Mitochondrial Apoptosis Pathway cluster_nrf2 Nrf2-Keap1 Signaling MEQ This compound ROS Increased ROS Production MEQ->ROS MDA Increased MDA ROS->MDA SOD Decreased SOD activity ROS->SOD Mitochondria Mitochondrial Damage ROS->Mitochondria Nrf2_Activation Nrf2-Keap1 Pathway Activation ROS->Nrf2_Activation Bax_Bcl2 Upregulated Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase Caspase Activation Cytochrome_c->Caspase Apoptosis Apoptosis Caspase->Apoptosis

This compound-induced toxicity signaling pathway.

Olaquindox_Toxicity_Pathway cluster_oxidative_stress Oxidative Stress cluster_p53 p53-Mediated Apoptosis cluster_mapk MAPK Signaling OLA Olaquindox ROS Increased ROS Production OLA->ROS p53_Activation p53 Activation ROS->p53_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction p53_Activation->Mitochondrial_Dysfunction JNK_p38 JNK/p38 Activation p53_Activation->JNK_p38 Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis JNK_p38->Apoptosis

Olaquindox-induced liver damage signaling pathway.

Discussion and Conclusion

Both this compound and Olaquindox exhibit significant in vivo toxicity, with genotoxicity and carcinogenicity being major concerns.

This compound has a determined oral LD50 of 550 mg/kg in rats, indicating moderate acute toxicity.[1] Subchronic and chronic studies have identified the liver, kidneys, and adrenal glands as primary target organs for its toxicity.[1][9][10] Furthermore, this compound is a confirmed genotoxic carcinogen in mice, inducing a variety of tumors.[8][9][10] Mechanistic studies suggest that this compound-induced toxicity is mediated through oxidative stress and the activation of the mitochondrial apoptotic pathway and the Nrf2-Keap1 signaling pathway.[12]

Comparative Analysis: While both compounds share similarities in their toxic profiles, particularly their genotoxic and potential carcinogenic effects, there are some distinctions. This compound appears to have a broader range of target organs identified in long-term studies, including the liver, kidneys, and reproductive system.[3][9][10] The carcinogenic effects of this compound have been demonstrated with a wider array of tumor types compared to the adrenal adenomas noted for Olaquindox.[2][8][9][10] The endocrine-disrupting effect on the renin-angiotensin-aldosterone system appears to be a prominent feature of Olaquindox toxicity.[4]

References

A Comparative Analysis of Mequindox, Tiamulin, and Valnemulin for Veterinary Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and pharmacological profiles of three antibacterial agents used in veterinary medicine: Mequindox, Tiamulin (B153960), and Valnemulin (B25052). The information is compiled from various experimental studies to assist researchers and professionals in drug development and comparative analysis.

Executive Summary

This compound, a quinoxaline-di-N-oxide, and the pleuromutilins, Tiamulin and Valnemulin, represent distinct classes of antibacterial agents with different mechanisms of action. Tiamulin and Valnemulin are well-established in veterinary medicine, particularly for the treatment of respiratory and enteric diseases in swine and poultry, with a spectrum of activity primarily against Gram-positive bacteria and mycoplasmas. This compound has been used for the control of bacterial enteritis in livestock. While extensive comparative data exists for Tiamulin and Valnemulin, direct comparative efficacy studies involving this compound are limited in the available scientific literature. This guide synthesizes the existing data on their mechanisms of action, in vitro activity, pharmacokinetic properties, and experimental protocols for efficacy evaluation.

Mechanisms of Action

This compound: As a quinoxaline-1,4-dioxide (QdNO), this compound's antibacterial effect is mediated through the generation of reactive oxygen species (ROS) under anaerobic or hypoxic conditions. This leads to oxidative damage to bacterial DNA, ultimately inhibiting DNA synthesis and causing cell death[1][2].

Tiamulin and Valnemulin: Both Tiamulin and Valnemulin are pleuromutilin (B8085454) antibiotics that inhibit bacterial protein synthesis. They bind to the peptidyl transferase center of the 50S ribosomal subunit, preventing the correct positioning of tRNA and thereby inhibiting the formation of peptide bonds[3][4].

Mequindox_Mechanism cluster_cell This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters AnaerobicReduction Anaerobic Reduction BacterialCell->AnaerobicReduction ROS Reactive Oxygen Species (ROS) AnaerobicReduction->ROS DNADamage DNA Damage (Strand Breaks) ROS->DNADamage Inhibition Inhibition of DNA Synthesis DNADamage->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Pleuromutilin_Mechanism cluster_ribosome Drug Tiamulin / Valnemulin Ribosome 50S Ribosomal Subunit Drug->Ribosome Binds to PTC Peptidyl Transferase Center (PTC) Ribosome->PTC Inhibition Inhibition of Peptide Bond Formation PTC->Inhibition tRNA tRNA tRNA->PTC Binding blocked ProteinSynthesis Protein Synthesis Blocked Inhibition->ProteinSynthesis CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath

In Vitro Antibacterial Activity

Tiamulin and Valnemulin have demonstrated potent activity against a range of swine pathogens, particularly Mycoplasma species and Brachyspira hyodysenteriae. Valnemulin is often reported to have greater in vitro activity (lower MIC values) than Tiamulin against these pathogens[3]. Limited publicly available data exists for the in vitro activity of this compound against a broad spectrum of swine pathogens.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

PathogenThis compoundTiamulinValnemulin
Brachyspira hyodysenteriae1 - 4[1]0.03 - 2.0[5]0.015 - 2.0[5]
Mycoplasma hyopneumoniaeData not available0.015 - 0.5[6]0.004 - 0.06[6]
Actinobacillus pleuropneumoniaeData not available0.5 - >1280.12 - 64
Pasteurella multocidaData not available0.5 - 16[7]0.25 - 8[7]
Streptococcus suisData not available0.25 - 40.12 - 2
Lawsonia intracellularisData not available0.125 - 0.5[8]Data not available

Note: MIC ranges can vary significantly based on the specific isolates and testing methodologies used.

Pharmacokinetic Properties in Swine

The pharmacokinetic profiles of these drugs influence their clinical efficacy. Tiamulin and Valnemulin are known for good distribution to lung tissue, making them effective for respiratory infections. This compound is rapidly metabolized and excreted[9][10].

Table 2: Key Pharmacokinetic Parameters in Swine

ParameterThis compound (Oral)Tiamulin (Oral)Valnemulin (Oral)
Bioavailability (%)~26[11]~85-90~90
Time to Peak Concentration (Tmax) (h)~1.5[9]2 - 42 - 4
Peak Plasma Concentration (Cmax) (µg/mL)Varies with dose (e.g., ~0.3 at 10 mg/kg)[9]Varies with dose (e.g., ~1.5 at 10 mg/kg)Varies with dose (e.g., ~0.6 at 5 mg/kg)
Elimination Half-life (t½) (h)~3[9]~3-4~1-2
Primary Excretion RouteUrine and Feces[10]Bile (feces) and UrineBile (feces) and Urine

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of antibiotic efficacy. Below are generalized workflows for evaluating treatments for common swine diseases for which these antibiotics may be indicated.

Swine_Dysentery_Protocol Start Start: Acclimatization of Weaned Pigs Inoculation Inoculation with Brachyspira hyodysenteriae Start->Inoculation Grouping Random Allocation to Treatment Groups: - this compound - Tiamulin - Valnemulin - Untreated Control Inoculation->Grouping Treatment Initiate Treatment (e.g., in-feed or water) Grouping->Treatment Monitoring Daily Monitoring: - Clinical Signs (Diarrhea, Blood in Feces) - Body Weight - Feed Intake Treatment->Monitoring Sampling Sample Collection: - Fecal swabs for PCR - Rectal swabs for culture Monitoring->Sampling Necropsy End of Study: Necropsy and Lesion Scoring (Colon and Cecum) Monitoring->Necropsy Analysis Data Analysis: - Statistical comparison of  clinical scores, growth, and lesions Necropsy->Analysis

Protocol for Evaluating Efficacy Against Swine Dysentery (Brachyspira hyodysenteriae)
  • Animal Selection and Acclimatization: Healthy weaned pigs, negative for Brachyspira hyodysenteriae, are acclimatized to the study conditions for a minimum of 7 days.

  • Inoculation: Pigs are challenged with a virulent strain of B. hyodysenteriae. This is typically done via oral gavage of a pure culture on consecutive days.

  • Treatment Groups: Animals are randomly allocated to treatment groups, including a negative control (no treatment), and groups for each antibiotic being tested (this compound, Tiamulin, Valnemulin) at specified dosages administered in feed or water.

  • Treatment Administration: Treatment is initiated either prior to challenge (prophylactic model) or upon the onset of clinical signs (therapeutic model) and continues for a defined period (e.g., 14-21 days).

  • Monitoring and Sample Collection: Pigs are monitored daily for clinical signs of dysentery (diarrhea, blood and mucus in feces). Body weight and feed consumption are recorded weekly. Fecal swabs may be collected periodically for quantitative PCR to assess bacterial shedding.

  • Necropsy and Lesion Scoring: At the end of the study period, pigs are euthanized and a post-mortem examination is conducted. The colon and cecum are scored for gross and histopathological lesions characteristic of swine dysentery.

  • Data Analysis: Statistical analysis is performed to compare treatment groups based on clinical scores, average daily gain, feed conversion ratio, fecal shedding, and lesion scores.

Protocol for Evaluating Efficacy Against Porcine Proliferative Enteropathy (Lawsonia intracellularis)
  • Animal Selection and Acclimatization: Weaned pigs free from Lawsonia intracellularis are used. They are allowed to acclimate to the new environment for at least one week.

  • Inoculation: Pigs are experimentally infected with a pure culture of virulent L. intracellularis via oral gavage[8].

  • Treatment Groups: Pigs are randomly assigned to different treatment groups, including an untreated infected control group and groups receiving different concentrations of the test antibiotics in their feed or water[8].

  • Treatment Period: Medication can be administered prophylactically (starting before the challenge) or therapeutically (starting after the appearance of clinical signs) for a specified duration, often 21 days[8].

  • Clinical and Performance Monitoring: Daily observations are made for clinical signs such as diarrhea. Body weight and feed intake are measured weekly to calculate average daily gain and feed efficiency.

  • Sample Collection and Analysis: Fecal samples are collected at regular intervals to quantify the shedding of L. intracellularis using PCR. Blood samples can be taken to assess the serological response.

  • Post-mortem Examination: At the end of the trial, pigs are euthanized, and the intestines, particularly the ileum, are examined for gross and microscopic lesions typical of porcine proliferative enteropathy[8].

Conclusion

Tiamulin and Valnemulin are effective pleuromutilin antibiotics with a well-documented history of use in swine for treating respiratory and enteric diseases. Valnemulin generally exhibits greater in vitro potency against key pathogens compared to Tiamulin. This compound operates through a distinct mechanism of inducing oxidative DNA damage and has been indicated for bacterial enteritis.

A significant gap in the current scientific literature is the lack of direct, head-to-head comparative clinical trials involving this compound against Tiamulin and Valnemulin for specific swine diseases. Such studies would be invaluable for providing a definitive comparison of their clinical efficacy. Researchers are encouraged to conduct such trials to provide a clearer picture of the relative therapeutic value of these compounds in veterinary medicine. The experimental protocols outlined in this guide can serve as a foundation for the design of future comparative efficacy studies.

References

In vitro comparison of Mequindox and Tylosin against Brachyspira.

Author: BenchChem Technical Support Team. Date: December 2025

For the Researcher's Desk: A Comparative Analysis of Antimicrobial Activity

Executive Summary of In Vitro Activity

The available data on the in vitro activity of Mequindox and Tylosin against Brachyspira species reveals distinct efficacy profiles. Tylosin has been extensively studied, with a significant body of research indicating generally low susceptibility among most Brachyspira isolates, with the exception of B. hampsonii, which has shown higher susceptibility. In contrast, data for this compound is less extensive but suggests potent activity against Brachyspira hyodysenteriae. It is crucial to note the absence of head-to-head studies, making a direct, definitive comparison challenging. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for each compound against key Brachyspira species.

Data Presentation: Minimum Inhibitory Concentration (MIC) Values

The following tables collate MIC data from various studies to provide a snapshot of the in vitro potency of this compound and Tylosin against different Brachyspira species.

Table 1: In Vitro Activity of this compound against Brachyspira spp.

Brachyspira SpeciesThis compound MIC Range (µg/mL)
B. hyodysenteriae0.25 - 1

Note: Data for this compound against other Brachyspira species is limited in the reviewed literature.

Table 2: In Vitro Activity of Tylosin against Brachyspira spp.

Brachyspira SpeciesTylosin MIC Range (µg/mL)Tylosin MIC₅₀ (µg/mL)Tylosin MIC₉₀ (µg/mL)
B. hyodysenteriae≤2 to >128[1][2]>64>128[1]
B. hampsonii≤2 to >128[1]4>128[1]
B. pilosicoli8 to >128[1]>64>128[1]
B. murdochii16 to >128[1]64>128[1]

Experimental Protocols

The methodologies for determining the in vitro susceptibility of Brachyspira to antimicrobial agents are critical for the interpretation of MIC data. The two primary methods cited in the literature are broth microdilution and agar (B569324) dilution.

Broth Microdilution (BMD) Method

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent. A standardized suspension of the Brachyspira isolate is used to inoculate a series of wells in a microtiter plate, each containing a different concentration of the antimicrobial agent. The plates are then incubated under anaerobic conditions. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

Agar Dilution (AD) Method

In the agar dilution method, the antimicrobial agent is incorporated into an agar medium at various concentrations. A standardized inoculum of the Brachyspira isolate is then spotted onto the surface of the agar plates. Following anaerobic incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that prevents visible growth on the agar surface.

Mechanism of Action

The differing chemical structures of this compound and Tylosin result in distinct mechanisms of antibacterial action.

This compound: DNA Damage

This compound is a quinoxaline (B1680401) 1,4-di-N-oxide compound. Its antibacterial activity is attributed to its ability to cause DNA strand breaks. This mechanism is distinct from many other classes of antibiotics and may offer an advantage against bacteria that have developed resistance to more commonly used drugs.

Tylosin: Protein Synthesis Inhibition

Tylosin is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[3] It binds to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain and ultimately halting bacterial growth.[3] This bacteriostatic action is effective against a range of Gram-positive bacteria.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for antimicrobial susceptibility testing and the mechanisms of action for this compound and Tylosin.

Experimental_Workflow cluster_preparation Isolate Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate Brachyspira Isolate Culture Pure Culture Isolate->Culture Culturing Inoculum Standardized Inoculum Culture->Inoculum Suspension BMD Broth Microdilution Inoculum->BMD AD Agar Dilution Inoculum->AD Incubation Anaerobic Incubation BMD->Incubation AD->Incubation MIC MIC Determination Incubation->MIC

Figure 1: Experimental workflow for antimicrobial susceptibility testing of Brachyspira.

Mechanism_of_Action cluster_this compound This compound cluster_tylosin Tylosin This compound This compound DNA Bacterial DNA This compound->DNA Interacts with Damage DNA Strand Breaks DNA->Damage Leads to Tylosin Tylosin Ribosome 50S Ribosomal Subunit Tylosin->Ribosome Binds to Protein_Synthesis Protein Synthesis Inhibition Inhibition of Protein Synthesis Protein_Synthesis->Inhibition is Blocked

Figure 2: Comparative mechanisms of action for this compound and Tylosin.

References

Genotoxicity assessment of Mequindox relative to other quinoxalines.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Mequindox and Other Quinoxaline-1,4-Dioxides

For researchers, scientists, and drug development professionals, understanding the genotoxic potential of new chemical entities is paramount. This guide provides a comparative genotoxicity assessment of this compound, a quinoxaline-1,4-dioxide (QdNO) derivative, in relation to other compounds in its class, including Carbadox (B606473), Olaquindox (B1677201), and Quinocetone (B1679962). These compounds have seen use as veterinary antibacterial agents and growth promoters, but concerns over their safety have prompted extensive toxicological evaluation.[1][2][3] This analysis is based on a comprehensive review of available experimental data.

Executive Summary

This compound exhibits significant genotoxic potential, a characteristic shared with other quinoxaline-1,4-dioxides.[4] The primary mechanism of this genotoxicity is believed to be the generation of reactive oxygen species (ROS), leading to oxidative DNA damage.[2] In vitro and in vivo studies consistently demonstrate that this compound and its close relatives, Carbadox and Olaquindox, induce a range of genetic lesions, from point mutations to chromosomal aberrations. Comparative studies suggest that the mutagenicity of this compound is slightly higher than that of Carbadox.[4]

Comparative Genotoxicity Data

The following tables summarize the available quantitative data from key genotoxicity assays for this compound and other selected quinoxalines. It is important to note that direct comparison of potencies can be challenging due to variations in experimental conditions across different studies.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data

CompoundStrains TestedMetabolic Activation (S9)Lowest Effective Concentration (LEC) or ResultReference
This compound S. typhimurium (strains not specified)With and WithoutPositive (concentration-effect relationship observed)[4]
Carbadox S. typhimurium (strains not specified)With and WithoutPositive (concentration-effect relationship observed)[4]
Olaquindox S. typhimurium TA98, TA100, TA1535, TA1537With and WithoutPositive in all 5 assays tested[5]
Quinocetone S. typhimurium TA97, TA98, TA100, TA1535, TA1537Not specifiedHis(+) mutants at 6.9 µ g/plate (TA97) to 50 µ g/plate (TA98)[5]
Cyadox S. typhimurium TA97, TA98, TA100, TA1535, TA1537Not specifiedHis(+) mutants at 18.2 µ g/plate (TA97, TA1535) to 50 µ g/plate (TA98, TA100, TA1537)[5]

Table 2: In Vitro Mammalian Cell Genotoxicity Data

CompoundAssayCell LineMetabolic Activation (S9)Lowest Effective Concentration (LEC) or ResultReference
This compound Chromosome AberrationNot specifiedWith and WithoutPositive (concentration-effect relationship observed)[4]
This compound HGPRT Gene MutationNot specifiedWith and WithoutPositive (concentration-effect relationship observed)[4]
Carbadox Chromosome AberrationNot specifiedWith and WithoutPositive (concentration-effect relationship observed)[4]
Carbadox Comet AssayVeroWithoutPronounced increase in DNA fragmentation[6]
Olaquindox MicronucleusVeroWithoutSignificantly higher micronucleus frequency than control[6]
Olaquindox Comet AssayVeroWithoutPronounced increase in DNA fragmentation[6]
Quinocetone Comet AssayVeroWithoutPronounced increase in DNA fragmentation[6]

Table 3: In Vivo Mammalian Genotoxicity Data

CompoundAssaySpeciesKey FindingsReference
This compound MicronucleusMiceLess of an increase in micronucleus formation than Carbadox[4]
Carbadox MicronucleusMiceSignificant increase in micronucleus formation[4]
Olaquindox Not specifiedNot specifiedPositive in several micronucleus tests[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of genotoxicity studies. Below are generalized protocols for the key assays mentioned in this guide. For specific parameters of the cited studies, direct consultation of the full-text articles is recommended.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.

Protocol Outline:

  • Strain Selection: Choose appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation: Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism. The test is conducted with and without the S9 mix.

  • Exposure: Mix the bacterial culture with the test compound at various concentrations, with or without the S9 mix, and a small amount of histidine.

  • Plating: Pour the mixture onto a minimal glucose agar (B569324) plate. The limited amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

This assay detects chromosomal damage in mammalian cells. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Protocol Outline:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, HepG2, Vero) to an appropriate confluency.[6]

  • Treatment: Expose the cells to the test compound at various concentrations for a defined period.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol Outline:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Embedding: Mix the cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer. The electric field pulls the negatively charged DNA towards the anode. Broken DNA fragments migrate faster and farther than intact DNA, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.

Mechanistic Insights and Signaling Pathways

The genotoxicity of this compound and other quinoxalines is strongly linked to their ability to induce oxidative stress.[2] The N-oxide groups in their chemical structure are believed to be bioreduced, leading to the formation of reactive oxygen species (ROS).[1][7]

Genotoxicity_Pathway cluster_0 Cellular Environment cluster_1 DNA Damage and Cellular Response This compound This compound / Quinoxalines Metabolic_Activation Metabolic Activation (e.g., Bioreduction) This compound->Metabolic_Activation ROS Reactive Oxygen Species (ROS) Metabolic_Activation->ROS Oxidative_Damage Oxidative DNA Damage (e.g., 8-OHdG) ROS->Oxidative_Damage DNA_Breaks DNA Strand Breaks Oxidative_Damage->DNA_Breaks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Breaks->Apoptosis Severe Damage DNA_Repair DNA Repair Mechanisms Cell_Cycle_Arrest->DNA_Repair Mutations Mutations / Chromosomal Aberrations DNA_Repair->Mutations Error-prone Repair

Caption: Proposed signaling pathway for quinoxaline-induced genotoxicity.

The generated ROS, such as superoxide (B77818) anions and hydroxyl radicals, can directly damage DNA by causing oxidative lesions like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and single- or double-strand breaks.[7] This DNA damage triggers a cellular response, including the activation of cell cycle checkpoints and DNA repair pathways. If the damage is too extensive to be repaired accurately, it can lead to mutations, chromosomal aberrations, or programmed cell death (apoptosis).

Experimental Workflows

Ames_Test_Workflow cluster_workflow Ames Test Workflow Start Start Prepare_Cultures Prepare Bacterial Cultures (His-) Start->Prepare_Cultures Prepare_Test_Compound Prepare Test Compound Solutions Start->Prepare_Test_Compound Prepare_S9 Prepare S9 Mix (for +S9 condition) Start->Prepare_S9 Mix_Components Mix Bacteria, Compound, and S9 (or buffer) Prepare_Cultures->Mix_Components Prepare_Test_Compound->Mix_Components Prepare_S9->Mix_Components Pour_Plates Pour onto Minimal Glucose Agar Plates Mix_Components->Pour_Plates Incubate Incubate at 37°C for 48-72h Pour_Plates->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Analyze Data and Determine Mutagenicity Count_Colonies->Analyze_Data End End Analyze_Data->End

Caption: Generalized experimental workflow for the Ames test.

InVivo_Micronucleus_Workflow cluster_workflow In Vivo Micronucleus Assay Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., Mice) Start->Animal_Acclimation Dosing Administer Test Compound (e.g., oral gavage) Animal_Acclimation->Dosing Tissue_Harvest Harvest Bone Marrow or Peripheral Blood Dosing->Tissue_Harvest Slide_Preparation Prepare and Stain Slides Tissue_Harvest->Slide_Preparation Microscopic_Analysis Microscopic Analysis: Score Micronucleated Erythrocytes Slide_Preparation->Microscopic_Analysis Data_Analysis Statistical Analysis of Results Microscopic_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for the in vivo micronucleus assay.

Conclusion

The available evidence strongly indicates that this compound is a genotoxic agent, consistent with the toxicological profile of other quinoxaline-1,4-dioxide compounds. Its mode of action is primarily through the induction of oxidative stress, leading to DNA damage. The comparative data suggest a genotoxic potency for this compound that is at least comparable to, and in some cases greater than, that of Carbadox. These findings underscore the importance of thorough genotoxicity testing for this class of compounds and highlight the need for careful risk assessment in any potential application. Further research providing more detailed dose-response data from standardized, head-to-head comparative studies would be invaluable for a more precise quantitative risk assessment.

References

Mequindox as an Alternative to Antibiotic Growth Promoters in Pigs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Shift in Swine Production: The Quest for Antibiotic Alternatives

The use of antibiotic growth promoters (AGPs) in livestock production has long been a cornerstone for improving feed efficiency and overall animal health. However, mounting concerns over the development of antimicrobial resistance have spurred a global search for effective alternatives. Mequindox, a quinoxaline-N,N-dioxide antibiotic, has been utilized as a growth promoter in pigs, particularly for controlling bacterial enteritis. This guide provides a comprehensive comparison of this compound with other prominent alternatives, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Performance Under Scrutiny: this compound vs. The Alternatives

Direct comparative studies evaluating the efficacy of this compound against a wide array of modern antibiotic alternatives are limited in publicly available research. However, by examining individual studies, we can construct a comparative overview of their performance in swine.

This compound: The Incumbent

This compound has demonstrated efficacy in promoting growth and controlling diarrhea in piglets. Its antibacterial properties help to modulate the gut microbiota, reducing the load of pathogenic bacteria and thereby improving nutrient absorption and growth.

Probiotics: The Microbial Modulators

Probiotics, live microbial feed supplements, have emerged as a popular alternative to AGPs. One study directly compared the effects of Lactobacillus plantarum ZJ316 with this compound in weaned pigs.

Table 1: Comparison of this compound and Lactobacillus plantarum ZJ316 on Piglet Performance

ParameterThis compound GroupL. plantarum ZJ316 Group (1 x 10⁹ CFU/day)
Diarrhea RateHigherLower (p=0.000)
Mortality RateHigherLower (p=0.448)
Daily Weight GainLowerHigher (p=0.001)
Feed Conversion RatioHigherLower (p=0.005)

Source: Adapted from a study on the effects of L. plantarum ZJ316 on pig growth. Note: Statistical significance (p-value) indicates a reliable difference between the groups.

This study suggests that Lactobacillus plantarum ZJ316 at a specific dosage was more effective than this compound in improving key performance indicators in weaned piglets[1].

Organic Acids: The Gut Acidifiers

Organic acids, such as formic, propionic, and butyric acid, are another class of alternatives that improve gut health by lowering the pH of the gastrointestinal tract, which inhibits the growth of pathogenic bacteria and enhances the activity of digestive enzymes. While direct comparisons with this compound are scarce, studies on organic acids consistently show improvements in growth performance and nutrient digestibility in weaned pigs. For instance, a blend of formic and propionic acids has been shown to improve the gain to feed ratio in weaned pigs[2].

Essential Oils: The Botanical Solution

Essential oils, derived from plants, possess antimicrobial and anti-inflammatory properties. Studies have shown that blends of essential oils, such as thymol (B1683141) and cinnamaldehyde, can improve average daily gain and reduce fecal scores in weaned pigs, with performance comparable to antibiotic-supplemented diets[3].

Zinc Oxide: The Mineral Alternative

High doses of zinc oxide have been widely used to control post-weaning diarrhea in piglets. It is known to improve gut integrity and modulate the immune response. While effective, environmental concerns regarding zinc excretion have led to restrictions on its use in some regions.

Unraveling the Mechanisms: A Look at the Signaling Pathways

The growth-promoting effects of this compound and its alternatives are mediated by complex interactions with the host's biological pathways.

This compound and Oxidative Stress Pathways

This compound, as a quinoxaline (B1680401) 1,4-di-N-oxide, is known to induce oxidative stress in bacterial cells, leading to DNA damage and cell death. In the host, studies in mice have shown that chronic exposure to this compound can activate several signaling pathways related to oxidative stress and cellular defense, including the MAPK, Nrf2-Keap1, and NF-κB pathways. These pathways are crucial in regulating inflammation and cellular responses to toxins. The activation of these pathways in the pig's intestine could influence gut health and immune responses, thereby affecting growth.

Mequindox_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS MAPK MAPK Pathway (p38, JNK) ROS->MAPK Nrf2_Keap1 Nrf2-Keap1 Pathway ROS->Nrf2_Keap1 NF_kB NF-κB Pathway ROS->NF_kB Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Cellular_Defense Cellular Defense & Detoxification Nrf2_Keap1->Cellular_Defense NF_kB->Inflammation

This compound-induced oxidative stress signaling pathways.
Probiotics and Gut Health Modulation

Probiotics exert their beneficial effects through multiple mechanisms. They compete with pathogens for nutrients and adhesion sites on the intestinal wall, produce antimicrobial substances like bacteriocins and organic acids, and modulate the host's immune system. Probiotics can influence signaling pathways such as the NF-κB pathway to reduce inflammation and enhance the expression of tight junction proteins, thereby improving gut barrier function.

Probiotic_Mechanism_of_Action Probiotics Probiotics Competitive_Exclusion Competitive Exclusion (Nutrients, Adhesion) Probiotics->Competitive_Exclusion Antimicrobial_Production Antimicrobial Production (Bacteriocins, Organic Acids) Probiotics->Antimicrobial_Production Immune_Modulation Immune Modulation Probiotics->Immune_Modulation Pathogen_Inhibition Pathogen Inhibition Competitive_Exclusion->Pathogen_Inhibition Antimicrobial_Production->Pathogen_Inhibition Gut_Barrier Enhanced Gut Barrier Function Immune_Modulation->Gut_Barrier Reduced_Inflammation Reduced Inflammation (NF-κB Inhibition) Immune_Modulation->Reduced_Inflammation

Mechanisms of action for probiotics in the swine gut.
Organic Acids and Intestinal Homeostasis

Organic acids primarily act by reducing the pH in the stomach and small intestine. This acidic environment is unfavorable for many pathogenic bacteria. Furthermore, undissociated organic acids can penetrate the bacterial cell membrane and disrupt their internal pH and metabolic functions. In the host, certain organic acids like butyrate (B1204436) serve as an energy source for intestinal epithelial cells and can influence gene expression related to cell proliferation and differentiation, contributing to improved gut morphology.

References

A Head-to-Head Clinical Trial Analysis of Mequindox and Lincomycin for Porcine Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Mequindox and Lincomycin (B1675468) for the treatment of colitis and colitis-like conditions in swine, such as swine dysentery and porcine proliferative enteropathy. The information is intended for researchers, scientists, and drug development professionals. While direct head-to-head clinical trial data is limited, this guide synthesizes available experimental data to offer a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used in their evaluation.

Executive Summary

Colitis in swine, often part of the Porcine Enteric Disease (PED) complex, presents a significant challenge to swine health and production, with causative agents including Brachyspira hyodysenteriae and Lawsonia intracellularis. This compound, a quinoxaline-N,N-dioxide antibiotic, and Lincomycin, a lincosamide antibiotic, are both utilized in veterinary medicine to combat such enteric diseases. This guide delves into the available data on their individual performance and provides a framework for their comparative assessment.

Mechanism of Action

This compound: this compound's antibacterial action is primarily attributed to its ability to inhibit the synthesis of bacterial deoxyribonucleic acid (DNA).[1][2] It is particularly effective against Gram-negative bacteria and Treponema.[1] The mechanism involves the generation of reactive oxygen species (ROS) and hydroxyl radicals through the bacterial metabolism of this compound, which leads to oxidative damage to the bacterial cells under anaerobic conditions.[3]

Lincomycin: Lincomycin acts by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the formation of peptide chains and thus arresting bacterial growth. This action is primarily bacteriostatic, though bactericidal effects can be observed at higher concentrations.

Comparative Efficacy Data

The following tables summarize the available in vitro and in vivo efficacy data for this compound and Lincomycin against key swine enteric pathogens.

Table 1: In Vitro Susceptibility Data (Minimum Inhibitory Concentration - MIC)

AntibioticPathogenMIC Range (µg/mL)Reference
This compound (as Olaquindox)Brachyspira hyodysenteriae0.0625[3]
This compound (as Cyadox)Brachyspira hyodysenteriae0.031[3]
LincomycinBrachyspira hyodysenteriaeNot specified, but noted as effective[4]

Note: Data for this compound is presented using related quinoxaline (B1680401) compounds (Olaquindox and Cyadox) from the same study, as direct this compound MIC values for B. hyodysenteriae were not found in the initial searches.

Table 2: In Vivo Efficacy in Swine Colitis/Enteropathy Models

AntibioticConditionDosageKey OutcomesReference
This compoundSwine Dysentery5-10 mg/kg (oral), 2-5 mg/kg (IM), twice daily for 3 daysEffective against swine dysentery, particularly hemorrhagic dysentery caused by Treponema, with a low recurrence rate.[1]
LincomycinSwine Dysentery40-100 g/ton of feedSignificant reduction in clinical signs of dysentery, and improvement in daily gain and feed conversion.[5]
LincomycinSwine Dysentery33 mg/L of drinking waterSuggested as the optimal concentration for the treatment of swine dysentery.[6]
LincomycinPorcine Proliferative Enteropathy44 and 110 ppm in feed for 21 daysReduced incidence of diarrhea and abnormal clinical scores; improved ADG and feed conversion. 110 ppm also reduced mortality.[7]
LincomycinPorcine Proliferative Enteropathy125 and 250 mg/gallon in drinking water for 10 days250 mg/gallon significantly reduced pig removal rate and abnormal clinical scores.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are representative experimental protocols for evaluating antibiotics in swine models of colitis.

Swine Dysentery Challenge Model

This model is designed to assess the efficacy of antimicrobial agents against Brachyspira hyodysenteriae.

  • Animal Selection: Healthy, weaned pigs (8-12 weeks old) are sourced from a herd with no history of swine dysentery.[6]

  • Acclimation: Pigs are acclimated to their new environment for a minimum of 7 days before the start of the study.

  • Inoculation: Pigs are orally inoculated with a pure culture of a pathogenic strain of B. hyodysenteriae.[9] Alternatively, a natural transmission model can be used where a subset of "seeder" pigs are inoculated and then introduced to the contact group.[10]

  • Treatment Initiation: Treatment with the test article (e.g., this compound or Lincomycin) is initiated upon the observation of clinical signs of swine dysentery, such as mucohemorrhagic diarrhea.[6]

  • Parameters Monitored:

    • Clinical Signs: Daily scoring of fecal consistency (diarrhea), presence of blood and mucus, and overall demeanor.

    • Performance: Body weight, average daily gain (ADG), and feed conversion ratio (FCR).

    • Pathology: At the end of the study, necropsies are performed to score the gross and microscopic lesions in the cecum and colon.

    • Microbiology: Fecal samples are collected to quantify the shedding of B. hyodysenteriae via culture or qPCR.[9]

Porcine Proliferative Enteropathy (PPE) Challenge Model

This model evaluates the effectiveness of treatments against Lawsonia intracellularis.

  • Animal Selection: Young, susceptible pigs are selected for the study.

  • Challenge: Pigs are orally challenged with a mucosal homogenate containing a known quantity of L. intracellularis.[7][8]

  • Treatment Administration: Treatment is typically administered in the feed or water for a specified period (e.g., 10-21 days).[7][8]

  • Outcome Measures:

    • Clinical Assessment: Daily observation and scoring of diarrhea, demeanor, and abdominal appearance.[8]

    • Growth Performance: Measurement of ADG and FCR.[7]

    • Mortality/Removal Rate: Recording the number of pigs that die or are removed due to the severity of the disease.[8]

    • Pathogen Shedding: Fecal PCR to determine the presence and quantity of L. intracellularis.

    • Lesion Scoring: Post-mortem examination of the ileum for characteristic lesions of PPE.

Visualizing Mechanisms and Workflows

experimental_workflow cluster_preparation Preparation Phase cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase animal_selection Animal Selection (Healthy, weaned pigs) acclimation Acclimation (7 days) animal_selection->acclimation inoculation Inoculation (e.g., B. hyodysenteriae or L. intracellularis) acclimation->inoculation treatment_groups Randomization to Treatment Groups (this compound, Lincomycin, Control) inoculation->treatment_groups treatment_admin Treatment Administration (In-feed or in-water) treatment_groups->treatment_admin monitoring Daily Monitoring (Clinical scores, performance) treatment_admin->monitoring sampling Sample Collection (Feces, blood) monitoring->sampling necropsy Necropsy & Lesion Scoring sampling->necropsy

Figure 1: Generalized Experimental Workflow for Swine Colitis Trials.

mechanism_of_action cluster_this compound This compound cluster_lincomycin Lincomycin meq This compound ros Reactive Oxygen Species (ROS) Generation meq->ros dna_damage Bacterial DNA Damage ros->dna_damage inhibition_dna Inhibition of DNA Synthesis dna_damage->inhibition_dna cell_death_meq Bacterial Cell Death inhibition_dna->cell_death_meq lin Lincomycin ribosome Binds to 50S Ribosomal Subunit lin->ribosome protein_synth Inhibition of Protein Synthesis ribosome->protein_synth bacteriostasis Bacteriostasis protein_synth->bacteriostasis

Figure 2: Comparative Mechanism of Action.

colitis_signaling_pathway pathogen Enteric Pathogen (e.g., B. hyodysenteriae) epithelial_cells Intestinal Epithelial Cells pathogen->epithelial_cells prr Pattern Recognition Receptors (e.g., TLRs) epithelial_cells->prr nfkb NF-κB Activation prr->nfkb mapk MAPK Activation prr->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines mapk->cytokines inflammation Colonic Inflammation (Neutrophil infiltration, tissue damage) cytokines->inflammation diarrhea Clinical Signs (Diarrhea, colitis) inflammation->diarrhea

Figure 3: Simplified Inflammatory Signaling Pathway in Bacterial Colitis.

Comparative Discussion

Both this compound and Lincomycin have demonstrated efficacy in treating key bacterial causes of colitis in swine. This compound, through its DNA-damaging mechanism, appears particularly potent against anaerobic bacteria like Brachyspira hyodysenteriae. The available data, although not from direct comparative trials, suggests it is an effective treatment for swine dysentery.

Lincomycin has a broader base of published studies for both swine dysentery and PPE. Its efficacy is well-documented for both in-feed and water-based administration, offering flexibility in treatment application. The data from various studies indicates a consistent reduction in clinical signs and improvement in production parameters.

The choice between this compound and Lincomycin for treating porcine colitis would depend on several factors, including the specific causative pathogen, the severity of the clinical signs, the preferred route of administration, and local antimicrobial resistance patterns. The development of direct, head-to-head clinical trials would be invaluable in providing a more definitive comparison of their performance in a clinical setting.

Conclusion

References

A Comparative Pharmacokinetic Profile of Mequindox and Cyadox in Broiler Chickens

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers and Drug Development Professionals

In the realm of veterinary pharmaceuticals, particularly concerning antibacterial agents for poultry, a thorough understanding of pharmacokinetic profiles is paramount for ensuring both efficacy and safety. This guide provides a detailed, data-driven comparison of the pharmacokinetics of two quinoxaline-N,N-dioxide derivatives, Mequindox and Cyadox, in broiler chickens. The information presented herein is curated from peer-reviewed studies to assist researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

This compound and Cyadox, both utilized for their antibacterial properties in livestock, exhibit distinct pharmacokinetic behaviors in broiler chickens. This compound is characterized by rapid absorption and extensive metabolism, with its metabolites showing significantly higher plasma concentrations and longer half-lives than the parent drug. In contrast, Cyadox also undergoes rapid metabolism, with the parent drug being almost undetectable in tissues, necessitating a focus on its metabolites for residue monitoring. This guide synthesizes the available data on their absorption, distribution, metabolism, and excretion to provide a clear comparative overview.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and its primary metabolite, as well as Cyadox, in broiler chickens. It is crucial to note that the data for this compound and Cyadox originate from separate studies with differing experimental conditions, which should be taken into consideration when making direct comparisons.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite (M) in Broiler Chickens Following a Single Administration. [1][2]

ParameterRouteDose (mg/kg b.w.)This compound (Mean ± SD)Metabolite (M) (Mean ± SD)
Cmax (μg/mL) Intramuscular (i.m.)103.04 ± 1.323.81 ± 0.92
Oral200.36 ± 0.135.99 ± 1.16
Tmax (h) Intramuscular (i.m.)100.08 ± 0.020.66 ± 0.19
Oral200.32 ± 0.126.67 ± 1.03
AUC(0-∞) (μg·h/mL) Intravenous (i.v.)100.71 ± 0.1537.24 ± 7.98
Intramuscular (i.m.)100.67 ± 0.2136.40 ± 9.16
Oral200.25 ± 0.1086.39 ± 16.01
t1/2λz (h) Intravenous (i.v.)100.15 ± 0.065.36 ± 0.86
Intramuscular (i.m.)100.21 ± 0.095.39 ± 0.52
Oral200.49 ± 0.235.22 ± 0.35
Bioavailability (F) Intramuscular (i.m.)1089.4%-
Oral2016.6%-

Table 2: Pharmacokinetic Parameters of Cyadox in Broiler Chickens Following Oral Administration. [3][4]

ParameterDose (mg/kg b.w.)Cmax (μg/mL)Tmax (h)AUC (μg·h/mL)
Ileum Content 30143.55 - 161.481.08 - 1.25359.51 - 405.69
Plasma 500.034 ± 0.0030.78 ± 0.14-
1000.031 ± 0.0021.25 ± 0.26-
2000.037 ± 0.0041.25 ± 0.26-

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is essential for the accurate interpretation of the presented data.

This compound Pharmacokinetic Study[1][2]
  • Animal Model: Healthy chickens were used for the study.

  • Drug Administration: this compound was administered via three routes: intravenous (i.v.), intramuscular (i.m.), and oral. The i.v. and i.m. doses were a single 10 mg/kg body weight (b.w.), while the oral dose was 20 mg/kg b.w.

  • Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentrations of this compound and its major metabolite.

  • Analytical Method: Plasma concentrations were quantified using a validated analytical method, likely High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using a non-compartmental pharmacokinetic method to determine key parameters.

Cyadox Pharmacokinetic Study[3][4]
  • Animal Model: The studies utilized broiler chickens, with one study involving both healthy and Clostridium perfringens-infected birds.[3]

  • Drug Administration: Cyadox was administered orally at varying doses. One study used a 30 mg/kg b.w. dose to measure concentrations in the ileum content.[3] Another study investigated plasma pharmacokinetics at doses of 50, 100, and 200 mg/kg b.w.[4]

  • Sample Collection: For the ileum content study, samples were collected from the ileum at different time points.[3] For the plasma study, blood samples were collected from the brachial vein at specified intervals.[4]

  • Analytical Method: The concentrations of Cyadox and its metabolites in plasma and ileum content were determined using validated analytical methods.

  • Pharmacokinetic Analysis: The data was analyzed to determine pharmacokinetic parameters.

Metabolism and Elimination Insights

Both this compound and Cyadox undergo extensive metabolism in broiler chickens.

This compound: The parent this compound drug is rapidly transformed into its metabolites.[1][2] Studies have shown that no parent drug could be detected in the tissues of chickens, with 3-methyl-2-(1-hydroxyethyl) quinoxaline-N1-monoxide (M8) being a major metabolite.[5][6] The marker residue for this compound in chickens has been designated as 3-methyl-2-acetyl quinoxaline (B1680401) (M1).[5][6]

Cyadox: Similar to this compound, Cyadox is also extensively metabolized. The parent drug is often undetectable in tissues.[7] The major metabolites of Cyadox in chickens are Cy1, Cy5, and Cy6.[7] Cy1 has been suggested as the marker residue, with the kidneys identified as the target tissue.[7]

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for a comparative pharmacokinetic study of this compound and Cyadox in broiler chickens.

G cluster_0 Phase 1: Acclimatization & Grouping cluster_1 Phase 2: Drug Administration cluster_2 Phase 3: Sample Collection cluster_3 Phase 4: Sample Processing & Analysis cluster_4 Phase 5: Data Analysis & Interpretation A Broiler Chicken Acclimatization B Random Allocation into Treatment Groups A->B C1 This compound Administration (i.v., i.m., Oral) B->C1 C2 Cyadox Administration (Oral) B->C2 D Serial Blood Sampling C1->D E Tissue/Content Sampling (e.g., Ileum) C1->E C2->D C2->E F Plasma/Tissue Homogenate Preparation D->F E->F G LC-MS/MS or HPLC Analysis F->G H Pharmacokinetic Modeling (Non-compartmental/Compartmental) G->H I Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) H->I J Comparative Analysis & Reporting I->J

Caption: Generalized workflow for pharmacokinetic studies.

Conclusion

References

Mequindox vs. Novel Antimicrobial Agents: A Comparative Guide for Swine Pathogen Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antimicrobial agents for swine production is undergoing a significant transformation, driven by the dual pressures of increasing antimicrobial resistance and the demand for safer, more effective therapeutic options. This guide provides a comparative analysis of Mequindox, a quinoxaline (B1680401) antibiotic, against a range of novel antimicrobial agents for the control of key bacterial pathogens in swine. This document is intended to serve as a resource for researchers and drug development professionals by presenting available quantitative data, detailing experimental methodologies, and visualizing key biological pathways.

Executive Summary

This compound has been utilized in veterinary medicine, particularly in some regions, for its antibacterial activity against a spectrum of swine pathogens. However, concerns regarding its potential toxicity and the emergence of resistance necessitate the exploration of alternative antimicrobial strategies. This guide benchmarks the in vitro efficacy of this compound against several novel antimicrobial agents, including antimicrobial peptides (AMPs), essential oils, and other alternatives. While direct head-to-head comparative studies are limited, this guide consolidates available data to facilitate an informed assessment of these compounds.

Data Presentation: In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and various comparator agents against critical swine pathogens. It is important to note that the data is compiled from multiple studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: MIC Values (µg/mL) of this compound and Comparator Antibiotics against Swine Pathogens

Antimicrobial AgentActinobacillus pleuropneumoniaePasteurella multocidaStreptococcus suisEscherichia coli
This compound No recent data foundNo recent data foundNo recent data foundMIC ≥ 64 (for resistant strains)[1]
Olaquindox No recent data foundNo recent data foundNo recent data foundNo recent data found
Florfenicol MIC₅₀: 0.25 - 0.5, MIC₉₀: 0.5 - ≥4[2][3]MIC₅₀: ≤0.12 - 0.5, MIC₉₀: 0.25 - 1MIC₅₀: ≥4, MIC₉₀: ≥4[3]MIC > 32 (for resistant isolates)[4]
Tilmicosin (B555) MIC₅₀: 2, MIC₉₀: 4[3]MIC₅₀: 8, MIC₉₀: 8 - 16[5]MIC₅₀: 8, MIC₉₀: 8[3]MIC ≥ 4[3]
Ceftiofur MIC₅₀: 0.016, MIC₉₀: 0.031[3]MIC₅₀: ≤0.03 - ≤0.06, MIC₉₀: ≤0.03 - 0.06MIC₅₀: 0.063, MIC₉₀: 1[3]No recent data found
Enrofloxacin MIC₅₀: <0.016, MIC₉₀: ≤0.016[3]MIC₅₀: ≤0.03 - ≤0.06, MIC₉₀: ≤0.03 - 0.12MIC₅₀: 0.05, MIC₉₀: 0.5[3]No recent data found
Tulathromycin MIC₅₀: 1, MIC₉₀: 2[3]MIC₅₀: 2 - 4, MIC₉₀: 4MIC₅₀: 8, MIC₉₀: 8[3]No recent data found

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: MIC Values of Novel Antimicrobial Agents against Swine Pathogens

Novel Agent ClassSpecific Agent/CompoundActinobacillus pleuropneumoniae (mg/mL)Salmonella Typhimurium (mg/mL)Streptococcus suis (mg/mL)Escherichia coli (mg/mL)
Medium-Chain Fatty Acids Caproic acid (C6:0)3.913.913.911.95
Caprylic acid (C8:0)3.913.913.913.91
Capric acid (C10:0)>31.25>31.251.95>31.25
Lauric acid (C12:0)>31.25>31.257.81>31.25
Monoglyceride of C12>31.25>31.250.49>31.25
Essential Oils Eugenol0.490.980.980.98
Oregano Oil0.980.980.980.98
Organic Acids Potassium Diformate3.911.957.811.95

Source: Adapted from Neath et al., 2021.[6]

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing

The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antimicrobial efficacy evaluation. The following outlines a standardized broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for bacteria isolated from animals.

1. Preparation of Inoculum:

  • Bacterial isolates are cultured on appropriate agar (B569324) plates (e.g., blood agar for fastidious organisms) at 35-37°C for 18-24 hours.
  • Colonies are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • Stock solutions of the antimicrobial agents are prepared in a suitable solvent.
  • Two-fold serial dilutions of each agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For fastidious organisms, the broth may be supplemented with necessary growth factors.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
  • Positive (bacteria and broth, no antimicrobial) and negative (broth only) control wells are included.
  • The plates are incubated at 35-37°C for 16-20 hours in ambient air. For some pathogens like Actinobacillus pleuropneumoniae, incubation in a CO₂-enriched atmosphere may be required.

4. Determination of MIC:

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Efficacy Studies (General Protocol Outline)

Animal models are crucial for evaluating the clinical efficacy of antimicrobial agents. A general experimental design for a swine infection model is as follows:

1. Animal Model:

  • Healthy, weaned pigs of a specific age and weight range are used.
  • Animals are acclimatized to the experimental conditions for a set period before the study begins.

2. Infection Challenge:

  • Pigs are challenged with a virulent strain of the target pathogen (e.g., Actinobacillus pleuropneumoniae via intratracheal or intranasal inoculation).
  • The challenge dose is predetermined to induce clinical signs of disease.

3. Treatment Groups:

  • Animals are randomly allocated to different treatment groups, including:
  • A negative control group (no treatment).
  • A positive control group (treated with a known effective antibiotic).
  • One or more experimental groups treated with the novel antimicrobial agent at different dosages.
  • A this compound treatment group for direct comparison.

4. Administration of Treatment:

  • The antimicrobial agents are administered via the intended clinical route (e.g., in-feed, in-water, or by injection).
  • Treatment is initiated at a specific time point post-challenge (e.g., upon the onset of clinical signs).

5. Monitoring and Data Collection:

  • Clinical signs (e.g., respiratory distress, fever, lethargy) are scored daily.
  • Body weight and feed intake are recorded.
  • At the end of the study period, animals are euthanized for post-mortem examination.
  • Lung lesion scores are determined.
  • Bacterial load in tissues (e.g., lung, tonsils) is quantified.

6. Statistical Analysis:

  • Data from all groups are statistically analyzed to determine the significance of differences in clinical scores, growth performance, lesion scores, and bacterial clearance.

Mandatory Visualization

This compound: Proposed Mechanism of Action and Oxidative Stress Pathway

This compound, a quinoxaline-di-N-oxide, is believed to exert its antibacterial effect through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[6] Its metabolism, particularly the reduction of the N-oxide groups, is linked to its toxic effects.[7][8] The following diagram illustrates the proposed signaling pathway involved in this compound-induced oxidative stress in hepatocytes.

Mequindox_Pathway cluster_cell Hepatocyte cluster_mapk MAPK Pathway cluster_nrf2 Nrf2/Keap1 Pathway cluster_nfkb NF-κB Pathway cluster_damage Cellular Damage MEQ This compound Metabolism Metabolic Reduction (N→O group) MEQ->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS P38 p38 ROS->P38 JNK JNK ROS->JNK Keap1 Keap1 ROS->Keap1 inactivates NFkB NF-κB ROS->NFkB activates DNA_Damage DNA Damage ROS->DNA_Damage Nrf2 Nrf2 P38->Nrf2 activates Apoptosis Apoptosis JNK->Apoptosis Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE translocates to nucleus and binds PhaseII Phase II Enzymes (HO-1, GCLC, NQO1) ARE->PhaseII activates transcription of NFkB->Apoptosis regulates DNA_Damage->Apoptosis

Caption: Proposed signaling pathway of this compound-induced oxidative stress.

Antimicrobial Peptides (AMPs): General Mechanisms of Action

Antimicrobial peptides represent a promising class of novel therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve direct interaction with the bacterial cell membrane.[5][9][10]

AMP_Action cluster_membrane Bacterial Cell Membrane Interaction cluster_models Membrane Disruption Models cluster_internal Intracellular Targeting AMP Antimicrobial Peptide Membrane Bacterial Membrane (Negatively Charged) AMP->Membrane Electrostatic Interaction Barrel Barrel-Stave Model Membrane->Barrel Toroidal Toroidal Pore Model Membrane->Toroidal Carpet Carpet Model Membrane->Carpet Pore Pore Formation Barrel->Pore Toroidal->Pore Carpet->Pore Lysis Cell Lysis Pore->Lysis AMP_internal Antimicrobial Peptide Internalization Internalization AMP_internal->Internalization DNA_Synth Inhibition of DNA Synthesis Internalization->DNA_Synth Protein_Synth Inhibition of Protein Synthesis Internalization->Protein_Synth Enzyme_Inhib Enzyme Inhibition Internalization->Enzyme_Inhib Cell_Death Cell Death DNA_Synth->Cell_Death Protein_Synth->Cell_Death Enzyme_Inhib->Cell_Death

Caption: General mechanisms of action of antimicrobial peptides.

Experimental Workflow: In Vitro MIC Determination

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare 2-fold Serial Dilutions of Antimicrobial Agent start->prep_dilutions inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

This guide provides a snapshot of the current knowledge on the efficacy of this compound and novel antimicrobial agents against key swine pathogens. The compiled data indicates that while this compound shows activity against certain pathogens, there is a growing body of evidence supporting the potential of alternatives such as specific medium-chain fatty acids and essential oils, which exhibit promising in vitro inhibitory effects.

However, the lack of standardized, direct comparative studies remains a significant gap in the literature. Future research should focus on:

  • Head-to-head in vitro studies: Directly comparing the MIC and Minimum Bactericidal Concentration (MBC) of this compound and a broad range of novel agents against a panel of recent, clinically relevant swine pathogen isolates.

  • In vivo challenge studies: Evaluating the clinical efficacy of the most promising novel agents in well-controlled swine infection models, with this compound as a comparator where ethically permissible.

  • Mechanism of action studies: Further elucidating the specific molecular mechanisms by which novel agents exert their antimicrobial effects to guide rational drug design and combination therapies.

  • Resistance development studies: Assessing the potential for swine pathogens to develop resistance to these novel agents over time.

By addressing these research priorities, the scientific community can pave the way for the development of safer and more effective antimicrobial solutions for the swine industry, ultimately contributing to both animal health and public health.

References

A Comparative Guide to UPLC-MS/MS Methods for Mequindox Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the detection of Mequindox and its metabolites in various animal tissues. The data and protocols presented are compiled from peer-reviewed scientific literature to assist in the selection and implementation of appropriate analytical methods for residue monitoring and pharmacokinetic studies.

This compound, a quinoxaline-N,N-dioxide antibacterial agent, is utilized in veterinary medicine to manage bacterial enteritis in food-producing animals.[1] Due to concerns about potential violative residues in animal-derived food products, robust and sensitive analytical methods are crucial for food safety and regulatory compliance.[1] this compound undergoes rapid metabolism in animals, making the detection of its metabolites essential for accurate residue assessment.[1][2] The parent drug is often undetectable in tissues, leading to the designation of specific metabolites as marker residues for monitoring.[1][2]

Comparative Analysis of Method Performance

The following tables summarize the quantitative performance of various UPLC-MS/MS methods for the determination of this compound and its principal metabolites in different animal tissues. These tables provide a direct comparison of key validation parameters, including recovery, precision (intraday and interday relative standard deviation - RSD), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Performance of UPLC-MS/MS Methods for this compound and Metabolite Detection in Chicken and Swine Tissues

AnalyteMatrixMean Recovery (%)Intraday RSD (%)Interday RSD (%)LOD (μg/kg)LOQ (μg/kg)Reference
This compound & 6 MetabolitesChicken Muscle, Chicken Liver, Swine Muscle, Swine Liver64.3 - 114.4< 14.7< 19.2< 1.0< 4.0[3][4]
This compound, QCT & 11 MetabolitesChicken & Pork69.1 - 113.3< 14.7< 19.20.05 - 1.0-[5][6]

Table 2: Performance of UPLC-MS/MS Methods for this compound Metabolite Detection in Swine Liver and Holothurian

AnalyteMatrixFortification Levels (μg/kg)Mean Recovery (%)Intraday RSD (%)Interday RSD (%)LOD (μg/kg)LOQ (μg/kg)Reference
MEQ, 1-DMEQ, BDMEQSwine Liver2 - 10080 - 85≤ 14.48≤ 14.530.58 - 1.021.93 - 3.40[7]
MQCA, 1-DMEQ, BDMEQHolothurian2, 10, 2082.5 - 93.5< 7.27< 11.80.21 - 0.480.79 - 1.59[8][9][10]

MEQ: this compound; QCT: Quinocetone; 1-DMEQ: 1-desoxythis compound; BDMEQ: 1,4-bisdesoxythis compound; MQCA: 3-methyl-quinoxaline-2-carboxylic acid.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are summaries of the experimental protocols from the cited literature.

Method 1: this compound and its Metabolites in Chicken and Swine Tissues

This method describes a sensitive and rapid UPLC-MS/MS procedure for the simultaneous determination of this compound and its six major metabolites.[3][4]

  • Sample Preparation:

    • Extraction: Target analytes are extracted from tissue samples using ethyl acetate. This method notably avoids the need for acidolysis or enzymolysis steps.[3][4]

    • Purification: The extract is purified using a Bond Elut C18 solid-phase extraction (SPE) cartridge.[3][4]

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: An Acquity UPLC BEH C18 column is typically used.[11] The mobile phase often consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol (B129727).[11]

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode.[3][4]

Method 2: this compound and its Metabolites in Swine Liver

This UPLC-MS/MS method was developed for the determination of this compound and two of its metabolites, 1-desoxythis compound (1-DMEQ) and 1,4-bisdesoxythis compound (BDMEQ), in swine liver.[7]

  • Sample Preparation:

    • Extraction: Analytes are extracted from swine liver tissue with acidified acetonitrile.[7]

    • Purification: The extract is cleaned up using an Oasis MAX SPE cartridge.[7]

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: UPLC separation is achieved with a gradient elution using 0.1% formic acid in methanol over a total run time of less than 8 minutes.[7]

    • Mass Spectrometry: Detection is carried out by electrospray ionization tandem mass spectrometry (ESI/MS/MS) in the multiple reaction monitoring mode.[7]

Method 3: Major Metabolites of this compound in Holothurian

This method focuses on the detection of three major metabolites of this compound: 3-methyl-quinoxaline-2-carboxylic acid (MQCA), 1-desoxythis compound (1-DMEQ), and 1,4-bisdesoxythis compound (BDMEQ) in holothurian (sea cucumber).[8][9][10]

  • Sample Preparation:

    • Extraction: The method employs ultrasound-assisted acidolysis for extraction, which simplifies the process by avoiding enzymatic hydrolysis.[8][9][10] Hydrochloric acid (2 mol/L) is used as the extraction solvent.[9]

    • Purification: After extraction and centrifugation, the supernatant is purified using an Oasis MAX cartridge.[8][9][10]

  • UPLC-MS/MS Analysis:

    • Instrumentation: The analysis is performed on a UPLC-MS/MS system.[8][9][10]

    • Ionization: The MS instrument is operated in the positive electrospray ionization (ESI+) mode.[8]

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described UPLC-MS/MS methods.

Workflow_Method_1 cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Tissue_Sample Tissue Sample (Chicken/Swine) Extraction Ethyl Acetate Extraction Tissue_Sample->Extraction Purification C18 SPE Purification Extraction->Purification UPLC_MSMS UPLC-MS/MS Analysis (MRM) Purification->UPLC_MSMS Data Quantitative Data UPLC_MSMS->Data Workflow_Method_2_3 cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Tissue_Sample Tissue Sample (Swine Liver/Holothurian) Extraction Acidified Acetonitrile or Ultrasound-Assisted Acidolysis Tissue_Sample->Extraction Purification Oasis MAX SPE Purification Extraction->Purification UPLC_MSMS UPLC-MS/MS Analysis (MRM) Purification->UPLC_MSMS Data Quantitative Data UPLC_MSMS->Data

References

Evaluating the Synergistic Effects of Mequindox with Other Antimicrobials: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in research regarding the synergistic effects of Mequindox when used in combination with other antimicrobial agents. While the potential for such synergy has been noted in general terms, specific, quantitative experimental data to support these claims is currently unavailable.

This compound, a quinoxaline (B1680401) antibiotic, is utilized in veterinary medicine for the prevention and treatment of bacterial infections in livestock and aquaculture. The exploration of synergistic antimicrobial combinations is a critical area of research aimed at enhancing therapeutic efficacy, reducing required dosages, and combating the rise of antibiotic resistance. However, dedicated studies evaluating this compound in this context appear to be limited or not widely published.

Our extensive search for experimental data on the synergistic interactions of this compound with other common antimicrobials such as tetracyclines, florfenicol, quinolones, or sulfonamides did not yield any specific studies that provide the quantitative data necessary for a comparative analysis. The existing body of research on this compound predominantly focuses on its pharmacokinetics, metabolism, and toxicological profile, including concerns regarding genotoxicity and carcinogenicity.

One general source mentioned that research into the synergy of this compound with other antibiotics suggests potential for enhanced efficacy, but it did not provide citations to specific studies, experimental protocols, or quantitative results that would be required for a detailed comparison guide.

The Importance of Synergy in Antimicrobial Therapy

The principle of antimicrobial synergy is to combine two or more drugs to achieve a greater therapeutic effect than the sum of their individual effects. This can manifest as:

  • Increased potency: Lower concentrations of each drug are needed to inhibit or kill the target pathogen.

  • Broader spectrum of activity: The combination is effective against a wider range of bacteria.

  • Reduced development of resistance: The multi-pronged attack makes it more difficult for bacteria to develop resistance.

Common methods to evaluate synergy in a research setting include checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index and time-kill curve studies. These experiments provide the quantitative data essential for comparing the performance of different antimicrobial combinations.

Future Research Directions

Given the widespread use of this compound in some regions and the growing threat of antimicrobial resistance, dedicated research into its potential for synergistic interactions is warranted. Future studies could investigate the in vitro and in vivo synergistic effects of this compound with a range of other veterinary antimicrobials against key pathogenic bacteria. Such research would be invaluable for:

  • Optimizing therapeutic regimens.

  • Potentially reducing the required dose of this compound and other antibiotics, thereby minimizing the risk of adverse effects and residue concerns.

  • Providing veterinarians with evidence-based options for combination therapy.

A comparative review of the regulatory status of Mequindox and Carbadox.

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into Two Quinoxaline Antimicrobials for Veterinary Use

Mequindox and Carbadox (B606473), both belonging to the quinoxaline-di-N-oxide class of synthetic antimicrobials, have been utilized in veterinary medicine, primarily in swine, for growth promotion and control of bacterial infections. However, mounting concerns over their toxicological profiles, particularly their carcinogenic potential, have led to divergent and evolving regulatory landscapes across the globe. This comparative guide provides a detailed review of the regulatory status, toxicological data, and mechanisms of action of this compound and Carbadox, aimed at researchers, scientists, and drug development professionals.

Regulatory Landscape: A Diverging Path

The regulatory status of this compound and Carbadox presents a study in contrasts, largely dictated by the available safety data and the risk assessment philosophies of different regulatory bodies. While Carbadox has faced increasing restrictions and proposed bans in numerous countries, this compound, a relatively newer compound, is still in use in some regions, though not without its own set of toxicological concerns.

Carbadox , once widely used, is now banned for use in food-producing animals in several major jurisdictions, including the European Union, Canada, and Australia, due to its recognized carcinogenic properties.[1][2] In the United States, the Food and Drug Administration (FDA) has been in a protracted process to withdraw the approval of Carbadox.[3] The primary reason cited by the FDA is the lack of a reliable method to detect carcinogenic residues in pork products, making it difficult to ensure food safety.[3][4] As of November 2023, the FDA has revoked the approved analytical method for carbadox residues and is proposing to withdraw its approval for use in swine.[4]

This compound is primarily used in China as a veterinary antimicrobial.[5] However, studies have revealed its potential for genotoxicity and carcinogenicity, leading to concerns about its safety.[6][7] While not as globally restricted as Carbadox, its toxicological profile suggests a potential for future regulatory actions.

FeatureThis compoundCarbadox
Regulatory Status - Used in China[5] - Not approved in many other major jurisdictions- Banned in the European Union, Canada, Australia[1][2] - FDA is in the process of withdrawing approval in the United States[3][4]
Primary Use Antibacterial agent in swine and poultryGrowth promotion and control of swine dysentery[8]
Key Safety Concern Genotoxicity and Carcinogenicity[6][7]Carcinogenicity and Genotoxicity[8][9]

Toxicological Profile: A Tale of Two Carcinogens

Both this compound and Carbadox have been shown to exhibit carcinogenic and genotoxic effects in animal studies. Their mechanisms of toxicity, however, involve distinct cellular pathways.

This compound: Oxidative Stress and Multi-Organ Toxicity

This compound has been demonstrated to induce a range of toxic effects in rodents, targeting the liver, kidneys, adrenal glands, and reproductive systems.[10][11] Chronic exposure to this compound has been linked to an increased incidence of tumors in rats and mice.[7][10] The underlying mechanism of this compound-induced toxicity is believed to be mediated through the induction of oxidative stress. This involves the activation of several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear factor-kappa B (NF-κB), and the Nrf2-Keap1 pathways.[3][6]

Carbadox: DNA Damage and Genotoxicity

The carcinogenicity of Carbadox is primarily attributed to its ability to cause DNA damage.[8] Carbadox and its metabolites can intercalate with DNA, leading to mutations and chromosomal aberrations.[12][13] The cellular response to this DNA damage involves the activation of the DNA Damage Response (DDR) pathway, including key signaling molecules like ATM, ATR, and p53, which can trigger cell cycle arrest or apoptosis.[8]

ParameterThis compoundCarbadox
LD50 (oral, rats) 550 mg/kg b.w.[12]~850 mg/kg b.w.
Primary Target Organs Liver, kidneys, adrenal glands, reproductive system[10][11]Liver[9]
Carcinogenicity Demonstrated in rats and mice[7][10]Demonstrated in rodents[9]
Genotoxicity Strong genotoxic potential[6]Genotoxic[9]
Reproductive Toxicity Maternal, embryo, and reproductive toxicities in ratsNo evidence of reproductive toxicity at lower doses in a three-generation rat study[9]
NOAEL (Reproductive Toxicity, rats) 25 mg/kg diet2.5 mg/kg bw/day[9]

Signaling Pathways and Experimental Workflows

This compound-Induced Oxidative Stress and Inflammatory Response

This compound exposure triggers a cellular stress response characterized by the activation of MAPK and NF-κB signaling pathways, leading to inflammation and cellular damage.

Mequindox_Signaling This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS MAPK MAPK Pathway (JNK, p38) ROS->MAPK Nrf2 Nrf2-Keap1 Pathway ROS->Nrf2 NFkB NF-κB Pathway ROS->NFkB Inflammation Inflammation MAPK->Inflammation Antioxidant Antioxidant Response Nrf2->Antioxidant NFkB->Inflammation CellDamage Cellular Damage (Liver, Kidney, etc.) Inflammation->CellDamage

Caption: this compound-induced oxidative stress signaling pathways.

Carbadox-Induced DNA Damage Response

Carbadox directly damages DNA, activating the DNA Damage Response pathway, which can lead to cell cycle arrest and potentially apoptosis.

Carbadox_DNA_Damage Carbadox Carbadox DNAdamage DNA Damage (Strand Breaks, Adducts) Carbadox->DNAdamage ATM_ATR ATM/ATR Activation DNAdamage->ATM_ATR p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Carcinogenicity_Workflow DoseRange Dose-Range Finding Study (Subchronic Toxicity) LongTerm Long-Term Bioassay (e.g., 2-year rat study) DoseRange->LongTerm InLife In-Life Observations (Clinical signs, body weight, food consumption) LongTerm->InLife Pathology Terminal Pathology (Gross necropsy, histopathology) LongTerm->Pathology DataAnalysis Data Analysis (Tumor incidence, statistical analysis) InLife->DataAnalysis Pathology->DataAnalysis RiskAssessment Carcinogenic Risk Assessment DataAnalysis->RiskAssessment

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Mequindox

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Mequindox, a quinoxaline (B1680401) derivative. Given the genotoxic and carcinogenic properties of this compound, adherence to these guidelines is critical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound and its contaminated containers is through a licensed professional waste disposal service.

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid this compound waste, including residual powder, contaminated weigh boats, pipette tips, and other consumables, in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

    • Contaminated PPE: Used gloves, lab coats, and other contaminated PPE should be double-bagged and placed in the designated solid hazardous waste container.

  • Labeling:

    • All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its carcinogenic and genotoxic hazards. Include the accumulation start date and the name of the generating laboratory or researcher.

  • Storage Pending Disposal:

    • Store all this compound waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure containers are kept tightly closed to prevent spills or the release of vapors.

    • Store away from incompatible materials, such as strong oxidizing agents.[1]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and known hazards.

  • Recommended Disposal Method:

    • The preferred method for the disposal of this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful emissions.[1] This method is also recommended for the disposal of the chemically similar compound, Olaquindox.[1]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste.[1] They should not be rinsed into the drain. The containers should be sealed and disposed of in the same manner as the chemical waste itself.

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert others in the vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.

  • Contain: For small powder spills, carefully cover the spill with absorbent material to prevent dust generation. Do not use water.

  • Clean-up:

    • Wearing appropriate PPE, carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.

    • For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontamination:

    • Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution), followed by a rinse with 70% ethanol.

    • All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

Environmental Considerations

Experimental Protocols

Currently, there are no established and verified experimental protocols for the chemical neutralization of this compound for disposal in a standard laboratory setting. Due to its hazardous nature, attempting to neutralize or degrade this compound without validated procedures could lead to the generation of other toxic byproducts or result in incomplete detoxification. Therefore, the only recommended protocol is the segregation and packaging for professional incineration as detailed above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Mequindox_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 Immediate Actions cluster_2 Interim Storage cluster_3 Final Disposal start This compound waste generated (solid, liquid, or contaminated items) segregate Segregate waste types (solid vs. liquid) start->segregate label_container Label container clearly: 'Hazardous Waste - this compound' (Carcinogen/Genotoxin) segregate->label_container store Store in a designated, secure, and ventilated area label_container->store contact_ehs Contact EHS or licensed waste disposal contractor store->contact_ehs incineration High-temperature incineration at an approved facility contact_ehs->incineration

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mequindox
Reactant of Route 2
Mequindox

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.